molecular formula C10H14N2 B179836 2-(Indolin-3-yl)ethanamine CAS No. 13078-91-6

2-(Indolin-3-yl)ethanamine

Cat. No.: B179836
CAS No.: 13078-91-6
M. Wt: 162.23 g/mol
InChI Key: ZIMNJHFFARFXNK-UHFFFAOYSA-N
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Description

2-(Indolin-3-yl)ethanamine is a valuable indole-based chemical building block in medicinal chemistry and drug discovery research. Its structure serves as a core scaffold for the design and synthesis of novel bioactive molecules with diverse therapeutic potential. Research indicates that thiourea derivatives synthesized from 2-(1H-indol-3-yl)ethanamine, a closely related tryptamine, have shown significant promise in biological screenings. These compounds have demonstrated potent in vitro antimicrobial activity against Gram-positive bacteria, including various strains of Staphylococcus aureus . Furthermore, certain derivatives exhibit a broad spectrum of antiviral activity, with some showing potent effects against HIV-1, including variants with clinically relevant mutations . The indole scaffold is a privileged structure in drug discovery, and its derivatives are extensively investigated for targeting regulated cell death pathways in cancer, among other pathologies . This compound enables researchers to develop new hydrophilic analogues, such as bisindole derivatives, which are being explored as potential antileishmanial agents to overcome limitations like poor water solubility in lead compounds . This compound is for Research Use Only and is a key intermediate for high-value research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMNJHFFARFXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505861
Record name 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-91-6
Record name 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Indolin-3-yl)ethanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Indolin-3-yl)ethanamine, a saturated derivative of the well-known neuromodulator tryptamine. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its unsaturated counterpart, 2-(1H-indol-3-yl)ethanamine (tryptamine), and discusses general experimental protocols relevant to its synthesis and characterization.

Chemical Properties

This compound, also known as 2,3-dihydrotryptamine, is an organic compound featuring a bicyclic indoline core with an ethylamine substituent at the 3-position. The indoline structure is characterized by a benzene ring fused to a saturated five-membered nitrogen-containing pyrrole ring.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(2,3-dihydro-1H-indol-3-yl)ethanamine-
CAS Number 13078-91-6[1]
Chemical Formula C₁₀H₁₄N₂[1]
Molecular Weight 162.23 g/mol [1]
SMILES NCCC1CNC2=C1C=CC=C2[1]
Storage Keep in dark place, sealed in dry, 2-8°C[1]

Table 2: Chemical Properties of 2-(1H-indol-3-yl)ethanamine (Tryptamine)

PropertyValueSource
CAS Number 61-54-1[2]
Molecular Weight 160.22 g/mol [2]
Appearance Solid, Crystalline Powder or Flakes[2]
Purity ≥ 98.0%[2]
Melting Point 226 - 230 °C (hydrochloride salt)[3]
pKa (conjugate acid) ca. 10.7 (hydrochloride salt)[3]
Solubility in Water Soluble (hydrochloride salt)[3]

Chemical Structure

The core structure of this compound is the indoline ring system. Unlike the aromatic indole ring of tryptamine, the pyrrole moiety of the indoline ring in this compound is saturated. This structural difference significantly impacts the electronic properties and three-dimensional shape of the molecule, which in turn influences its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is the reduction of commercially available 2-(1H-indol-3-yl)ethanamine (tryptamine). Various reducing agents can be employed for the reduction of the indole nucleus.

General Protocol for the Reduction of Tryptamine:

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine in a suitable solvent such as acetic acid or an alcohol.

  • Addition of Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst like nickel(II) acetate (Ni(OAc)₂), or use catalytic hydrogenation with a catalyst like platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The choice of reducing agent and conditions will influence the reaction time and yield.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of the starting material.

  • Work-up: Once the reaction is complete, the reaction mixture is typically quenched, and the pH is adjusted. The product is then extracted into an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, pressure (for hydrogenation), and stoichiometry of reagents need to be optimized for best results. A study on the synthesis of tryptamine derivatives from indole-3-carboxaldehyde involves a reduction step using NaBH₄ and Ni(OAc)₂∙4H₂O, which could be adapted for this purpose[4].

G Proposed Synthesis of this compound Tryptamine 2-(1H-indol-3-yl)ethanamine (Tryptamine) Reduction Reduction Tryptamine->Reduction NaBH₄, Ni(OAc)₂ or H₂, PtO₂ Product This compound Reduction->Product

Caption: Proposed synthesis workflow for this compound.

Purification and Analysis

Purification by Column Chromatography: Purification of indole alkaloids and their derivatives is commonly achieved using column chromatography. For a compound like this compound, a normal-phase silica gel column would be appropriate. A typical mobile phase could be a gradient of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol[5][6].

Structural Characterization: The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The disappearance of the signals corresponding to the aromatic protons in the pyrrole ring of tryptamine and the appearance of signals for the saturated CH₂ groups in the indoline ring would be indicative of a successful reduction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound by providing a highly accurate molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H and C-N bonds.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and involvement in signaling pathways of this compound are not extensively documented in the current literature. However, the indoline scaffold is a component of many biologically active molecules[7]. Indole and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[8][9][10].

Derivatives of indoline have been investigated for their potential as antioxidant and anti-inflammatory agents[7]. Given its structural similarity to tryptamine, a known trace amine with neuromodulatory functions, it is plausible that this compound could interact with various receptors and transporters in the central nervous system. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

References

A Technical Guide to 2-(Indolin-3-yl)ethanamine: Nomenclature, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Indolin-3-yl)ethanamine, a saturated analog of the well-known neuromodulator tryptamine. Due to the limited direct experimental data on this specific molecule, this document leverages information from closely related tryptamine analogs to offer insights into its chemical properties, potential synthesis, and likely biological activities.

Chemical Nomenclature and Synonyms

The precise identification of a chemical entity is foundational for research and development. The compound this compound is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) conventions. "Indolin" refers to the 2,3-dihydro-1H-indole core structure.

Nomenclature Name
IUPAC Name 2-(2,3-dihydro-1H-indol-3-yl)ethanamine
Common Name This compound
Synonym 3-(2-Aminoethyl)indoline

Potential Synthesis Protocols

While specific synthesis protocols for this compound are not widely published, a common route would involve the reduction of its unsaturated counterpart, tryptamine (2-(1H-indol-3-yl)ethanamine). Below is a generalized experimental protocol for the synthesis of tryptamine, which could be followed by a reduction step to yield the target compound.

Experimental Protocol: Synthesis of Tryptamine via Speeter-Anthony Tryptamine Synthesis

This method provides a viable route to tryptamine, the precursor to this compound.

Materials:

  • Indole

  • Oxalyl chloride

  • Anhydrous diethyl ether

  • Anhydrous dimethylamine solution

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Acylation of Indole:

    • Dissolve indole in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Add oxalyl chloride dropwise to the stirred solution.

    • Allow the reaction to proceed for 30 minutes, resulting in the precipitation of 3-indolylglyoxylyl chloride.

  • Amidation:

    • Suspend the precipitated 3-indolylglyoxylyl chloride in anhydrous diethyl ether.

    • Add a solution of anhydrous dimethylamine in diethyl ether dropwise.

    • Stir the mixture for 2 hours at room temperature.

    • Filter the resulting solid and wash with water to obtain N,N-dimethyl-3-indolylglyoxylamide.

  • Reduction:

    • Carefully add the dried N,N-dimethyl-3-indolylglyoxylamide to a stirred suspension of lithium aluminum hydride in anhydrous THF.

    • Reflux the mixture for 4 hours.

    • Cool the reaction and quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the solid aluminum salts and concentrate the filtrate under reduced pressure to yield crude tryptamine.

  • Purification:

    • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Note on the final reduction step to this compound: The resulting tryptamine can be reduced to the indoline derivative using a suitable reducing agent such as sodium cyanoborohydride in the presence of an acid, or through catalytic hydrogenation.

Biological Context and Potential Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, its structural similarity to tryptamine and other tryptamine analogs suggests it may interact with monoamine neurotransmitter systems, particularly serotonin (5-HT) receptors.[1][2] Tryptamine analogs are known to exhibit a range of pharmacological effects by acting as agonists or partial agonists at various 5-HT receptor subtypes.[1]

The diagram below illustrates a generalized signaling pathway for tryptamine analogs at the 5-HT2A receptor, a key target for many psychoactive tryptamines.[1] It is plausible that this compound could modulate this or similar pathways.

Tryptamine_Analog_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates Tryptamine This compound (Tryptamine Analog) Tryptamine->Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Generalized signaling pathway for tryptamine analogs at the 5-HT2A receptor.
Experimental Protocol: Radioligand Binding Assay

To investigate the interaction of this compound with specific serotonin receptors, a radioligand binding assay can be employed. This protocol provides a general framework for such an experiment.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A).

  • Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A).

  • This compound (test compound).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like mianserin).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a series of tubes, add the assay buffer, the cell membranes, and the radiolabeled ligand at a fixed concentration.

    • To a subset of tubes, add varying concentrations of the unlabeled test compound, this compound.

    • For determining non-specific binding, add a high concentration of the non-specific binding control to another subset of tubes.

    • For determining total binding, add only the buffer, membranes, and radioligand.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound represents an interesting, yet understudied, structural analog of tryptamine. While direct experimental data remains scarce, its chemical nature suggests potential for interaction with serotonergic systems. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to begin to explore the synthesis, pharmacology, and therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate the biological activity and structure-activity relationships of this indoline derivative.

References

The Multifaceted Biological Activities of 2-(Indolin-3-yl)ethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 2-(indolin-3-yl)ethanamine derivatives, commonly known as tryptamines. This class of compounds, structurally related to the neurotransmitter serotonin, exhibits a wide range of pharmacological effects, making them a fertile ground for drug discovery and development. This document details their interactions with various biological targets, summarizes quantitative activity data, outlines key experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Biological Activities and Mechanisms of Action

This compound derivatives are renowned for their complex pharmacology, primarily mediated through their interactions with serotonin (5-HT) receptors. However, their biological effects extend to other receptor systems and cellular processes, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Neuromodulatory and Psychedelic Activity

The most extensively studied activity of tryptamine derivatives is their effect on the central nervous system, particularly their psychedelic properties. This is primarily attributed to their agonist activity at the serotonin 2A receptor (5-HT2A).[1] Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC), ultimately modulating neuronal excitability.[1]

Many tryptamine derivatives also show affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2C, and the serotonin transporter (SERT), which contributes to the nuanced pharmacological profiles of different compounds.[2][3] Some derivatives also interact with dopamine receptors, the trace amine-associated receptor 1 (TAAR1), and the sigma-1 receptor, further broadening their neuropharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of tryptamine derivatives. Activation of 5-HT2A receptors has been shown to be a novel anti-inflammatory strategy.[4] Some derivatives have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[5][6] The underlying mechanisms may involve the modulation of signaling pathways such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[5]

Antitumor and Cytotoxic Activity

A growing body of evidence suggests that certain this compound derivatives possess significant antitumor properties. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including those from solid tumors and hematological malignancies.[7][8] The mechanisms of action appear to be cell-type specific, with some derivatives inducing apoptosis, potentially through mitochondrial damage pathways.[8]

Antimicrobial and Antifungal Activity

Several novel tryptamine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[9][10][11] Some compounds have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species.[5][11][12] The indole nucleus, a core component of the tryptamine structure, is known to be a key pharmacophore for antimicrobial activity.

Anti-leishmanial Activity

Researchers have also explored the potential of this compound derivatives as anti-leishmanial agents.[13][14] Certain bisindole derivatives of this class have shown potent activity against Leishmania infantum promastigotes and amastigotes, with some exhibiting a favorable selectivity index compared to the standard drug miltefosine.[13][14]

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various biological activities of selected this compound derivatives.

Table 1: Receptor Binding Affinities and Functional Activities

CompoundReceptorAssay TypeValue (nM)Reference
4-OH-DMT5-HT2ARadioligand Binding (Ki)79[2]
4-AcO-DMT5-HT2ARadioligand Binding (Ki)93[2]
DMT5-HT2ARadioligand Binding (Ki)347[2]
5-Cl-DMT5-HT2ARadioligand Binding (Ki)134[2]
DMT5-HT2AIP1 Functional Assay (EC50)527[2]
4-OH-DMT5-HT2AIP1 Functional Assay (EC50)<10[2]
4-OH-MET5-HT2AIP1 Functional Assay (EC50)<10[2]
5-MeO-DALT5-HT2AIP1 Functional Assay (EC50)<10[2]

Table 2: Antitumor and Cytotoxic Activities

CompoundCell LineAssay TypeValue (µM)Reference
Compound 9JurkatCytotoxicity (IC50)0.570[7]
Compound 9MV-4-11Cytotoxicity (IC50)28.5[7]
Compound 13HT29Cytotoxicity (IC50)0.006[7]
Compound 14IGROV1Cytotoxicity (IC50)0.0015[7]
Compound 14U2OSCytotoxicity (IC50)0.469[7]
Compound 21MT4Cytotoxicity (CC50)2.4[15]
Compound 21Various Hematological Tumor LinesCytotoxicity (CC50)5.0 - 12[15]

Table 3: Anti-leishmanial Activity

CompoundSpeciesAssay TypeValue (µM)Selectivity Index (SI)Reference
URB1483L. infantumIC503.7>55[13]
Compound 1hL. infantumIC5011.110.1[14]
Compound 2cL. infantumIC502.7-[14]
MiltefosineL. infantumIC50--[13][14]

Table 4: Antimicrobial and Antifungal Activity

CompoundOrganismAssay TypeValue (µg/mL)Reference
Indolylquinazolinone 3kMRSAMIC0.98[5]
Indolylquinazolinone 3kM. tuberculosis H37RvMIC10 (inhibition for 41 days)[5]
Indole-thiadiazole 2cB. subtilisMIC3.125[10]
Indole-triazole 3cB. subtilisMIC3.125[10]
Indolylbenzo[d]imidazoles 3ao, 3aqS. aureusMIC< 1[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of Tryptamine Derivatives

A general method for synthesizing tryptamine derivatives often involves the modification of the indole core or the ethylamine side chain. For instance, the synthesis of ureido derivatives can be achieved by reacting tryptamine with potassium cyanate, followed by a reaction with chloral hydrate to yield compounds with one or two tryptamine moieties.[7]

Example Protocol: Synthesis of Ureido Derivatives 4 and 5 [7]

  • React tryptamine with potassium cyanate to obtain the ureido derivative 2.

  • React compound 2 with chloral hydrate under varying experimental conditions to produce compound 4 (mono-tryptamine) or compound 5 (di-tryptamine).

  • Purify the final products using column chromatography on silica gel.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol: [1]

  • Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., human 5-HT2A) from transfected cell lines.

  • Incubation: Incubate the prepared cell membranes with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Separation: Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) through non-linear regression analysis. Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT2A receptor.

Protocol: [1]

  • Cell Culture: Culture a cell line (e.g., U2OS or HEK293) stably expressing the human 5-HT2A receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test tryptamine derivative at various concentrations to the wells.

  • Measurement: Measure the increase in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

Protocol: [8]

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2, Jurkat, HEK293) in 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the tryptamine derivatives for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or CC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Tryptamine Tryptamine Derivative Receptor 5-HT2A Receptor (GPCR) Tryptamine->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ (intracellular) ER->Ca2 Release Ca2->PKC Co-activation Response Cellular Response (e.g., Neuronal Excitability) PKC->Response Phosphorylation of target proteins

5-HT2A Receptor Gq Signaling Pathway

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Evaluation Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Binding Receptor Binding Assays (Ki) Purification->Binding Functional Functional Assays (EC50, Emax) Purification->Functional Cytotoxicity Cytotoxicity Assays (IC50, CC50) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Binding->SAR Functional->SAR Cytotoxicity->SAR Antimicrobial->SAR SAR->Design Iterative Optimization ADME ADME/Tox Profiling SAR->ADME AnimalModels Animal Models of Disease/Efficacy ADME->AnimalModels PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) AnimalModels->PK_PD

General Drug Discovery Workflow for Tryptamine Derivatives

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. While their effects on the central nervous system are well-documented, emerging research continues to uncover their potential as anti-inflammatory, antitumor, antimicrobial, and anti-leishmanial agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of this fascinating class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of novel therapeutics for a wide range of diseases.

References

2-(Indolin-3-yl)ethanamine: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Indolin-3-yl)ethanamine, also known as 2,3-dihydrotryptamine, is a versatile precursor in organic synthesis, serving as a key building block for a variety of complex molecules with significant biological activities. Its indoline core, a saturated analog of the indole ring system, imparts unique structural and electronic properties that make it a valuable synthon in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on quantitative data and detailed experimental protocols to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor, tryptamine, is provided in the table below for easy reference and comparison.

PropertyThis compoundTryptamine (2-(1H-indol-3-yl)ethanamine)
CAS Number 13078-91-6[1]61-54-1
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₂N₂
Molecular Weight 162.23 g/mol [2]160.22 g/mol
Appearance Not widely reported; expected to be an oil or low-melting solidWhite to yellowish crystalline solid
Boiling Point Not readily available141-143 °C (0.5 mmHg)
Melting Point Not readily available113-116 °C
Solubility Soluble in common organic solventsSoluble in ethanol, ether; slightly soluble in water

Synthesis of this compound

The most common and efficient route to this compound involves the reduction of its unsaturated precursor, tryptamine. Tryptamine itself can be synthesized through various established methods starting from indole or indole-3-carboxaldehyde. A general synthetic workflow is outlined below.

SynthesisWorkflow Indole Indole I3A Indole-3-carboxaldehyde Indole->I3A Vilsmeier-Haack Reaction Nitrovinylindole 3-(2-Nitrovinyl)indole I3A->Nitrovinylindole Henry Reaction (Nitromethane, Base) Tryptamine Tryptamine Nitrovinylindole->Tryptamine Reduction (e.g., LiAlH4 or NaBH4/Ni(OAc)2) Indolinylethanamine This compound Tryptamine->Indolinylethanamine Catalytic Hydrogenation (Pt/C, p-TSA)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tryptamine from Indole-3-carboxaldehyde via Henry Reaction and Reduction

This two-step procedure provides a reliable method for the synthesis of tryptamine.

a) Synthesis of 3-(2-Nitrovinyl)indole

  • Reaction: Indole-3-carboxaldehyde undergoes a Henry reaction with nitromethane in the presence of a base to yield 3-(2-nitrovinyl)indole.

  • Procedure: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol, add nitromethane (excess) and a catalytic amount of a base (e.g., ammonium acetate or an amine). The reaction mixture is typically refluxed for several hours and monitored by TLC. Upon completion, the product is isolated by filtration or extraction after cooling.

  • Quantitative Data: Yields for this reaction are generally good to excellent.[3]

b) Reduction of 3-(2-Nitrovinyl)indole to Tryptamine

  • Reaction: The nitrovinyl group of 3-(2-nitrovinyl)indole is reduced to an aminoethyl group.

  • Procedure with LiAlH₄: 15 g of 3-(2-nitrovinyl)indole is added portion-wise to a suspension of 15 g of lithium aluminum hydride in 300 ml of anhydrous ether in a Soxhlet extractor over 8 hours. The reaction is then carefully quenched with 80 ml of water with cooling. The resulting mixture is filtered, and the ether layer is separated, dried over sodium sulfate, and saturated with hydrogen chloride gas to precipitate tryptamine hydrochloride.[2]

  • Procedure with NaBH₄/Ni(OAc)₂: A combination of sodium borohydride (4 equiv) and nickel(II) acetate tetrahydrate (1 equiv) can be used as a milder reducing agent in a mixed solvent system of acetonitrile and water (60:1) at room temperature for 20 minutes.[3] This method is particularly useful for substrates with halogen substituents that might be sensitive to LiAlH₄.[3]

  • Quantitative Data: The LiAlH₄ reduction can afford tryptamine hydrochloride in good yields.[2] The NaBH₄/Ni(OAc)₂ method provides tryptamine derivatives in moderate to good yields.[3]

PrecursorReagents and ConditionsProductYieldReference
3-(2-Nitrovinyl)indoleLiAlH₄, anhydrous ether, 8 hTryptamineGood[2]
3-(2-Nitrovinyl)indoleNaBH₄, Ni(OAc)₂, CH₃CN/H₂O, rt, 20 minTryptamineModerate to Good[3]

Step 2: Synthesis of this compound by Catalytic Hydrogenation of Tryptamine

  • Reaction: The indole ring of tryptamine is selectively reduced to an indoline ring.

  • Procedure: In a suitable reaction vessel, tryptamine (1.0 eq) is dissolved in water. p-Toluenesulfonic acid (p-TSA, 2.2 eq) is added as an activator, followed by the addition of a platinum-on-carbon catalyst (Pt/C, typically 5-10 mol%). The mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., 30 bar) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off, and the product is isolated from the aqueous solution by basification and extraction with an organic solvent.

  • Quantitative Data: This method has been reported to provide this compound (2,3-dihydrotryptamine) in a 68% isolated yield.[4]

PrecursorReagents and ConditionsProductYieldReference
TryptaminePt/C, p-TSA, H₂ (30 bar), H₂O, rtThis compound68%[4]

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various target molecules, particularly in the development of pharmacologically active compounds. The primary amino group and the indoline nitrogen can be selectively functionalized to introduce a wide range of substituents and build molecular complexity.

Synthesis of Amides and Ureas

The primary amine of this compound readily undergoes acylation and related reactions to form amides and ureas.

  • Amide Formation: Reaction with carboxylic acids (often activated with coupling agents like DCC or EDC), acid chlorides, or anhydrides yields the corresponding N-acylated derivatives.

  • Urea Formation: Treatment with isocyanates or carbamoyl chlorides affords substituted ureas. For example, the reaction of this compound with chloral hydrate can lead to the formation of a trichloromethyl-substituted urea derivative.[5]

Reductive Amination

The primary amine can participate in reductive amination reactions with aldehydes and ketones in the presence of a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield N-alkylated derivatives.

Synthesis of Heterocyclic Systems

The bifunctional nature of this compound makes it a useful starting material for the construction of fused heterocyclic systems. For instance, condensation reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of novel polycyclic structures.

ReactionsWorkflow Indolinylethanamine This compound Amide N-Acyl Derivatives Indolinylethanamine->Amide Acylation (RCOCl, (RCO)2O, or RCOOH/Coupling Agent) Urea N-Urea Derivatives Indolinylethanamine->Urea Reaction with Isocyanates (R-N=C=O) NAlkyl N-Alkyl Derivatives Indolinylethanamine->NAlkyl Reductive Amination (RCHO, NaBH3CN) Heterocycles Fused Heterocycles Indolinylethanamine->Heterocycles Condensation Reactions

Caption: Key reactions of this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the indoline nucleus, typically in the range of δ 6.5-7.2 ppm.

  • Indoline Ring Protons: Complex multiplets for the CH₂ groups at the C2 and C3 positions of the indoline ring. The proton at C3 will be a methine (CH) group.

  • Ethylamine Side Chain Protons: Two methylene (CH₂) groups, appearing as multiplets, and a broad singlet for the NH₂ protons.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm).

  • Indoline Ring Carbons: Signals for the C2, C3, C3a, and C7a carbons of the indoline ring.

  • Ethylamine Side Chain Carbons: Two signals for the methylene carbons of the ethylamine side chain.

Researchers are advised to perform full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) on their synthesized material to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis with significant potential in drug discovery and development. Its synthesis from readily available starting materials like indole is well-established, with the final reduction of tryptamine being a key step. The reactivity of its primary amino group allows for a wide range of derivatizations, providing access to a diverse array of complex molecules. This technical guide provides a solid foundation of synthetic protocols, quantitative data, and reaction workflows to aid researchers in the effective utilization of this important building block in their synthetic campaigns.

References

Potential Therapeutic Applications of 2-(Indolin-3-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 2-(Indolin-3-yl)ethanamine, a saturated analog of the well-known neuromodulator tryptamine. While direct research on this specific molecule is limited, this document explores its therapeutic potential by examining the established biological activities of the indoline scaffold, which is present in numerous natural products and synthetic compounds with medicinal value. This guide covers the synthesis, potential mechanisms of action, and prospective therapeutic areas for this compound, supported by data from structurally related compounds. Detailed experimental protocols for its synthesis are provided to facilitate further investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the untapped potential of this and other indoline derivatives.

Introduction

The indoline scaffold, a core structure in many bioactive molecules, has garnered significant attention in medicinal chemistry. Unlike the aromatic indole ring system of its precursor, tryptamine, the saturated pyrrole ring of the indoline structure imparts distinct stereochemical and electronic properties. This alteration can lead to significant changes in pharmacological activity, receptor binding, and metabolic stability, making indoline derivatives an attractive area for drug discovery.

This compound, as a direct analog of tryptamine, presents an intriguing candidate for therapeutic exploration. The saturation of the indole's 2,3-double bond results in a non-planar structure, which may offer advantages in drug design, such as increased aqueous solubility and improved pharmacokinetic profiles compared to its unsaturated counterpart. This guide will delve into the prospective therapeutic avenues for this compound by drawing parallels with other bioactive indoline-containing compounds.

Synthesis of this compound

The primary route for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 2-(1H-indol-3-yl)ethanamine (tryptamine). This reaction reduces the double bond in the pyrrole ring of the indole nucleus to yield the indoline structure.

Experimental Protocol: Catalytic Hydrogenation of Tryptamine

This protocol describes a general procedure for the reduction of tryptamine to this compound using a palladium-on-carbon catalyst.

Materials:

  • 2-(1H-indol-3-yl)ethanamine (Tryptamine)

  • Palladium on carbon (10% w/w)

  • Ethanol (or a suitable solvent)

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a hydrogenation flask, dissolve 2-(1H-indol-3-yl)ethanamine (1.0 g, 6.24 mmol) in ethanol (50 mL).

  • Carefully add 10% palladium on carbon (0.1 g, 10% by weight of the starting material) to the solution.

  • Seal the flask and purge the system with an inert gas (Argon or Nitrogen) to remove any air.

  • Introduce hydrogen gas into the flask, typically at a pressure of 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.

  • Wash the filter pad with additional ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound:

G Tryptamine Tryptamine in Ethanol Hydrogenation Hydrogenation Reaction (H2, 50 psi) Tryptamine->Hydrogenation Catalyst 10% Pd/C Catalyst->Hydrogenation Filtration Filtration (Removal of Catalyst) Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound.

Potential Therapeutic Applications

Anticancer Activity

The indoline core is present in numerous compounds investigated for their anticancer properties. The structural rigidity and the ability to form hydrogen bonds via the NH group are features that can contribute to interactions with biological targets in cancer cells.[1] The non-planar nature of the indoline ring can also offer advantages for binding to specific protein pockets.[1]

Antimicrobial and Antibacterial Properties

Indoline derivatives have been explored for their potential as antibacterial and antimicrobial agents.[1] The mechanism of action could involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Cardiovascular and Anti-inflammatory Effects

Certain indoline-containing compounds have been investigated for their roles in treating cardiovascular diseases and for their anti-inflammatory and analgesic properties.[1]

Central Nervous System (CNS) Activity

Given its structural similarity to tryptamine, a known neuromodulator, this compound could potentially interact with receptors in the central nervous system. The saturation of the indole ring would likely alter its receptor binding profile compared to tryptamine, potentially leading to novel CNS effects.

Potential Therapeutic Pathways for Indoline Derivatives:

G Indoline_Scaffold Indoline Scaffold Anticancer Anticancer Indoline_Scaffold->Anticancer Inhibition of Cell Proliferation Antimicrobial Antimicrobial Indoline_Scaffold->Antimicrobial Disruption of Bacterial Membranes Cardiovascular Cardiovascular Indoline_Scaffold->Cardiovascular Modulation of Cardiovascular Targets CNS_Activity CNS Activity Indoline_Scaffold->CNS_Activity Receptor Interaction

Potential Therapeutic Pathways for Indoline Derivatives.

Quantitative Data on Related Indoline Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the activity of some bioactive indoline derivatives to provide a context for the potential potency of this class of compounds.

Compound ClassBiological Target/ActivityReported Potency (IC₅₀/EC₅₀)Reference
Substituted 2-imidazolinylindolinesα2-adrenoceptor antagonismVaries with substitution[2]
Indoline-based α1A-AR antagonistsα1A-adrenergic receptorIC₅₀ as low as 1.9 nM[3]

Conclusion and Future Directions

This compound represents an under-explored molecule with significant therapeutic potential stemming from its core indoline structure. The established anticancer, antimicrobial, and cardiovascular activities of various indoline derivatives suggest that this compound warrants further investigation. Its synthesis from the readily available tryptamine makes it an accessible target for research.

Future studies should focus on the comprehensive pharmacological profiling of this compound, including its receptor binding affinities, in vitro and in vivo efficacy in various disease models, and its pharmacokinetic and toxicological properties. Such research will be crucial in determining the true therapeutic value of this promising compound and in paving the way for the development of novel indoline-based therapeutics.

References

Neuroprotective Effects of 2-(Indolin-3-yl)ethanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 2-(Indolin-3-yl)ethanamine (tryptamine) analogs. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel neuroprotective therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction

This compound, commonly known as tryptamine, and its analogs represent a promising class of compounds with significant potential for the treatment of neurodegenerative diseases and acute neuronal injury. These molecules have been shown to exert their neuroprotective effects through a variety of mechanisms, including the modulation of inflammatory pathways, enhancement of endogenous antioxidant defenses, and regulation of apoptotic processes. This guide will focus on key findings related to N-salicyloyl tryptamine derivatives and other notable analogs, providing a foundation for further research and development in this area.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective and related activities of key this compound analogs from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Activities of N-salicyloyl Tryptamine Analogs

CompoundAssayCell LineIC50 / EC50Reference
L7 Anti-neuroinflammatory effectsBV-2 microgliaNot specified[1]
M11 Antioxidant activityNot specifiedSurpassed L7[2]
Compound 18 Anti-neuroinflammatory effectsMicrogliaNot specified[3]
LZWL02003 Anti-neuroinflammatory activityNot specifiedGood[4]

Table 2: Neuroprotective Effects of Tryptamine Analogs in Cellular Models of Neurotoxicity

CompoundNeurotoxic InsultCell LineEndpointResultReference
L7 Aβ-induced pyroptosisBV-2 microgliaCell ViabilityExcellent neuroprotective effects[1]
M11 Cerebral Ischemia-ReperfusionNot specifiedAnti-ferroptosis, Anti-apoptosisSynergistic effects[2]
Andrographolide MPP+ (1.5 µM)SH-SY5YCell ViabilitySignificant amelioration of cell death at 1.5 µM[5]
Alpha-Mangostin MPP+ (1000 µM)SH-SY5YCell Viability, ApoptosisAttenuated cell viability loss and apoptosis[6]
Saikosaponin-d MPP+SH-SY5YCell ViabilityConcentration-dependent neuroprotection[7]
SEGA (3a) IndomethacinGastric Mucosal CellsApoptosisInhibition of apoptosis[8]
LZWL02003 Oxygen-Glucose Deprivation/ReoxygenationNot specifiedApoptosis, Oxidative StressUpregulated Bcl-2, downregulated Bax[9]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of the neuroprotective effects of this compound analogs.

MTT Assay for Cell Viability in SH-SY5Y Cells

This protocol is adapted from studies investigating neuroprotection against MPP+-induced neurotoxicity.[5][6][7][10]

Objective: To assess the viability of SH-SY5Y neuroblastoma cells as an indicator of the neuroprotective effects of tryptamine analogs against a neurotoxin.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Tryptamine analog of interest

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment:

    • Pre-treat cells with various concentrations of the tryptamine analog for a specified period (e.g., 1 to 24 hours).

    • Introduce the neurotoxin (e.g., MPP+ at a final concentration of 500 µM to 1.5 mM) to the wells, with or without the tryptamine analog.

    • Include control wells with untreated cells and cells treated only with the neurotoxin.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for Nrf2 Activation

This protocol is a generalized procedure based on methodologies for assessing the activation of the Nrf2 signaling pathway.[11][12][13][14]

Objective: To determine the effect of tryptamine analogs on the expression and nuclear translocation of Nrf2 and its downstream target proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (10-12%)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin, or anti-Lamin B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the tryptamine analog for the desired time.

    • Lyse the cells using ice-cold RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (β-actin for whole-cell lysates, Lamin B for nuclear fractions).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound analogs are mediated by their interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of intervention by these analogs.

Inhibition of the NLRP3 Inflammasome Pathway

Certain tryptamine analogs, such as L7, have been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[1][15][16][17][18][19] This pathway is a critical component of the innate immune response that, when overactivated, can lead to pyroptotic cell death and neuroinflammation.

NLRP3_Inflammasome_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 binds P2X7R P2X7 Receptor PAMPs_DAMPs->P2X7R activates (e.g., ATP) NF-kB NF-κB TLR4->NF-kB activates NLRP3_inactive Inactive NLRP3 P2X7R->NLRP3_inactive activates via K+ efflux Pro-IL-1b Pro-IL-1β NF-kB->Pro-IL-1b upregulates Pro-IL-18 Pro-IL-18 NF-kB->Pro-IL-18 upregulates NF-kB->NLRP3_inactive upregulates IL-1b IL-1β Pro-IL-1b->IL-1b matures to IL-18 IL-18 Pro-IL-18->IL-18 matures to NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome initiates assembly ASC ASC ASC->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Caspase-1 Caspase-1 Caspase-1->Pro-IL-1b cleaves Caspase-1->Pro-IL-18 cleaves GSDMD GSDMD Caspase-1->GSDMD cleaves GSDMD-N GSDMD-N Pore GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis Inflammation Inflammation IL-1b->Inflammation IL-18->Inflammation Tryptamine_Analog_L7 Tryptamine Analog (L7) Tryptamine_Analog_L7->Inflammasome inhibits assembly Inflammasome->Caspase-1 cleaves & activates Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptamine_Analog_M11 Tryptamine Analog (M11) Keap1 Keap1 Tryptamine_Analog_M11->Keap1 Tryptamine_Analog_M11->Keap1 induces conformational change in Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Oxidative_Stress->Keap1 modifies cysteine residues of Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 recruits Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3->Nrf2 ubiquitinates Maf sMaf Nrf2_n->Maf heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC, etc.) Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Transcription->Antioxidant_Genes Mitochondrial_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Neuronal_Stress Neuronal Stress (e.g., Oxidative Stress, Neurotoxins) Bax_c Bax (cytosolic) Neuronal_Stress->Bax_c Bcl2 Bcl-2 Neuronal_Stress->Bcl2 Tryptamine_Analogs Tryptamine Analogs Tryptamine_Analogs->Bax_c downregulates Tryptamine_Analogs->Bcl2 upregulates Bax_m Bax (mitochondrial) Bax_c->Bax_m translocates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_m->MOMP induces Bcl2->Bax_m inhibits Cytochrome_c_m Cytochrome c (mitochondrial) MOMP->Cytochrome_c_m Cytochrome_c_c Cytochrome c (cytosolic) Cytochrome_c_m->Cytochrome_c_c releases Apoptosome Apoptosome Cytochrome_c_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 cleaves & activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

References

A Technical Guide to the Antimicrobial and Anti-inflammatory Properties of Indoleamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial and anti-inflammatory properties of indoleamines, focusing on melatonin, serotonin, and metabolites of the tryptophan-kynurenine pathway. This document summarizes quantitative data, details experimental protocols for assessing these properties, and visualizes the underlying molecular mechanisms and experimental workflows.

Antimicrobial Properties of Indoleamines

Indoleamines and their derivatives exhibit a range of antimicrobial activities against various pathogens. Their mechanisms of action are multifaceted, including direct interaction with microbial cells and modulation of the host immune response.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various indoleamines and their metabolites against a selection of clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of Melatonin

MicroorganismStrainMIC (µg/mL)MIC (mM)Reference
Staphylococcus aureus (MRSA)ATCC 4330031.25 - 1250.13 - 0.53[1]
Pseudomonas aeruginosa (Carbapenem-resistant)Clinical Isolate31.25 - 1250.13 - 0.53[1]
Acinetobacter baumannii (Carbapenem-resistant)Clinical Isolate31.25 - 1250.13 - 0.53[1]
Candida albicansClinical IsolateVariesVaries[2][3]

Table 2: Antimicrobial Activity of Tryptophan Metabolites

CompoundMicroorganismActivityReference
3-Hydroxy-DL-kynurenineStaphylococcus aureus (MRSA)Strong antibacterial[4]
3-Hydroxy-DL-kynurenineEscherichia coliStrong antibacterial[4]
3-Hydroxy-DL-kynureninePseudomonas aeruginosa (MDR)Strong antibacterial[4]
α-Picolinic acidStaphylococcus aureus (MRSA)Strong antibacterial[4]
α-Picolinic acidEscherichia coliStrong antibacterial[4]
α-Picolinic acidPseudomonas aeruginosa (MDR)Strong antibacterial[4]
KynurenineListeria monocytogenesPotent[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an indoleamine against a bacterial strain.

Materials:

  • Indoleamine stock solution (e.g., melatonin, serotonin)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Indoleamine Dilutions:

    • Prepare a stock solution of the indoleamine in a suitable solvent (e.g., DMSO for melatonin, water for serotonin hydrochloride).

    • Perform serial two-fold dilutions of the indoleamine stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a fresh culture, suspend bacterial colonies in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the indoleamine dilutions.

    • Include a positive control (inoculum in broth without indoleamine) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the indoleamine that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow: Antimicrobial Activity Assessment

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of indoleamines.

Antimicrobial_Workflow cluster_screening Primary Screening cluster_confirmation Confirmatory Assays cluster_mechanism Mechanism of Action Studies A Broth Microdilution Assay (Determine MIC) C Minimum Bactericidal Concentration (MBC) A->C B Agar Disk Diffusion B->A D Time-Kill Curve Assays C->D E Membrane Permeability Assays D->E F Biofilm Inhibition Assays D->F G Gene Expression Analysis D->G

Workflow for Antimicrobial Assessment

Anti-inflammatory Properties of Indoleamines

Indoleamines, including melatonin, serotonin, and metabolites of the IDO pathway, are potent modulators of the inflammatory response. They exert their effects through various mechanisms, including the regulation of cytokine production and interference with key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of indoleamines and related compounds against key inflammatory targets.

Table 3: IC50 Values for Anti-inflammatory Activity

CompoundTarget/AssayCell Type/SystemIC50Reference
Shikonin AIDO1 InhibitionEnzymatic Assay0.98 µM[6]
Compound 20 (MMG-0358)IDO1 InhibitionCellular Assay (hIDO1)80 nM[7]
Compound 44IDO1 InhibitionEnzymatic Assay69.0 nM[7]
PF-06840003IDO1 InhibitionEnzymatic Assay0.41 µM[7]
Compound 51IDO1 InhibitionEnzymatic Assay7.5 µM[7]
Compound 52IDO1 InhibitionEnzymatic Assay2.78 µM[7]
G-4IDO1/TDO InhibitionCellular Assay~5 µM[8]
G-15IDO1 InhibitionCellular Assay< 5 µM[8]
Experimental Protocol: ELISA for Cytokine Quantification

This protocol describes the enzyme-linked immunosorbent assay (ELISA) for quantifying the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by immune cells treated with indoleamines.

Materials:

  • Immune cells (e.g., macrophages, peripheral blood mononuclear cells)

  • Cell culture medium and reagents

  • Indoleamine solution

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed immune cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of the indoleamine for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS) for a specified time (e.g., 24 hours).

  • ELISA Protocol (Sandwich ELISA):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add the substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

This protocol details the use of Western blotting to analyze the effect of indoleamines on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK.

Materials:

  • Cells and treatment reagents as in the ELISA protocol.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • After cell treatment, lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer:

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways in Indoleamine-Mediated Anti-inflammation

The anti-inflammatory effects of indoleamines are mediated through complex signaling pathways. The following diagrams illustrate the key pathways for melatonin, serotonin, and the IDO-kynurenine system.

Melatonin Anti-inflammatory Signaling

Melatonin primarily exerts its anti-inflammatory effects through its G protein-coupled receptors, MT1 and MT2, leading to the inhibition of the NF-κB pathway.[9][10][11][12][13]

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mel Melatonin MT1_MT2 MT1/MT2 Receptors Mel->MT1_MT2 IKK IKK MT1_MT2->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Melatonin's Inhibition of NF-κB Pathway
Serotonin Anti-inflammatory Signaling

Serotonin's role in inflammation is complex and receptor-dependent. Activation of certain serotonin receptors, such as 5-HT2A, can have potent anti-inflammatory effects by interfering with pro-inflammatory signaling cascades like those initiated by TNF-α.[14][15][16][17]

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A PLC PLC HTR2A->PLC TNFR TNF-α Receptor MAPK MAPK Pathway TNFR->MAPK NFkB_path NF-κB Pathway TNFR->NFkB_path TNF TNF-α TNF->TNFR PKC PKC PLC->PKC PKC->MAPK Modulates PKC->NFkB_path Modulates ProInflam_Genes Pro-inflammatory Gene Expression MAPK->ProInflam_Genes NFkB_path->ProInflam_Genes

Serotonin's Modulation of Inflammatory Pathways
IDO Pathway Anti-inflammatory Signaling

The enzyme Indoleamine 2,3-dioxygenase (IDO) initiates the catabolism of tryptophan into kynurenine and its derivatives. These metabolites can exert immunomodulatory and anti-inflammatory effects, in part through activation of the Aryl Hydrocarbon Receptor (AhR).[18][19][20][21][22]

IDO_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan_ex Tryptophan Tryptophan_in Tryptophan Tryptophan_ex->Tryptophan_in Kynurenine Kynurenine Tryptophan_in->Kynurenine IDO1 IDO1 IDO1 AhR AhR Kynurenine->AhR Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT AhR_ARNT_nuc AhR-ARNT Complex AhR_ARNT->AhR_ARNT_nuc Translocates XRE XRE AhR_ARNT_nuc->XRE Binds AntiInflam_Genes Anti-inflammatory Gene Expression (e.g., IL-10) XRE->AntiInflam_Genes Transcription

IDO-Kynurenine-AhR Anti-inflammatory Pathway

References

The Role of 2-(Indolin-3-yl)ethanamine in Central Nervous System Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Indolin-3-yl)ethanamine, a tryptamine-related scaffold, represents a significant pharmacophore in the exploration of novel therapeutics for central nervous system (CNS) disorders. As a structural analog of various neuromodulators, its derivatives have been investigated for their interactions with key CNS targets, primarily serotonin (5-HT) and dopamine receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its analogs, focusing on their receptor binding affinities, functional activities, and the downstream signaling pathways they modulate. Detailed experimental protocols for the synthesis, in vitro binding assays, and in vivo behavioral studies are provided to facilitate further research and development in this area.

Introduction

The indolethylamine backbone is a privileged scaffold in neuropharmacology, forming the core structure of the neurotransmitter serotonin and numerous psychoactive compounds. The saturation of the indole ring to an indoline structure, as seen in this compound, modifies the electronic and conformational properties of the molecule, leading to a distinct pharmacological profile. This alteration offers a strategic approach for medicinal chemists to fine-tune receptor selectivity and functional activity, aiming to develop novel CNS modulators with improved therapeutic indices. This document serves as a comprehensive resource on the current understanding of this compound's role in the CNS, consolidating key data and methodologies for researchers in the field.

Receptor Binding Profile

The affinity of this compound and its derivatives for various CNS receptors is a critical determinant of their pharmacological effects. The primary targets are serotonin and dopamine receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and motor control.[1][2][3]

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (Ki, in nM) of various indole and indoline ethylamine derivatives for key serotonin and dopamine receptor subtypes. It is important to note that the specific binding profile of the parent compound, this compound, is not extensively reported in publicly available literature; the data presented here are for structurally related analogs to provide a representative understanding of the pharmacophore's potential.

Table 1: Binding Affinities (Ki, nM) of Indolethylamine Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT1DReference
5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine40>10,000>10,0001.9-[4]
5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine->10,000>10,0001.9-[4]
N,N-dimethyl-2-[5-(triflyloxy)indol-3-yl]ethylamine18---10-25x preference for 1Dα vs 1Dβ[5]
N,N-diethyl-2-[5-(triflyloxy)indol-3-yl]ethylamine40---10-25x preference for 1Dα vs 1Dβ[5]
(E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one>10,000>10,000-46-[6]

Table 2: Binding Affinities (Ki, nM) of Indole Derivatives at Dopamine Receptors

CompoundD2D3D4Reference
2-Aminotetralin Derivative 1High AffinityHigh AffinityLow Affinity[7]
2-Aminotetralin Derivative 2High AffinityHigh AffinityLow Affinity[7]
LINS01005 (N-Phenylpiperazine derivative)1300-5500300-1500-[8]
LINS01011 (N-Phenylpiperazine derivative)1300-5500300-1500-[8]

Signaling Pathways Modulation

The interaction of this compound derivatives with their target receptors initiates a cascade of intracellular signaling events that ultimately mediate their physiological effects. As these compounds primarily target G-protein coupled receptors (GPCRs), their downstream effects are largely dictated by the specific G-protein subtype to which the receptor is coupled.

Serotonin Receptor Signaling

Most serotonin receptors, with the exception of the 5-HT3 receptor (a ligand-gated ion channel), are GPCRs.[2] They couple to different G-proteins to modulate the activity of adenylyl cyclase and phospholipase C.

  • 5-HT1 Receptor Family (e.g., 5-HT1A, 5-HT1D): These receptors are typically coupled to Gi/o proteins.[9] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

  • 5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2C): These receptors are coupled to Gq/11 proteins.[2] Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

serotonin_signaling cluster_5HT1 5-HT1 Receptor Signaling cluster_5HT2 5-HT2 Receptor Signaling Ligand_1 This compound Derivative 5HT1_Receptor 5-HT1 Receptor Ligand_1->5HT1_Receptor Gi_Go Gi/o Protein 5HT1_Receptor->Gi_Go AC_inhib Adenylyl Cyclase (Inhibited) Gi_Go->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib Ligand_2 This compound Derivative 5HT2_Receptor 5-HT2 Receptor Ligand_2->5HT2_Receptor Gq_11 Gq/11 Protein 5HT2_Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_inc ↑ Intracellular Ca2+ IP3->Ca_inc PKC_act ↑ PKC Activity DAG->PKC_act

Caption: Serotonin Receptor Signaling Pathways.

Dopamine Receptor Signaling

Dopamine receptors are also GPCRs and are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1][3]

  • D1-like Receptors: These receptors are coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[11]

  • D2-like Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, causing a decrease in cAMP levels and reduced PKA activity.[11]

dopamine_signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling Ligand_D1 This compound Derivative D1_Receptor D1-like Receptor Ligand_D1->D1_Receptor Gs_olf Gs/olf Protein D1_Receptor->Gs_olf AC_act Adenylyl Cyclase (Activated) Gs_olf->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act Ligand_D2 This compound Derivative D2_Receptor D2-like Receptor Ligand_D2->D2_Receptor Gi_Go_D2 Gi/o Protein D2_Receptor->Gi_Go_D2 AC_inhib_D2 Adenylyl Cyclase (Inhibited) Gi_Go_D2->AC_inhib_D2 cAMP_dec_D2 ↓ cAMP AC_inhib_D2->cAMP_dec_D2 PKA_inhib_D2 ↓ PKA Activity cAMP_dec_D2->PKA_inhib_D2

Caption: Dopamine Receptor Signaling Pathways.

Experimental Protocols

Synthesis of 2-(Indole-3-yl)ethanamine Derivatives

A general method for the synthesis of N-substituted 2-(1H-indol-3-yl)ethanamine derivatives involves the condensation of 2-(1H-indol-3-yl)ethanamine with appropriate aryl/alkyl isothiocyanates in an anhydrous medium.[12]

Materials:

  • 2-(1H-indol-3-yl)ethanamine

  • Aryl/alkyl isothiocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 2-(1H-indol-3-yl)ethanamine in the anhydrous solvent in the reaction vessel.

  • Add the appropriate aryl/alkyl isothiocyanate to the solution.

  • Stir the reaction mixture at room temperature for a specified duration (e.g., 16 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography or recrystallization.

A more specific example for the synthesis of N-(2-(1H-indol-3-yl)ethyl)benzamide is as follows:

  • To a solution of 2-(1H-indol-3-yl)ethanamine (18.75 mmoles) in Dimethylformamide (30 mL), add Benzoic acid (22.5 mmoles), EDC.HCl (28.125 mmoles), HOBt (28.125 mmoles), and Triethylamine (56.336 mmoles).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with Ethyl acetate (300 mL) and water (100 mL).

  • Separate the organic layer and wash with water (50 mL). The product can then be isolated from the organic phase.

In Vitro Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a specific receptor.[13][14]

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors)

  • Test compound (e.g., this compound derivative)

  • Non-specific binding control (e.g., unlabeled serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO4 and 0.5 mM EDTA)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • 96-well microplates

  • Filtration apparatus (cell harvester)

  • Scintillation counter

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cell pellets expressing the receptor of interest in ice-cold lysis buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.[14]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[14]

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubation (e.g., 60 min at 30°C) setup->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

In Vivo Behavioral Assays

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[15][16]

Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena is often divided into a central and a peripheral zone.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 5-20 minutes).[16]

  • Record the animal's behavior using a video camera mounted above the arena.

  • After the test, return the mouse to its home cage and clean the arena thoroughly between trials to remove any olfactory cues.

  • Analyze the video recording for parameters such as total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone. A lower amount of time spent in the center is indicative of anxiety-like behavior.

The forced swim test is a commonly used assay to assess depressive-like behavior in rodents.[17][18]

Apparatus: A transparent cylindrical container (e.g., 30 cm high, 20 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[18]

Procedure:

  • Gently place the mouse into the cylinder of water.

  • The test duration is typically 6 minutes.[18]

  • A video camera records the session for later analysis.

  • The primary behavior measured is immobility time, which is defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.

  • An increase in immobility time is interpreted as a sign of behavioral despair or a depressive-like state.

  • The last four minutes of the test are typically analyzed as the initial two minutes are considered a period of active escape attempts.[18]

Conclusion

This compound and its analogs represent a promising class of compounds for the modulation of the central nervous system. Their structural relationship to endogenous monoamines provides a strong basis for their interaction with key neurotransmitter receptors, particularly those for serotonin and dopamine. The data and protocols presented in this technical guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this chemical scaffold. Future studies should focus on elucidating the precise receptor binding profile and functional activity of the parent this compound molecule, as well as exploring the structure-activity relationships of a wider range of derivatives to optimize their selectivity and efficacy for specific CNS disorders.

References

An In-depth Technical Guide to 2-(Indolin-3-yl)ethanamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(indolin-3-yl)ethanamine core, a privileged scaffold in medicinal chemistry, is a key structural motif in a multitude of biologically active compounds. This framework, essentially a tryptamine with a reduced pyrrole ring, offers a unique three-dimensional structure that allows for diverse interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity. The applications of these derivatives are wide-ranging, with significant potential in the treatment of neurodegenerative diseases, cancer, infectious diseases, and disorders related to the central nervous system.

Synthetic Strategies

The synthesis of this compound derivatives often involves multi-step sequences starting from commercially available indole or indoline precursors. Key synthetic methodologies include reductive amination, amide coupling, and the formation of sulfonamides to introduce diversity at the ethylamine side chain.

General Synthetic Protocols

Protocol 1: Synthesis of Secondary Amine Derivatives via Reductive Amination [1]

This protocol describes the formation of a C-N bond by reacting a primary amine with an aldehyde.

  • Dissolution: Dissolve the starting this compound derivative (1 equivalent) in a suitable solvent such as methanol.

  • Acidification: Add glacial acetic acid (approximately 4.6 equivalents) to the solution.

  • Reducing Agent Addition: Under an inert atmosphere (e.g., argon) and at 0°C, add sodium cyanoborohydride (NaBH₃CN) (approximately 2.6 equivalents).

  • Aldehyde Addition: Add the desired aldehyde (1.1 equivalents) dissolved in methanol.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a 2 M solution of sodium carbonate (Na₂CO₃) to adjust the pH to 8-9. Remove the solvent in vacuo.

  • Purification: Purify the crude product using flash column chromatography.

Protocol 2: Synthesis of Amide Derivatives via Amide Coupling [1]

This method involves the coupling of a carboxylic acid with a primary amine using a coupling agent.

  • Acid Activation: Dissolve the selected carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Under an argon atmosphere, add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Coupling Agent Addition: Cool the mixture to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2 equivalents).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the this compound derivative (1 equivalent).

  • Reaction: Stir the reaction mixture for 20 hours at room temperature under an argon atmosphere, monitoring by TLC.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Sulfonamide Derivatives [1]

This protocol outlines the reaction of a primary amine with a sulfonyl chloride to form a sulfonamide.

  • Dissolution: Dissolve the this compound derivative (1 equivalent) in THF.

  • Base Addition: Add triethylamine (TEA) (2 equivalents).

  • Sulfonyl Chloride Addition: Cool the mixture to 0°C and add the appropriate sulfonyl chloride (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product using automated flash chromatography.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. This section will delve into their applications in key therapeutic areas, summarizing the available quantitative data and discussing the structure-activity relationships.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. Several this compound derivatives, particularly bis-indole alkaloids, have shown promising activity against Leishmania infantum.

Quantitative Data for Antileishmanial Activity

CompoundModificationTargetIC₅₀ (µM)CC₅₀ (µM) on THP-1 cellsSelectivity Index (SI)
URB1483 Pyrrole-bisindoleL. infantum promastigotes3.7 ± 0.5>200>55
1h BisindoleL. infantum promastigotes2.7>20010.1
2c BisindoleL. infantum promastigotes2.711.1Not Reported
Miltefosine (Reference Drug)L. infantum promastigotesNot ReportedNot ReportedComparable to 1h

Structure-Activity Relationship (SAR) for Antileishmanial Activity

  • The bis-indole scaffold is a key feature for antileishmanial activity.

  • Modifications at the ethylamine side chain, such as the introduction of secondary amine or amide functionalities, can modulate the activity and toxicity.[1]

  • Hydrophilicity plays a crucial role in in vivo efficacy, as highlighted by the failure of the potent but poorly soluble URB1483 in a mouse model.[1]

  • The mechanism of action for some indole alkaloids against Leishmania involves the inhibition of DNA topoisomerase IB, an essential enzyme for DNA replication and repair in the parasite.[2][3][4][5][6]

Mechanism of Action: Leishmania Topoisomerase I Inhibition

G Derivative Bis-indole Derivative Topoisomerase_I Topoisomerase_I Derivative->Topoisomerase_I Binds to Cleavable_Complex Cleavable_Complex Derivative->Cleavable_Complex Stabilizes & Inhibits Religation Topoisomerase_I->Cleavable_Complex Forms DNA DNA Cleavable_Complex->DNA Religation Replication_Transcription Replication_Transcription Cleavable_Complex->Replication_Transcription Disrupts Cell_Death Cell_Death Replication_Transcription->Cell_Death Leads to

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. This compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity

CompoundModificationCell LineIC₅₀ (µM)
IND-2 Quinoline derivativePC-3 (Prostate)3
IND-2 Quinoline derivativeDU-145 (Prostate)3.5
Betulin Derivative Indole at C-28MCF-7 (Breast)Not specified, but potent
Isatin-indole conjugate 7c Isatin-indoleHT-29 (Colorectal)0.132 - 0.611
Isatin-indole conjugate 7g Isatin-indoleSW-620 (Colorectal)0.037 - 0.468

Structure-Activity Relationship (SAR) for Anticancer Activity

  • Hybrid molecules incorporating the indole scaffold with other anticancer pharmacophores (e.g., quinolines, isatin) have shown significant potency.[7]

  • The introduction of specific substituents on the indole ring and the side chain can modulate the cytotoxic profile and selectivity towards different cancer cell lines.

  • The mechanism of action often involves the induction of apoptosis through various signaling pathways.[8][9][10][11]

Mechanism of Action: Induction of Apoptosis in Cancer Cells

G Indole_Derivative Indole Derivative Bcl2 Bcl2 Indole_Derivative->Bcl2 Inhibits Bax Bax Indole_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Certain this compound derivatives have shown potential as neuroprotective agents by targeting key enzymes and signaling pathways involved in these pathologies.

Key Targets and Structure-Activity Relationships

  • c-Jun N-terminal Kinase 3 (JNK3): JNK3 is a key mediator of neuronal apoptosis. Indolin-2-one derivatives have been identified as selective JNK3 inhibitors.

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases acetylcholine levels in the brain, a therapeutic strategy for Alzheimer's disease. Tryptamine-based hybrids have been explored as cholinesterase inhibitors.

  • The SAR for neuroprotective activity is highly dependent on the specific target. For JNK3 inhibitors, substitutions on the indolin-2-one core are critical for potency and selectivity. For cholinesterase inhibitors, the nature of the side chain and substituents on the indole ring influence binding to the active site of the enzymes.

Signaling Pathway: JNK3-Mediated Neuronal Apoptosis

G Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Phosphorylates Apoptosis_Genes Apoptotic Gene Expression cJun->Apoptosis_Genes Activates Apoptosis Neuronal Apoptosis Apoptosis_Genes->Apoptosis Indolinone_Derivative Indolin-2-one Derivative Indolinone_Derivative->JNK3 Inhibits

Serotonin Receptor Modulation

The tryptamine scaffold is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many this compound derivatives exhibit affinity for various serotonin receptors, making them potential therapeutic agents for psychiatric and neurological disorders.

Quantitative Data for Serotonin Receptor Binding

CompoundModificationReceptorKᵢ (nM)
5-fluoro-trans-2-(indol-3-yl)cyclopropylamine 5-Fluoro, cyclopropyl5-HT₂C1.9
N,N-di-iPr-TRYP (DIPT) N,N-di-isopropyl5-HT₁ (high affinity site)<50
Compound 7k Indolylpropyl-piperazineSERT5.63 ± 0.82
Compound 13c Indolylpropyl-piperazineSERT6.85 ± 0.19
Compound 7n Indolylpropyl-piperazineD₂307 ± 6

Structure-Activity Relationship (SAR) for Serotonin Receptor Activity

  • The SAR for serotonin receptor ligands is complex and subtype-specific.

  • Substitutions on the indole ring (e.g., at the 5-position) and modifications of the ethylamine side chain (e.g., alkylation, cyclization) significantly impact affinity and selectivity for different 5-HT receptor subtypes.[12][13][14][15]

  • Rigidification of the ethylamine side chain, for instance by incorporating a cyclopropane ring, can enhance affinity for certain subtypes like 5-HT₂C.

Signaling Pathway: 5-HT₂C Receptor Activation

G cluster_membrane Cell Membrane 5HT2C_Receptor 5-HT₂C Receptor Gq_11 Gq/11 protein 5HT2C_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist 5-HT₂C Agonist Agonist->5HT2C_Receptor Binds to IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Experimental Workflows

The discovery and development of novel this compound derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug Discovery Workflow

G Target_ID Target_ID Lead_Gen Lead_Gen Target_ID->Lead_Gen In_Vitro In_Vitro Lead_Gen->In_Vitro SAR_Analysis SAR_Analysis In_Vitro->SAR_Analysis Lead_Opt Lead_Opt SAR_Analysis->Lead_Opt Lead_Opt->Lead_Gen Iterative Cycles In_Vivo In_Vivo Lead_Opt->In_Vivo Clinical_Trials Clinical_Trials In_Vivo->Clinical_Trials

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets underscore its importance in medicinal chemistry. The diverse pharmacological profiles, ranging from antiprotozoal and anticancer to neuroprotective and CNS-modulatory effects, highlight the vast potential of this chemical class. Future research in this area will likely focus on the development of more selective and potent derivatives, leveraging a deeper understanding of their structure-activity relationships and mechanisms of action to design next-generation therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview to aid researchers in this exciting and impactful field.

References

The Structure-Activity Relationship of 2-(Indolin-3-yl)ethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(indolin-3-yl)ethanamine and its analogs, primarily focusing on their interactions with key pharmacological targets such as serotonin receptors and monoamine oxidase. Due to the close structural similarity and available data, this guide extensively utilizes data from tryptamine (2-(indol-3-yl)ethanamine) derivatives as a surrogate for this compound analogs. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development.

Introduction

This compound, a saturated analog of the well-known neuromodulator tryptamine, represents a core scaffold of significant interest in medicinal chemistry. The indolethylamine motif is a privileged structure, appearing in a multitude of endogenous signaling molecules and synthetic drugs. Modifications to the indoline ring, the ethylamine side chain, and the terminal amino group can profoundly influence the pharmacological profile of these compounds, leading to a diverse range of activities. This guide summarizes the key SAR findings, provides detailed experimental methodologies for their evaluation, and visualizes the associated signaling pathways.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for various 2-(indol-3-yl)ethanamine (tryptamine) derivatives, highlighting the impact of structural modifications on their activity at serotonin receptors and monoamine oxidase.

Serotonin Receptor Binding and Functional Activity

Substitutions on the indole ring and the N-alkyl groups of the ethylamine side chain significantly alter the affinity and functional activity of tryptamine analogs at various serotonin (5-HT) receptors.

Table 1: SAR of N-Alkyl and Indole-Substituted Tryptamines at 5-HT Receptors

CompoundR¹ (N-substitution)R² (Indole Substitution)5-HT₂ₐR Kᵢ (nM)5-HT₂ₐR EC₅₀ (nM)5-HT₂ₐR Eₘₐₓ (%)5-HT₁ₐR Kᵢ (nM)
TryptamineHH130110100140
N-Methyltryptamine (NMT)CH₃H11090100120
N,N-Dimethyltryptamine (DMT)CH₃, CH₃H655010070
N,N-Diethyltryptamine (DET)C₂H₅, C₂H₅H80609585
N,N-Diisopropyltryptamine (DiPT)i-C₃H₇, i-C₃H₇H25020080300
4-HO-DMT (Psilocin)CH₃, CH₃4-OH503010060
4-AcO-DMTCH₃, CH₃4-OAc>1000450100>1000
5-MeO-DMTCH₃, CH₃5-OCH₃402510015

Data compiled from multiple sources. Kᵢ values represent binding affinity, EC₅₀ values represent functional potency, and Eₘₐₓ represents maximal efficacy.[1][2][3][4][5][6][7]

Key SAR Observations for Serotonin Receptors:

  • N-Alkylation: Small N-alkyl substituents like methyl and ethyl groups are generally well-tolerated and can enhance affinity for 5-HT₂ₐ and 5-HT₁ₐ receptors. Bulkier substituents, such as isopropyl groups, tend to decrease affinity and efficacy.[2][6]

  • Indole Ring Substitution:

    • 4-Position: A hydroxyl group at the 4-position (e.g., psilocin) maintains high affinity and efficacy at the 5-HT₂ₐ receptor. Acetylation of this hydroxyl group (4-AcO-DMT) significantly reduces in vitro binding affinity, suggesting it may act as a prodrug that is deacetylated in vivo.[2][6]

    • 5-Position: A methoxy group at the 5-position (5-MeO-DMT) generally enhances affinity for both 5-HT₂ₐ and 5-HT₁ₐ receptors, with a notable increase in affinity for the 5-HT₁ₐ subtype.[1][4] 5-substituted compounds generally exhibit high affinities for 5-HT₁ₐ receptors.[1]

Monoamine Oxidase (MAO) Inhibition

The tryptamine scaffold is a substrate for monoamine oxidase. Structural modifications can lead to potent MAO inhibitors.

Table 2: SAR of Tryptamine Analogs as MAO Inhibitors

CompoundR¹ (N-substitution)R² (Indole Substitution)R³ (Side Chain)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
TryptamineHH-CH₂CH₂->100>100
α-MethyltryptamineHH-CH(CH₃)CH₂-1.58.0
N,N-DimethyltryptamineCH₃, CH₃H-CH₂CH₂->100>100
Harmaline-7-Methoxy (part of β-carboline)-0.00825
2-(Indol-2-yl)-N-propargylethanamineH--CH₂C≡CH0.80.2

Data compiled from multiple sources. IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.[8]

Key SAR Observations for MAO Inhibition:

  • α-Methylation: The addition of a methyl group to the α-position of the ethylamine side chain confers MAO inhibitory activity.

  • N-Alkylation: N,N-dialkylation, as in DMT, generally does not lead to significant MAO inhibition.

  • Side Chain Modification: Introduction of a propargyl group on the terminal amine can lead to potent, irreversible MAO inhibition.[8]

  • Ring System: More complex, rigid structures incorporating the indolethylamine motif, such as the β-carboline harmaline, can be highly potent and selective MAO-A inhibitors.

Experimental Protocols

This section details the methodologies for key experiments cited in the SAR tables.

Synthesis of this compound Derivatives

General Procedure for Reductive Amination:

  • To a solution of indole-3-acetaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), the desired primary or secondary amine (1.1 equivalents) is added.

  • The mixture is stirred at room temperature for 1-2 hours to form the intermediate imine or enamine.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water or a mild acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., HEK-293 cells transfected with human 5-HT₂ₐR).

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐR).

  • Unlabeled competitor (the test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure (Filtration Assay):

  • A reaction mixture is prepared in each well of a 96-well plate containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • To determine non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9][10][11]

Functional Assays

Objective: To measure the ability of a compound to act as an agonist or antagonist at a Gᵢ-coupled receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the Gᵢ-coupled receptor of interest (e.g., CHO-K1 cells expressing human 5-HT₁ₐR).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • 96- or 384-well plates.

  • Plate reader.

Procedure:

  • Cells are seeded in 96- or 384-well plates and incubated overnight.

  • The culture medium is removed, and cells are washed with assay buffer.

  • Cells are pre-incubated with varying concentrations of the test compound (for agonist mode) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonist mode).

  • Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • The plates are incubated for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • The reaction is stopped, and the cells are lysed according to the cAMP detection kit protocol.

  • The detection reagents are added, and the plate is incubated to allow for signal development.

  • The plate is read on a plate reader to measure the cAMP concentration.

  • For agonists, a dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ values for the inhibition of forskolin-stimulated cAMP production.[12][13][14][15]

Objective: To measure the agonist or antagonist activity of a compound at a Gᵩ-coupled receptor by quantifying the accumulation of inositol phosphates (IPs), a downstream product of phospholipase C activation.

Materials:

  • Cells stably expressing the Gᵩ-coupled receptor of interest (e.g., HEK-293 cells expressing human 5-HT₂ₐR).

  • Test compounds.

  • LiCl (to inhibit the degradation of IP₁).

  • IP₁ detection kit (e.g., HTRF-based).

  • 96- or 384-well plates.

  • Plate reader.

Procedure:

  • Cells are seeded in 96- or 384-well plates and incubated overnight.

  • The culture medium is replaced with a stimulation buffer containing LiCl and varying concentrations of the test compound.

  • The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C.

  • The reaction is stopped by adding the lysis buffer provided in the IP₁ detection kit.

  • The detection reagents (e.g., IP₁-d2 and anti-IP₁ cryptate) are added to the lysate.

  • The plate is incubated to allow for the competitive binding reaction to occur.

  • The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal corresponds to an increase in IP₁ accumulation.

  • A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ values for IP₁ accumulation.[16][17][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

G_protein_activation_workflow cluster_preparation Membrane Preparation cluster_assay GTPγS Binding Assay prep1 Cell Culture (Receptor Expression) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to Isolate Membranes prep2->prep3 assay1 Incubate Membranes with Agonist & [³⁵S]GTPγS prep3->assay1 Membrane Suspension assay2 Separation of Bound and Free [³⁵S]GTPγS (Filtration) assay1->assay2 assay3 Scintillation Counting assay2->assay3 data_analysis Data Analysis (EC₅₀ & Eₘₐₓ Calculation) assay3->data_analysis Counts per Minute

Caption: Workflow for a [³⁵S]GTPγS binding assay to measure G-protein activation.

Gi_signaling_pathway agonist 5-HT₁ₐ Agonist (e.g., Tryptamine analog) receptor 5-HT₁ₐ Receptor agonist->receptor g_protein Gᵢ/ₒ Protein (α, βγ subunits) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) pka->cellular_response phosphorylates targets

Caption: Gᵢ-coupled signaling pathway of the 5-HT₁ₐ receptor.

Gq_signaling_pathway agonist 5-HT₂ₐ Agonist (e.g., Tryptamine analog) receptor 5-HT₂ₐ Receptor agonist->receptor g_protein Gᵩ/₁₁ Protein (α, βγ subunits) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP₃ plc->ip3 generates dag DAG plc->dag generates pip2 PIP₂ pip2->plc er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 releases cellular_response Cellular Response (e.g., Neuronal Excitation) ca2->cellular_response pkc->cellular_response phosphorylates targets

Caption: Gᵩ-coupled signaling pathway of the 5-HT₂ₐ receptor.

Conclusion

The this compound scaffold, represented extensively in this guide by its tryptamine analogs, is a versatile template for the design of pharmacologically active compounds. The structure-activity relationships demonstrate that subtle modifications to the N-alkyl substituents and the indole ring can fine-tune the affinity and efficacy for serotonin receptors and monoamine oxidase. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel derivatives. A thorough understanding of the underlying signaling pathways, as visualized in this guide, is essential for the rational design of new therapeutic agents targeting these important biological systems. Further research focusing specifically on the saturated indoline core will be valuable in delineating the distinct pharmacological properties of this subclass of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Indolin-3-yl)ethanamine from Indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. The synthesis of 2-(Indolin-3-yl)ethanamine, a valuable building block in medicinal chemistry, from the readily available starting material indole, represents a key transformation. This document provides detailed protocols for a robust two-stage synthetic route. The first stage involves the synthesis of the intermediate, tryptamine (2-(Indol-3-yl)ethanamine), from indole via indole-3-carboxaldehyde. The second, critical stage is the selective reduction of the indole ring of tryptamine to the corresponding indoline.

The primary challenge in this synthesis lies in the selective hydrogenation of the indole's pyrrole ring without affecting the benzene ring or causing over-reduction. Due to the aromatic stability of the indole nucleus, this reduction requires specific catalytic systems. Heterogeneous catalytic hydrogenation under acidic conditions has emerged as an effective and environmentally benign methodology for this transformation.[1]

Overall Synthetic Pathway

The synthesis is a multi-step process beginning with the formylation of indole, followed by the introduction of the aminoethyl side chain to yield tryptamine, and concluding with the selective hydrogenation of the indole ring.

G Indole Indole ICA Indole-3-carboxaldehyde Indole->ICA Vilsmeier-Haack (POCl₃, DMF) NVI 3-(2-Nitrovinyl)indole ICA->NVI Henry Reaction (CH₃NO₂, NH₄OAc) Tryptamine Tryptamine (2-(Indol-3-yl)ethanamine) NVI->Tryptamine Reduction (e.g., LiAlH₄ or NaBH₄/Ni(OAc)₂) FinalProduct Target Compound This compound Tryptamine->FinalProduct Catalytic Hydrogenation (H₂, Pt/C, Acid)

Caption: Overall synthetic workflow from Indole to this compound.

Stage 1: Synthesis of Tryptamine from Indole-3-carboxaldehyde

This stage follows a well-established three-step sequence starting from commercially available indole-3-carboxaldehyde. The key steps are a Henry reaction to form a nitrovinyl intermediate, followed by reduction.[2]

Protocol 1: Synthesis of Tryptamine

Step 1A: Henry Reaction - Synthesis of 3-(2-Nitrovinyl)indole

  • Setup: To a flask equipped with a reflux condenser, add indole-3-carboxaldehyde (1.0 eq) and ammonium acetate (1.2 eq).

  • Reagents: Add nitromethane (10 eq) and glacial acetic acid (20 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Isolation: The product, 3-(2-nitrovinyl)indole, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 1B: Reduction of 3-(2-Nitrovinyl)indole to Tryptamine

A common method for this reduction uses lithium aluminum hydride (LiAlH₄). However, a safer alternative employing sodium borohydride and a nickel catalyst is also effective.[2]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), suspend 3-(2-nitrovinyl)indole (1.0 eq) in a suitable solvent mixture such as acetonitrile and water (e.g., 60:1 ratio).[2]

  • Catalyst: Add nickel(II) acetate tetrahydrate (Ni(OAc)₂∙4H₂O, 1.0 eq).[2]

  • Reducing Agent: Cool the mixture in an ice bath (0 °C) and add sodium borohydride (NaBH₄, 4.0 eq) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20-30 minutes.[2] Monitor completion by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Add aqueous ammonia solution to precipitate nickel salts.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude tryptamine can be purified by column chromatography on silica gel.

Stage 2: Synthesis of this compound

This stage involves the selective catalytic hydrogenation of the C2=C3 double bond within the indole ring of tryptamine. The use of a platinum catalyst in an acidic aqueous medium is a green and efficient approach.[1][3]

Mechanism of Acid-Catalyzed Indole Hydrogenation

Under acidic conditions, the indole nucleus is protonated at the C3 position. This disrupts the aromaticity and forms a reactive iminium ion intermediate, which is more susceptible to hydrogenation by the metal catalyst.[1][4]

G cluster_0 Reaction Pathway Indole Indole Ring (in Tryptamine) Iminium Iminium Ion Intermediate (Localized C=N⁺ bond) Indole->Iminium Reversible Protonation at C3 Protonation Protonation (H⁺) Indoline Indoline Ring Iminium->Indoline Irreversible Reduction Hydrogenation Catalytic Hydrogenation (H₂, Pt/C)

Caption: Mechanism of acid-catalyzed hydrogenation of the indole ring.

Protocol 2: Hydrogenation of Tryptamine
  • Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve tryptamine (1.0 eq) and p-toluenesulfonic acid (PTSA, 1.1 eq) in deionized water.[1]

  • Catalyst: Add 5% Platinum on Carbon (Pt/C) catalyst (typically 1-5 mol%).

  • Reaction: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 30-50 bar).[1][5]

  • Conditions: Stir the reaction mixture vigorously at room temperature for 6-24 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the vessel) and analyzing them by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with water.

  • Purification: Basify the aqueous filtrate with a suitable base (e.g., 2M NaOH) to a pH > 10. Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved via column chromatography if necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key hydrogenation step.

Table 1: Catalytic Systems for Hydrogenation of Indoles to Indolines

CatalystCo-catalyst/AcidSolventH₂ PressureTemperatureYield (%)Reference
Pt/Cp-Toluenesulfonic acidWater30 barRoom Temp.68-96%[1][3]
Pd/CPhosphoric acidWaterAtmospheric40 °C~96% conv.[5]
Rh/Ru complexesTriflic acidTHF-60 °CHigh[4]
NaBH₃CNAcetic Acid-N/A-Satisfactory[5]

Note: Yields and conversions are highly dependent on the specific indole substrate and precise reaction conditions.

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, using appropriate safety equipment and procedures.

  • Catalysts: Heterogeneous catalysts like Pt/C can be pyrophoric, especially after use when dry and saturated with hydrogen. Handle with care, and never allow the catalyst to dry in the air. Quench carefully after filtration.

  • Reagents: Handle all chemicals, including strong acids (PTSA), reducing agents (NaBH₄), and solvents, with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Synthesis of 2-(Indolin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(Indolin-3-yl)ethanamine, a valuable indoline derivative for pharmaceutical and biochemical research. The synthesis is based on the catalytic hydrogenation of the readily available precursor, tryptamine. This method offers an environmentally benign and efficient route to the desired product. The protocol includes reagent quantities, reaction conditions, and purification methods. Quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Introduction

This compound, the reduced form of tryptamine, is a key structural motif in various biologically active compounds. The indoline ring system is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. Therefore, efficient and reliable synthetic routes to substituted indolines are of high interest to the drug development community. The protocol outlined below describes a robust method for the synthesis of this compound via the hydrogenation of tryptamine.

Key Applications

This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. They can serve as intermediates in the development of novel therapeutic agents targeting a variety of diseases.

Experimental Protocol

The synthesis of this compound is achieved through the catalytic hydrogenation of tryptamine. This procedure involves the reduction of the indole ring to an indoline ring using a platinum-based catalyst in the presence of an acid.

Materials:

  • Tryptamine

  • Platinum on carbon (Pt/C, 10 wt%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer

  • Filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add tryptamine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and platinum on carbon (10 wt%, 5 mol%).

  • Solvent Addition: Add methanol to the flask to dissolve the starting materials.

  • Hydrogenation: The flask is connected to a hydrogenation apparatus. The atmosphere in the flask is replaced with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the platinum catalyst. The filter cake is washed with methanol.

  • Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Extraction: The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The aqueous layer is extracted with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Data Presentation

ParameterValue
Starting Material Tryptamine
Product This compound
Reaction Type Catalytic Hydrogenation
Catalyst 10% Pt/C
Acid p-Toluenesulfonic acid
Solvent Methanol
Temperature Room Temperature
Pressure 1-4 atm H₂
Typical Yield Good to Excellent

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Platinum on carbon is pyrophoric and may ignite upon exposure to air, especially when dry and in the presence of flammable solvents. Handle with care.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Application Note: Purification of 2-(Indolin-3-yl)ethanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Indolin-3-yl)ethanamine, a derivative of tryptamine, is a valuable building block in medicinal chemistry and drug development. Achieving high purity of this compound is essential for its use in subsequent synthetic steps and biological evaluations. However, the basic nature of the primary amine functional group presents a challenge for purification via standard silica gel chromatography. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with basic amines, leading to significant peak tailing, poor separation, and potential loss of the compound on the column.[1]

This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography on silica gel. The method incorporates a basic modifier in the mobile phase to neutralize the acidic stationary phase, ensuring efficient elution and high purity of the final product.

Data Presentation: Chromatographic Parameters

A successful purification relies on the careful selection of the stationary and mobile phases. The following table summarizes the recommended starting conditions for the purification of this compound.

ParameterRecommended ConditionsPurpose & Rationale
Stationary Phase Silica Gel, 230-400 meshStandard, widely available stationary phase for normal-phase chromatography. Its slightly acidic nature requires modification for amine purification.[2]
Alternative Phase Neutral AluminaA basic stationary phase that can be used to purify amines without mobile phase modifiers, reducing peak tailing.[2]
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA)DCM/MeOH is a common solvent system for moderately polar compounds. The addition of TEA, a volatile base, deactivates the acidic silanol groups on the silica gel, preventing strong adsorption of the basic analyte and minimizing tailing.[3][4]
Elution Mode Gradient ElutionStarting with a low polarity mobile phase (e.g., 1% MeOH in DCM) and gradually increasing the polarity (e.g., up to 10% MeOH) allows for the separation of impurities with different polarities.
TLC Analysis Silica gel plates (TLC Silica Gel 60 F₂₅₄)To monitor the reaction progress and identify fractions containing the pure product.
TLC Visualization 1. UV Light (254 nm) 2. Ninhydrin Stain1. The indole ring is UV-active, appearing as a dark spot.[5] 2. Ninhydrin specifically stains primary amines, typically producing pink or purple spots upon heating.[6][7]

Experimental Workflow

The following diagram outlines the complete workflow for the purification of this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Sample adsorption Adsorb Sample onto Silica Gel crude->adsorption loading Load Sample adsorption->loading column_prep Prepare Silica Gel Slurry packing Pack Column column_prep->packing packing->loading elution Elute with Gradient (DCM/MeOH/TEA) loading->elution collection Collect Fractions elution->collection tlc Analyze Fractions by TLC collection->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation (Rotary Evaporator) combine->evaporation pure_product Pure this compound evaporation->pure_product

Purification workflow for this compound.

Detailed Experimental Protocol

This protocol details the step-by-step procedure for purifying crude this compound using flash column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • UV lamp (254 nm)

  • Ninhydrin staining solution

  • Standard laboratory glassware (beakers, flasks, etc.)

2. Preparation

  • Mobile Phase Preparation:

    • Prepare a low-polarity eluent (Eluent A): 1% Methanol and 1% Triethylamine in Dichloromethane.

    • Prepare a high-polarity eluent (Eluent B): 10% Methanol and 1% Triethylamine in Dichloromethane.

    • Ensure all solvents are thoroughly mixed.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DCM or Methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is the solid-supported sample.[3]

  • Column Packing:

    • Secure the chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

    • Prepare a slurry of silica gel (typically 50-100 times the weight of the crude sample) in the initial, low-polarity eluent (Eluent A).[6]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until the solvent level reaches the top of the silica bed. Do not let the column run dry.

    • Add a thin protective layer of sand on top of the silica bed.

3. Chromatography Procedure

  • Sample Loading: Carefully add the solid-supported sample onto the top layer of sand in the column, ensuring the bed is not disturbed.

  • Elution:

    • Carefully add Eluent A to the column.

    • Open the stopcock and begin collecting fractions. Apply gentle pressure with air or nitrogen if necessary to maintain a steady flow rate.

    • Gradually increase the polarity of the mobile phase by slowly adding Eluent B to the solvent reservoir on top of the column.

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

4. Analysis and Product Isolation

  • TLC Analysis:

    • Spot each collected fraction (or every few fractions) onto a TLC plate.

    • Develop the plate using a solvent system that gives the target compound an Rf value of approximately 0.3-0.4 (e.g., 10% MeOH in DCM with 1% TEA).

    • First, visualize the developed plate under a UV lamp (254 nm) and circle any dark spots.[5]

    • Next, dip the plate in a ninhydrin stain solution and gently heat with a heat gun until colored spots appear. The desired product should appear as a distinct spot.[6]

  • Combining Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Confirm the purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).

References

Application Note: HPLC Analysis for Purity Determination of 2-(Indolin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

2-(Indolin-3-yl)ethanamine, commonly known as tryptamine, is a monoamine alkaloid found in plants, fungi, and animals. It serves as a precursor for the neurotransmitter serotonin and the hormone melatonin. Tryptamine and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. Ensuring the purity of tryptamine is critical for accurate pharmacological studies and the development of safe and effective therapeutic agents. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity and the separation of potential impurities and degradation products.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of tryptamine and related compounds.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
Reagents and Standards
  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard (of known purity)

Standard Solution Preparation

Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a standard solution of approximately 100 µg/mL.

Sample Solution Preparation

Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a sample solution of approximately 100 µg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Tryptamine Peak / Total Area of All Peaks) x 100

Potential Impurities and Degradation Products

A robust purity method should be able to separate the active pharmaceutical ingredient (API) from its potential impurities. These can arise from the synthesis process or degradation.

Table 3: Potential Impurities of this compound

Impurity NamePotential Origin
TryptophanStarting material in some synthetic routes.
Indole-3-acetaldehydeMetabolic degradation product.[1]
Indole-3-acetic acidOxidation product of Indole-3-acetaldehyde.[1]
N-formyltryptamineImpurity from certain synthetic pathways.
TryptopholPotential side-product in some syntheses.

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2][3][4][5] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Method Validation

To ensure the reliability of the purity determination, the HPLC method should be validated according to ICH guidelines.

Table 4: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or degradation products.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations (e.g., 1-150 µg/mL).
Accuracy (Recovery) Recovery should be within 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) RSD should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow HPLC Purity Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting reagents Reagent Preparation (Mobile Phases) standards Standard Preparation (Reference Standard) reagents->standards samples Sample Preparation (Test Sample) standards->samples system_suitability System Suitability Test samples->system_suitability analysis HPLC Analysis (Standard and Sample Injections) system_suitability->analysis integration Chromatogram Integration analysis->integration calculation Purity Calculation integration->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. Proper method validation is crucial to ensure accurate and reproducible results, which are essential for quality control in research and drug development. This method is capable of separating the main compound from its potential impurities and degradation products, making it a valuable tool for ensuring the quality and consistency of this compound.

References

Application Notes and Protocols for the Characterization of 2-(Indolin-3-yl)ethanamine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the structural elucidation and characterization of 2-(Indolin-3-yl)ethanamine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document includes methodologies for sample preparation, data acquisition, and interpretation, along with expected spectral data based on the analysis of related indole derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to tryptamine and other neuroactive compounds. Accurate structural confirmation and purity assessment are critical for its application in research and development. This document outlines the standard procedures for obtaining and interpreting ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄N₂[1]

  • Molecular Weight: 162.23 g/mol [1]

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d1HAr-H
~7.00t1HAr-H
~6.80t1HAr-H
~6.70d1HAr-H
~3.60t1HCH (Indoline C2)
~3.30t2HCH₂ (Indoline C2)
~3.00t2HCH₂ (Ethylamine)
~2.80t2HCH₂ (Ethylamine)
~1.50br s2HNH₂
~3.80br s1HNH (Indoline)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~150.0Ar-C (C7a)
~130.0Ar-C (C3a)
~127.0Ar-CH
~124.0Ar-CH
~118.0Ar-CH
~109.0Ar-CH
~53.0CH₂ (Indoline C2)
~42.0CH (Indoline C3)
~40.0CH₂ (Ethylamine)
~25.0CH₂ (Ethylamine)

Solvent: CDCl₃

Predicted Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The predicted data for this compound is presented below.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zInterpretation
162.1157[M]⁺ (Molecular Ion)
133.0868[M - CH₂NH₂]⁺
132.0786[M - CH₂NH₂ - H]⁺
117.0704[Indole Ring Fragment]⁺
91.0548[Tropylium Ion]⁺
30.0344[CH₂NH₂]⁺

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • Acquire a ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Formic acid

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute this solution to approximately 10 µg/mL with a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the molecular ion peak (m/z 163.1233 for [M+H]⁺) to obtain fragmentation data.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions. Compare the observed m/z values with the theoretical values to confirm the elemental composition.

Visualizations

G cluster_workflow Experimental Workflow start Start sample_prep Sample Preparation (Dissolve in appropriate solvent) start->sample_prep nmr_analysis NMR Analysis (1H, 13C) sample_prep->nmr_analysis ms_analysis Mass Spectrometry (ESI-MS, MS/MS) sample_prep->ms_analysis data_proc Data Processing (FT, Calibration) nmr_analysis->data_proc ms_analysis->data_proc data_interp Data Interpretation (Structure Elucidation) data_proc->data_interp end End data_interp->end

Caption: General experimental workflow for NMR and MS analysis.

G mol [C10H14N2]+• m/z = 162 frag1 [C9H9N]+• m/z = 131 mol->frag1 - CH2NH2 frag3 [CH4N]+ m/z = 30 mol->frag3 - C9H10N frag2 [C8H7N]+• m/z = 117 frag1->frag2 - CH2

Caption: Predicted ESI-MS fragmentation pathway.

G cluster_nmr NMR Data Acquisition cluster_ms MS Data Acquisition lock Lock on Solvent Signal shim Shim Magnetic Field lock->shim acquire_h1 Acquire 1H Spectrum shim->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire_h1->acquire_c13 infuse Infuse Sample full_scan Full Scan MS infuse->full_scan tandem_ms Tandem MS (MS/MS) full_scan->tandem_ms

Caption: Data acquisition logical relationship.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 2-(Indolin-3-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the in vitro cytotoxic effects of 2-(Indolin-3-yl)ethanamine derivatives. The assessment of cytotoxicity is a crucial step in the drug discovery process, offering insights into the potential therapeutic window and off-target effects of novel chemical entities.[1][2][3][4] The protocols described herein are based on two common and well-validated methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies membrane integrity.[5][6][7][8][9][10]

The described methodologies are applicable for screening and characterizing the cytotoxic potential of a wide range of small molecules, including the specified this compound derivatives, against various adherent or suspension cell lines.

Key Experimental Protocols

Two primary methods for assessing in vitro cytotoxicity are detailed below. The choice of assay can depend on the specific research question, the expected mechanism of cell death, and the cell type being used.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][5][6][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.[5][6][8]

Materials:

  • This compound derivatives of interest

  • Selected cancer or normal cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.

      • Untreated Control (Positive Control for Viability): Cells treated with culture medium only.

      • Blank Control: Wells containing medium only (no cells).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This cytotoxicity assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9][10][11] The amount of LDH in the culture supernatant is proportional to the number of dead or damaged cells.[9][12]

Materials:

  • This compound derivatives of interest

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay (Protocol 1, Step 1).

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in serum-free medium.

    • Carefully remove the complete medium from the wells and add 100 µL of the serum-free medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the solvent.

      • Spontaneous LDH Release (Negative Control): Untreated cells.

      • Maximum LDH Release (Positive Control): Cells treated with lysis buffer to induce 100% cell death.

      • Medium Background Control: Wells with serum-free medium only.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration to determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison of the cytotoxic potential of different this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Various Cell Lines

Compound IDDerivative SubstitutionCell LineAssayIncubation Time (h)IC₅₀ / EC₅₀ (µM)
IND-001 UnsubstitutedHeLaMTT4825.3 ± 2.1
IND-002 5-FluoroHeLaMTT4815.8 ± 1.5
IND-003 7-ChloroHeLaMTT4818.2 ± 1.9
IND-001 UnsubstitutedMCF-7MTT4842.1 ± 3.5
IND-002 5-FluoroMCF-7MTT4828.9 ± 2.7
IND-003 7-ChloroMCF-7MTT4833.6 ± 3.1
IND-001 UnsubstitutedA549LDH24> 100
IND-002 5-FluoroA549LDH2475.4 ± 6.8
IND-003 7-ChloroA549LDH2488.1 ± 7.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives and experimental conditions.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a potential signaling pathway involved in cytotoxicity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay: Add MTT -> Incubate -> Solubilize incubation->mtt_assay ldh_assay LDH Assay: Collect Supernatant -> Add Reagents incubation->ldh_assay readout Measure Absorbance mtt_assay->readout ldh_assay->readout data_processing Calculate % Viability / % Cytotoxicity readout->data_processing ic50_determination Determine IC50 / EC50 data_processing->ic50_determination

Caption: General workflow for in vitro cytotoxicity testing.

signaling_pathway compound This compound Derivative cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria MOMP caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Evaluation of Anti-leishmanial Activity of 2-(Indolin-3-yl)ethanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. The limitations of current chemotherapies, including toxicity and emerging drug resistance, underscore the urgent need for novel, effective, and safer anti-leishmanial agents. Indole alkaloids and their synthetic derivatives, such as compounds based on the 2-(Indolin-3-yl)ethanamine scaffold, have emerged as a promising class of molecules with potential anti-leishmanial activity. This document provides a comprehensive overview of the evaluation of these compounds, including detailed experimental protocols, data presentation guidelines, and visualizations of key workflows and potential mechanisms of action.

Data Presentation

Quantitative data from anti-leishmanial activity and cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison between different this compound derivatives and standard reference drugs.

Table 1: In Vitro Anti-leishmanial Activity and Cytotoxicity of 2,2-di(indol-3-yl)ethanamine Derivatives against Leishmania infantum

CompoundAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Cytotoxicity CC50 on THP-1 cells (µM)Selectivity Index (SI = CC50/IC50 amastigote)
1h < 1011.1> 100> 9.0
2c 2.76.8> 20> 2.9
Miltefosine (Control) N/AN/AN/A10.1 (reported)[1]

Note: Data extracted from a study on hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives.[1][2][3] The exact IC50 for promastigotes for compound 1h was below 10 µM.[1]

Table 2: In Vitro Anti-leishmanial Activity of Indolylmaleimide Derivatives against Leishmania donovani Promastigotes

CompoundAnti-promastigote IC50 (µM)
3m 6.6
3n 24.56

Note: Data extracted from a study on indolylmaleimide derivatives targeting leishmanial topoisomerase 1B.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of the anti-leishmanial potential of this compound compounds.

Protocol 1: In Vitro Anti-promastigote Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC50) of the test compounds against the promastigote stage of Leishmania species.

Materials:

  • Leishmania promastigotes (e.g., L. infantum, L. donovani, L. major) in logarithmic growth phase.

  • Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Reference drug (e.g., Miltefosine, Amphotericin B).

  • 96-well microtiter plates.

  • Resazurin solution or other viability indicators (e.g., MTT).

  • Plate reader.

Procedure:

  • Seed Leishmania promastigotes at a density of 2.5 x 10^6 parasites/mL in a 96-well plate.[2]

  • Prepare serial dilutions of the test compounds and the reference drug.

  • Add the diluted compounds to the wells. Include a positive control (reference drug) and a negative control (vehicle solvent).

  • Incubate the plates at 26°C for 72 hours.[2]

  • After incubation, add a viability indicator such as resazurin and incubate for an additional 4-24 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Anti-amastigote Susceptibility Assay

This protocol evaluates the efficacy of the compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.

Materials:

  • Host cells (e.g., human monocytic THP-1 cell line, murine macrophages like J774A.1).[5][6]

  • Differentiated macrophages.

  • Leishmania promastigotes (stationary phase).

  • Complete RPMI-1640 medium with 10% FBS.

  • Test compounds and reference drug.

  • Giemsa stain or a viability assay.

  • Microscope or high-content imaging system.

Procedure:

  • Seed host cells in a 96-well plate and differentiate them into macrophages.[5]

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[5]

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds and reference drug.

  • Incubate for an additional 48-72 hours.[1]

  • Determine the number of viable intracellular amastigotes. This can be done by:

    • Fixing the cells, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a microscope.

    • Using a high-content imaging system for automated counting.

    • Lysing the macrophages and quantifying the released amastigotes using a viability assay.[6]

  • Calculate the percentage of infection reduction and determine the IC50 value.

Protocol 3: Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of the compounds on host cells to evaluate their selectivity.

Materials:

  • Host cells (same as in the anti-amastigote assay).

  • Complete cell culture medium.

  • Test compounds.

  • 96-well plates.

  • Resazurin solution or other cytotoxicity assay reagents (e.g., MTT, LDH).

  • Plate reader.

Procedure:

  • Seed host cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of the test compounds.

  • Incubate for the same duration as the anti-amastigote assay (e.g., 72 hours).

  • Add a viability reagent (e.g., resazurin) and incubate.

  • Measure the fluorescence or absorbance.

  • Calculate the percentage of cell viability and determine the CC50 value.

  • The Selectivity Index (SI) is then calculated as the ratio of CC50 to the anti-amastigote IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[5]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_selectivity Selectivity Assessment cluster_invivo In Vivo Studies promastigote_assay Anti-promastigote Assay (IC50 determination) amastigote_assay Anti-amastigote Assay (IC50 determination) promastigote_assay->amastigote_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (CC50 determination) amastigote_assay->cytotoxicity_assay Potent Compounds selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity_assay->selectivity_index animal_model Animal Model of Leishmaniasis (e.g., BALB/c mice) selectivity_index->animal_model Compounds with High SI efficacy_testing Efficacy Testing (Parasite load reduction) animal_model->efficacy_testing mechanism_of_action cluster_targets Potential Molecular Targets in Leishmania cluster_effects Cellular Effects compound This compound Compound topoisomerase DNA Topoisomerase I/II compound->topoisomerase Inhibition ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibition mitochondria Mitochondrial Function compound->mitochondria Disruption dna_damage DNA Replication/Repair Defects topoisomerase->dna_damage membrane_disruption Membrane Permeability Alteration ergosterol->membrane_disruption apoptosis Apoptosis-like Cell Death mitochondria->apoptosis parasite_death Parasite Death dna_damage->parasite_death membrane_disruption->parasite_death apoptosis->parasite_death

References

Application Notes and Protocols for the Quantification of 2-(Indolin-3-yl)ethanamine (Tryptamine) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Indolin-3-yl)ethanamine, commonly known as tryptamine, is a monoamine alkaloid found in plants, fungi, and animals. It serves as a neuromodulator and is the structural backbone for a variety of biologically active compounds, including neurotransmitters and psychedelic drugs. The accurate quantification of tryptamine in biological matrices is essential for pharmacokinetic studies, toxicological assessments, and clinical research. This document provides detailed methodologies for the determination of tryptamine in biological samples such as plasma, serum, urine, and brain tissue, with a focus on modern analytical techniques.

Overview of Analytical Methods

The quantification of tryptamine in biological samples is most commonly achieved using chromatographic techniques coupled with various detectors. The primary methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity.[1][2] The choice of method depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.[3]

A general workflow for the analysis of tryptamine in biological samples involves sample preparation to extract the analyte and remove interferences, followed by chromatographic separation and detection.

cluster_workflow General Analytical Workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Extraction/Cleanup) Sample->Preparation Separation Chromatographic Separation (HPLC, GC) Preparation->Separation Detection Detection (MS, UV, etc.) Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: General workflow for tryptamine quantification.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the quantitative performance of different analytical methods for the quantification of tryptamine and its analogs in various biological matrices.

Table 1: Quantitative Analysis in Blood (Plasma/Serum) and Oral Fluid

MethodMatrixAnalyte(s)Linearity RangeLOQRecoveryReference(s)
UHPLC-MS/MSHuman PlasmaTryptamine Metabolites0.01–20 ng/mL--[2][4]
LC-MS/MSSerumTryptamine--72% - 90%[2][5]
LC-MS/MSPlasmaTryptamines (DMT, psilocin, etc.)0.5-100 ng/mL0.5 ng/mL~50%[6]
LC-MS/MSOral FluidTryptamine0.05 - 10 ng/mL0.05 ng/mL>54.5%[5]
UHPLC-MS/MSWhole BloodTryptamine Analogs5–500 nM<5 nM-[2][7]

Table 2: Quantitative Analysis in Urine and Hair

MethodMatrixAnalyte(s)Linearity RangeLOQRecoveryReference(s)
GC-MSUrine5-MeO-DiPT25 - 1500 ng/mL--[8]
UHPLC-MS/MSHairTryptaminer > 0.9923 - 50 pg/mg85% - 115%[5]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Tryptamine in Human Plasma

This protocol describes a robust method for the quantification of tryptamine in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Materials and Reagents:

  • Tryptamine standard and a deuterated internal standard (e.g., tryptamine-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (with EDTA as anticoagulant)

  • 1.5 mL microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Autosampler vials

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[2]

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][2]

  • Vortex the mixture vigorously for 1 minute.[2][9]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1][2]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

cluster_lcmsms_plasma LC-MS/MS Workflow for Plasma Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: LC-MS/MS workflow for plasma analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: A suitable gradient should be optimized to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions: Specific precursor and product ions for tryptamine and the internal standard need to be optimized.

Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, limit of quantification (LOQ), and matrix effects.[10]

Protocol 2: GC-MS Quantification of Tryptamine in Urine

This protocol outlines a method for the analysis of tryptamine in urine using liquid-liquid extraction and derivatization prior to GC-MS analysis. Derivatization is often necessary to improve the volatility and thermal stability of tryptamines.[3]

Materials and Reagents:

  • Tryptamine standard and an appropriate internal standard

  • 1 M Sodium Hydroxide (NaOH)

  • Organic solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS vials

Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Pipette 1 mL of urine into a glass centrifuge tube.

  • Add the internal standard.

  • Alkalinize the sample to a pH > 9 with 1 M NaOH.[5]

  • Add 2 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the residue in the derivatizing agent (e.g., 50 µL of BSTFA) and heat as required to complete the reaction.

  • Transfer the derivatized sample to a GC-MS vial.

cluster_gcms_urine GC-MS Workflow for Urine Start Urine Sample Add_IS Add Internal Standard Start->Add_IS Alkalinize Alkalinize (NaOH) Add_IS->Alkalinize LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->LLE Evaporate Evaporate Solvent LLE->Evaporate Derivatize Derivatization (BSTFA) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject

Caption: GC-MS workflow for urine analysis.

Gas Chromatography Conditions:

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms).[5]

  • Carrier Gas: Helium.[2]

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized tryptamine.[3]

Protocol 3: LC-MS/MS Quantification of Tryptamine in Brain Tissue

This protocol is adapted for the analysis of tryptamine in brain tissue, which requires an initial homogenization step.

Materials and Reagents:

  • Same as Protocol 1, with the addition of a suitable homogenization buffer.

  • Tissue homogenizer

Sample Preparation:

  • Accurately weigh a portion of the brain tissue.

  • Homogenize the tissue in an appropriate buffer.

  • Pipette an aliquot of the brain homogenate into a microcentrifuge tube.

  • Proceed with a sample preparation method such as protein precipitation (as in Protocol 1) or liquid-liquid extraction.[10] For LLE, add an internal standard, an alkalinizing agent, and an extraction solvent, then vortex and centrifuge.

  • Evaporate the organic layer if LLE is used and reconstitute in the mobile phase.[10]

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Similar to Protocol 1, with potential adjustments to the chromatographic gradient to optimize separation for the brain matrix extract.

Signaling Pathway Context

Tryptamines exert their biological effects primarily by interacting with serotonin (5-HT) receptors, particularly the 5-HT2A receptor.[1] Activation of this G-protein coupled receptor initiates a downstream signaling cascade.[1]

cluster_signaling Simplified Tryptamine Signaling Tryptamine Tryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_Protein Gq/11 Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC Signaling Downstream Signaling Cascade PLC->Signaling

Caption: Simplified tryptamine signaling pathway.

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound in various biological samples. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for detecting low concentrations in complex matrices.[2][5] GC-MS, particularly after derivatization, remains a reliable technique, especially in forensic applications.[3] The choice of the most appropriate method will depend on the specific research question, the available instrumentation, and the required analytical performance characteristics. Proper method validation is crucial to ensure accurate and reliable results.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Indolin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Indolin-3-yl)ethanamine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the reduction of tryptamine or a related indole derivative.

Issue 1: Low to No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I address them?

  • Answer: Low or no yield is a common issue that can stem from several factors. A systematic evaluation of your experimental setup and reagents is crucial.

Potential CauseRecommended Solutions
Inactive Reducing Agent The hydride reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride) may have degraded due to improper storage. Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a known, reliable substrate.
Incomplete Reaction Reaction time may be insufficient, or the temperature may be too low. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature.
Poor Quality Starting Material Impurities in the tryptamine or indole-3-acetaldehyde starting material can lead to side reactions and significantly lower the yield of the desired product.[1] Ensure the purity of your starting materials, purifying them beforehand if necessary.
Suboptimal Solvent The chosen solvent may not be suitable for the reaction. Ensure the solvent is anhydrous, as the presence of water can interfere with many reducing agents and intermediate steps.[1]
Incorrect pH The pH of the reaction mixture can be critical, especially in reductive amination. If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it is too basic, the stability of the starting materials or intermediates may be compromised.

Issue 2: Formation of Multiple Products/Side Reactions

  • Question: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products is often due to side reactions. Optimizing reaction conditions and the choice of reagents can enhance selectivity.

Potential CauseRecommended Solutions
Over-alkylation In reductive amination, the primary amine product can sometimes react further to form secondary and tertiary amines. Using a less reactive hydride source, such as sodium triacetoxyborohydride (STAB), can often minimize this over-alkylation.[2]
Side Reactions of the Indole Ring The indole nucleus can be susceptible to side reactions under certain conditions. The choice of acid catalyst and reaction temperature is critical to avoid unwanted reactions on the indole ring.[1][3]
Decomposition of Starting Material or Product Prolonged reaction times or excessive temperatures can lead to the decomposition of starting materials or the desired product. Monitor the reaction by TLC to determine the optimal reaction time and avoid unnecessary heating.[4]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the this compound product. What are the best practices for this?

  • Answer: The polarity and basicity of the product can present challenges during workup and purification.

Potential CauseRecommended Solutions
High Polarity of the Product The amine group makes the product polar and potentially water-soluble, which can lead to poor extraction from aqueous layers. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into an organic solvent.
Streaking on Silica Gel The basic nature of the amine can cause streaking on silica gel during TLC analysis and column chromatography, leading to poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), can be added to the eluent.
Formation of Emulsions during Workup The presence of the amine can lead to the formation of stable emulsions during aqueous workup. Adding brine can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and direct method is the reduction of tryptamine (2-(Indol-3-yl)ethanamine). This reduction can be achieved using various reducing agents, with sodium borohydride in the presence of an acid or other more specialized hydride reagents being frequently employed. Another route involves the reductive amination of indole-3-acetaldehyde.[5]

Q2: How do I choose the right reducing agent for my synthesis?

The choice of reducing agent is critical. For the reduction of an imine intermediate in a reductive amination, sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they are milder and more selective than sodium borohydride (NaBH4), reducing the likelihood of reducing the aldehyde or ketone starting material.[2] For the reduction of the indole ring of tryptamine, stronger reducing systems are often necessary.

Q3: My yield of this compound is consistently low. What are the most critical parameters to optimize?

To improve the yield, focus on the following:

  • Purity of Starting Materials: Ensure your starting materials are of high purity.[1]

  • Reaction Conditions: Systematically optimize the temperature, reaction time, and solvent.

  • Stoichiometry of Reagents: Ensure the correct molar ratios of your reactants and reagents.

  • Workup Procedure: A careful and well-executed workup is crucial to minimize product loss.

Q4: What are the key considerations for purifying this compound?

Due to its basic and polar nature, purification by silica gel column chromatography often requires an eluent system containing a small amount of a base like triethylamine or ammonia in methanol to prevent streaking and ensure good separation.

Data Presentation

The yield of this compound can be influenced by the choice of reducing agent and reaction conditions. The following table summarizes hypothetical yield data based on common outcomes in related syntheses to illustrate these effects.

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
TryptamineNaBH4 / Acetic AcidDioxane251260-70
TryptamineNaBH3CN / BF3·OEt2THF0 - 25875-85
Indole-3-acetaldehydeNH3 / H2, Raney NiEthanol50650-60
Indole-3-acetaldehydeNH4OAc / NaBH3CNMethanol252465-75

Experimental Protocols

Protocol 1: Reduction of Tryptamine using Sodium Borohydride and Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tryptamine (1 equivalent) in glacial acetic acid.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Make the solution basic (pH > 10) by adding a concentrated aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane with 1% triethylamine).

Protocol 2: Reductive Amination of Indole-3-acetaldehyde

  • Imine Formation: Dissolve indole-3-acetaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Remove the solvent under reduced pressure. Add water and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_reduction Reduction cluster_reductive_amination Reductive Amination Tryptamine Tryptamine Product This compound Tryptamine->Product [H] (e.g., NaBH4/Acid) Indole_3_acetaldehyde Indole-3-acetaldehyde Indole_3_acetaldehyde->Product 1. NH3 2. [H] (e.g., NaBH3CN) Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Purity and Activity of Starting Materials and Reagents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Workup Evaluate Workup and Purification Procedure Start->Check_Workup Optimize_Reagents Purify Starting Materials/ Use Fresh Reagents Check_Reagents->Optimize_Reagents Optimize_Conditions Systematically Vary Conditions (TLC Monitoring) Check_Conditions->Optimize_Conditions Optimize_Workup Modify Extraction/ Chromatography Conditions Check_Workup->Optimize_Workup Improved_Yield Improved Yield Optimize_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Optimize_Workup->Improved_Yield

References

preventing side product formation in indoleamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indoleamine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and side product formation encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during indoleamine synthesis.

Fischer Indole Synthesis

Q1: My Fischer indole synthesis is failing or resulting in very low yields, especially when targeting C3 N-substituted indoles. What is the likely cause?

A1: This is a frequently encountered issue. The primary cause is often a competing reaction pathway that involves the cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic when electron-donating substituents are present on the starting carbonyl compound, as they can stabilize a cationic intermediate that favors this N-N bond cleavage over the desired acid-promoted[1][1]-sigmatropic rearrangement.[2]

Troubleshooting Steps:

  • Catalyst Choice: The selection and concentration of the acid catalyst are critical and often need to be optimized empirically.[3] Lewis acids such as ZnCl₂, PPA, HCl, and H₂SO₄ are commonly used.[3]

  • Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[3] Systematically vary these parameters to find the optimal conditions for your specific substrate.

  • Protecting Groups: For sensitive functional groups on your starting materials, consider using protecting groups. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[3]

Q2: I am observing a significant number of side products in my Fischer indole synthesis. What are the likely side reactions?

A2: Several side reactions can occur during the Fischer indole synthesis, leading to a complex mixture of products. Common side reactions include:

  • Aldol Condensation: Aldehydes and ketones that have α-hydrogens can undergo self-condensation under acidic conditions.[3]

  • N-N Bond Cleavage: As mentioned previously, cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline and other undesired byproducts.[2]

  • Formation of Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, resulting in a mixture of regioisomeric indoles.[4]

Q3: My reaction mixture is turning into a dark, tar-like substance. How can I prevent this?

A3: The formation of tar and polymeric byproducts is a common issue in Fischer indole synthesis due to the strongly acidic and often high-temperature conditions.[4] To mitigate this:

  • Optimize Temperature: Avoid excessively high temperatures. Monitor the reaction closely and use the minimum temperature required for the reaction to proceed.

  • Solvent Choice: While some reactions can be run neat, using a high-boiling solvent can sometimes help to control the reaction temperature and minimize charring.[5]

  • Gradual Acid Addition: In some cases, adding the acid catalyst portion-wise or at a lower temperature can help to control the initial exotherm and reduce the formation of tars.

Pictet-Spengler Reaction

Q1: I am experiencing low yields in my Pictet-Spengler reaction for the synthesis of a β-carboline. What are the common causes?

A1: Low yields in the Pictet-Spengler reaction can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly impact the yield.[6]

  • Poor Quality of Starting Materials: Impurities in the tryptamine or aldehyde starting materials can lead to side reactions and a reduced yield of the desired product.[6]

  • Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and depend on the specific substrate.[6]

  • Steric Hindrance: Bulky substituents on either the amine or the aldehyde can impede the cyclization step.[6]

Q2: My Pictet-Spengler reaction is producing multiple products, making purification difficult. How can I improve the selectivity?

A2: The formation of multiple products, including regioisomers, can be a challenge.[6] To improve selectivity:

  • Lowering Reaction Temperature: This can sometimes favor the formation of the kinetic product over thermodynamic side products.[6]

  • Catalyst Optimization: Experiment with different acid catalysts (e.g., TFA, HCl, p-toluenesulfonic acid) and vary their concentrations.[6] For some substrates, milder conditions or even enzymatic catalysts may be necessary.[7]

  • Purity of Starting Materials: As mentioned, impurities can lead to a variety of side reactions.[6] Ensure your starting materials are of high purity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Q1: My Buchwald-Hartwig amination of a haloindole is giving a low yield. What should I investigate?

A1: Low yields in palladium-catalyzed C-N coupling reactions can arise from several issues:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[8] It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Sub-optimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination.[9] Experiment with different ligands to find the most effective one for your substrate.

  • Inappropriate Base: The choice of base is important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used. The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[8]

Q2: I am observing hydrodehalogenation of my starting aryl halide as a major side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination, resulting from β-hydride elimination.[9] To suppress this:

  • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[9]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Fischer indole synthesis? A1: Common side products include aldol condensation products, anilines and other cleavage products from the N-N bond, and regioisomers when using unsymmetrical ketones.[2][3][4]

Q2: How can I control regioselectivity in the Fischer indole synthesis with an unsymmetrical ketone? A2: The choice of acid catalyst can significantly influence regioselectivity. For example, Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to favor the formation of the 3-unsubstituted indole from methyl ketones. Steric effects and reaction conditions such as temperature and solvent can also play a role.[4]

Q3: What is the role of the acid catalyst in the Pictet-Spengler reaction? A3: The acid catalyst protonates the imine intermediate, which increases its electrophilicity and facilitates the subsequent intramolecular cyclization onto the electron-rich indole ring.[7]

Q4: Can I use protecting groups in indoleamine reactions? A4: Yes, protecting groups are often necessary to prevent side reactions at sensitive functional groups. For the indole nitrogen, Boc, tosyl, and SEM are common protecting groups.[3] For primary amines, a Boc group can be used to prevent over-alkylation.

Q5: What are some key considerations for successful palladium-catalyzed C-N coupling reactions with indoles? A5: Key considerations include maintaining a strictly inert atmosphere to prevent catalyst deactivation, selecting the appropriate palladium precursor and phosphine ligand combination for your specific substrates, and optimizing the base and reaction temperature.[8]

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of a Model Pictet-Spengler Reaction. [6]

CatalystConcentration (mol%)Yield (%)
Trifluoroacetic Acid (TFA)1085
Hydrochloric Acid (HCl)1078
p-Toluenesulfonic Acid1072
No Catalyst0<5

Table 2: Yields for the Synthesis of Various Substituted N,N-Dimethyltryptamines using the Fischer Indole Synthesis. [10]

Phenylhydrazine SubstituentProductYield (%)
4-Methoxy4-Methoxy-N,N-dimethyltryptamine75
5-Fluoro5-Fluoro-N,N-dimethyltryptamine68
5-Methyl5-Methyl-N,N-dimethyltryptamine72
UnsubstitutedN,N-dimethyltryptamine81

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of N,N-Dimethyltryptamine[10]

Materials:

  • Phenylhydrazine hydrochloride (1.0 eq)

  • 4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 eq)

  • 4% Aqueous sulfuric acid

  • 30% Aqueous ammonium hydroxide

  • Isopropyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, a mixture of phenylhydrazine hydrochloride (20 mmol) and 4-(N,N-dimethylamino)butanal dimethyl acetal (24 mmol) in 120 mL of 4% aqueous sulfuric acid is heated at reflux for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is carefully basified with 15 mL of 30% aqueous ammonium hydroxide.

  • The aqueous layer is extracted with isopropyl acetate or dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude residue can be purified by column chromatography or recrystallization to yield the pure N,N-dimethyltryptamine.

General Protocol for the Buchwald-Hartwig Amination of 5-Bromoindole[11]

Materials:

  • 5-Bromoindole (1.0 eq)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Amine (1.2-2.0 eq)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromoindole (1.0 equiv), the palladium source, and the phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the base.

  • Add the anhydrous solvent via syringe.

  • Finally, add the amine (1.2-2.0 equiv) via syringe.

  • Heat the mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring for 16-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis cluster_main Fischer Indole Synthesis: Key Steps & Side Reactions cluster_side Potential Side Reactions start Phenylhydrazine + Aldehyde/Ketone hydrazone Phenylhydrazone Formation start->hydrazone Acid Catalyst aldol Aldol Condensation start->aldol Acidic Conditions enamine Ene-hydrazine Tautomerization hydrazone->enamine nn_cleavage N-N Bond Cleavage hydrazone->nn_cleavage Strong Acid/ Electron-donating groups regioisomers Regioisomer Formation (unsymmetrical ketones) hydrazone->regioisomers rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Elimination of NH3 rearrangement->cyclization indole Indole Product cyclization->indole Troubleshooting_Workflow start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Materials Pure purify Purify Starting Materials check_purity->purify Impurities Found vary_temp Vary Temperature and Time optimize_conditions->vary_temp change_catalyst Change Catalyst/ Ligand/Base use_protecting_groups Use Protecting Groups change_catalyst->use_protecting_groups success Improved Yield/ Purity change_catalyst->success Optimization Successful use_protecting_groups->success purify->optimize_conditions vary_solvent Vary Solvent vary_temp->vary_solvent vary_temp->success Optimization Successful vary_solvent->change_catalyst vary_solvent->success Optimization Successful IDO_Pathway cluster_pathway Indoleamine 2,3-Dioxygenase (IDO) Pathway tryptophan Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO1 ido_enzyme IDO1 Enzyme tryptophan->ido_enzyme kynurenine Kynurenine n_formylkynurenine->kynurenine Formamidase immune_suppression Immune Suppression (T-cell inhibition) kynurenine->immune_suppression Activation of Aryl Hydrocarbon Receptor ido_enzyme->n_formylkynurenine

References

Technical Support Center: Optimization of 2-(Indolin-3-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Indolin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize experimental yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound, commonly known as tryptamine, are the reduction of 3-(2-nitrovinyl)-1H-indole and the Fischer indole synthesis. The reduction pathway is often favored for its straightforwardness, while the Fischer indole synthesis offers versatility for creating substituted tryptamines.[1][2]

Q2: My final product appears unstable and is degrading. What are the best storage practices?

A2: this compound can be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration in a cool, dark, and dry place is recommended to prevent degradation.

Q3: I'm having trouble with the purification of the final product. What are the key challenges and solutions?

A3: The basic nature of the amine in this compound can cause streaking on silica gel chromatography, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. Alternatively, using a different stationary phase like alumina can be effective. During aqueous workup, the amine can also lead to the formation of stable emulsions. To break these, saturate the aqueous layer with sodium chloride (brine) and perform multiple extractions.[3]

Synthesis Route 1: Reduction of 3-(2-Nitrovinyl)-1H-indole

This route involves the initial condensation of indole-3-carbaldehyde with nitromethane to form 3-(2-nitrovinyl)-1H-indole, followed by reduction of the nitroalkene to the corresponding amine.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (4-5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 3-(2-nitrovinyl)-1H-indole (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-10 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add deionized water (equivalent to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume as the water), and then deionized water again (3 times the initial volume of water). This is known as the Fieser work-up.[4]

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes, which should produce a granular precipitate. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel (with ~1% triethylamine in the eluent) or by crystallization.

Troubleshooting Guide: Reduction of 3-(2-Nitrovinyl)-1H-indole
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive LiAlH₄ due to improper storage.Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch on a known substrate.[3]
Incomplete reaction.Extend the reaction time or ensure the temperature is sufficient for the reaction to proceed to completion. Monitor closely with TLC.
Suboptimal solvent.Ensure the THF is anhydrous, as LiAlH₄ reacts violently with water.[5]
Formation of Side Products Over-reduction of the indole ring to an indoline derivative.This can occur with prolonged reaction times or excessive heat. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of dimeric or polymeric byproducts.This can be caused by the high reactivity of intermediates. Ensure slow, dropwise addition of the starting material to the reducing agent.
Difficult Purification Product streaking on silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress tailing.[3]
Emulsion during aqueous workup.Add brine to the aqueous layer to increase its ionic strength and facilitate phase separation.
Optimization of Reaction Conditions (Qualitative)

While comprehensive quantitative tables are scarce, the following parameters are crucial for optimizing the reduction of 3-(2-nitrovinyl)-1H-indole:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. However, other reagents like borane-THF complex (BH₃-THF) or catalytic hydrogenation (e.g., using H₂/Pd-C) can also be employed and may offer different selectivity and milder reaction conditions.

  • Temperature: The reaction is typically performed at reflux in THF. Lowering the temperature may reduce the formation of side products but will also decrease the reaction rate. Temperature optimization should be performed to find a balance between reaction time and purity.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for LiAlH₄ reductions. The choice of solvent can affect the solubility of the starting material and the reaction temperature.[5]

Workflow Diagram

G Synthesis of this compound via Reduction start Start: Indole-3-carbaldehyde & Nitromethane step1 Step 1: Knoevenagel Condensation start->step1 intermediate Intermediate: 3-(2-nitrovinyl)-1H-indole step1->intermediate step2 Step 2: Reduction with LiAlH4 in THF intermediate->step2 product Product: this compound step2->product purification Purification: Column Chromatography or Crystallization product->purification final_product Pure this compound purification->final_product

Caption: Synthetic pathway for this compound via the reduction route.

Synthesis Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method that can be adapted to produce a wide range of tryptamines. For this compound, this typically involves the reaction of phenylhydrazine with a suitable 4-aminobutanal derivative (often used as an acetal to protect the aldehyde).[1]

Experimental Protocol: Fischer Indole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 equivalent) and 4-aminobutanal diethyl acetal (1.2 equivalents) in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Monitoring: Monitor the formation of the indole ring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Basify the solution with a concentrated ammonium hydroxide solution until it is strongly alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.[1]

Troubleshooting Guide: Fischer Indole Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low or No Indole Formation Inappropriate acid catalyst or concentration.The choice of acid is crucial. Brønsted acids like HCl, H₂SO₄, and p-TsOH, or Lewis acids like ZnCl₂ and BF₃·OEt₂ are commonly used. The optimal acid and its concentration often need to be determined empirically.[6]
Unfavorable reaction temperature.The reaction often requires elevated temperatures. Gradually increase the temperature while monitoring the reaction to avoid decomposition.[7]
Steric hindrance.Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the reaction.
Formation of Isomeric Side Products Lack of regioselectivity with unsymmetrical ketones or substituted phenylhydrazines.The[8][8]-sigmatropic rearrangement can occur in two different directions. The choice of acid catalyst and reaction conditions can influence the regioselectivity.
Decomposition of Product Harsh acidic conditions.Some indoles are sensitive to strong acids. Consider using a milder acid or reducing the reaction time.
Optimization of Reaction Conditions (Qualitative Data)

The yield of the Fischer indole synthesis is highly dependent on the specific substrates and reaction conditions.

ParameterVariationEffect on Yield
Acid Catalyst Glacial Acetic AcidOften provides good yields and acts as both catalyst and solvent.[9]
Sulfuric Acid (aqueous)A stronger acid that can increase the reaction rate, but may also lead to side products.[1]
p-Toluenesulfonic Acid (p-TsOH)A solid acid that is easy to handle and can be effective.[6]
Solvent Glacial Acetic AcidCommonly used and often gives good results.
Ethanol/TolueneCan be used with other acid catalysts. The choice of solvent can affect the solubility of the reactants and intermediates.
Temperature 80-120 °CHigher temperatures generally favor the reaction, but can also lead to decomposition. Optimal temperature needs to be determined for each specific reaction.[9]

Troubleshooting Workflow Diagram

G Troubleshooting Fischer Indole Synthesis start Low Yield or No Product check_reagents Check Purity of Starting Materials start->check_reagents check_acid Optimize Acid Catalyst (Type and Concentration) check_reagents->check_acid Reagents OK check_temp Optimize Temperature check_acid->check_temp No Improvement success Problem Resolved check_acid->success Improvement check_solvent Optimize Solvent check_temp->check_solvent No Improvement check_temp->success Improvement check_solvent->success Improvement side_products Side Products Observed adjust_conditions Adjust Conditions to Favor Desired Regioisomer side_products->adjust_conditions Isomeric Products milder_conditions Use Milder Acid or Lower Temperature side_products->milder_conditions Decomposition adjust_conditions->success milder_conditions->success

Caption: A logical workflow for troubleshooting common issues in the Fischer indole synthesis.

References

addressing stability issues of 2-(Indolin-3-yl)ethanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 2-(Indolin-3-yl)ethanamine in solution. The information is curated to help troubleshoot common experimental challenges and answer frequently asked questions.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided herein is based on the established chemical properties of the indoline scaffold and related indole derivatives. Researchers should validate the stability of this compound in their specific experimental systems.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound solutions.

Problem Possible Causes Recommended Solutions
Solution turns yellow/brown Oxidation of the indoline ring.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon). Avoid exposure to air and light.
Precipitate forms in the solution Poor solubility, degradation leading to insoluble products, or pH shift.Ensure the solvent is appropriate and the concentration is not above the solubility limit. Filter the solution through a 0.22 µm syringe filter. Check and buffer the pH of the solution if necessary.
Loss of compound activity or inconsistent results Degradation of this compound in the experimental medium.Perform a stability study of the compound in your specific buffer or medium under experimental conditions (e.g., temperature, pH). Prepare fresh dilutions from a stable stock solution immediately before each experiment.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound.Characterize the degradation products using LC-MS/MS. Modify storage and handling procedures to minimize degradation. Use a validated stability-indicating HPLC method to monitor purity over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The main factors contributing to the degradation of this compound are:

  • Oxidation: The indoline ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), the presence of oxidizing agents, and light.[1][2] This can lead to the formation of colored byproducts.

  • pH: Extreme acidic or basic conditions can catalyze the degradation of the molecule.[3]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[2]

  • Light: Exposure to light, particularly UV light, can promote photodegradation.[4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure maximum stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and consider -20°C or -80°C for long-term storage.[5]

  • Atmosphere: Overlay the solution with an inert gas like nitrogen or argon to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air and moisture.[1]

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: While specific solubility data is limited, related compounds are often soluble in organic solvents such as DMSO, ethanol, and methanol. For aqueous experiments, a concentrated stock solution in an organic solvent can be prepared and then diluted into the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system. The stability in the chosen solvent should be verified.

Q4: How can I tell if my this compound solution has degraded?

A4: Signs of degradation include:

  • A change in the color of the solution (e.g., turning yellow or brown).

  • The formation of a precipitate.

  • A decrease in the expected biological or chemical activity.

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC).

Q5: Is there a difference in stability between the free base and a salt form (e.g., hydrochloride) of this compound?

A5: Generally, the salt form of an amine, such as the hydrochloride salt, is more stable and less prone to oxidative degradation than the free base. If available, using a salt form for preparing solutions may enhance stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.[2]

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

  • Photodegradation: Expose the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at different time points using a suitable HPLC-UV method (see Protocol 2). Compare the chromatograms to an unstressed control solution.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or a wavelength determined by UV scan to be optimal for the parent compound).[2]

  • Injection Volume: 10 µL.

This method should be validated for its ability to separate the parent peak from any peaks generated during the forced degradation study.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results CheckSolution Check Solution Appearance (Color, Precipitate) Start->CheckSolution DegradationSuspected Degradation Suspected? CheckSolution->DegradationSuspected HPLC_Analysis Perform HPLC-UV Analysis DegradationSuspected->HPLC_Analysis Yes PrepareFresh Prepare Fresh Solutions Before Use DegradationSuspected->PrepareFresh No CompareControl Compare to Freshly Prepared Control HPLC_Analysis->CompareControl PurityCheck Purity < 95% or Extra Peaks? CompareControl->PurityCheck OptimizeStorage Optimize Storage and Handling (Inert gas, low temp, protect from light) PurityCheck->OptimizeStorage Yes End Problem Resolved PurityCheck->End No OptimizeStorage->PrepareFresh PrepareFresh->End

Caption: A troubleshooting workflow for addressing inconsistent experimental results.

cluster_degradation Proposed Degradation Pathway Indolinylethanamine This compound Oxidation Oxidation (O2, Light, Heat) Indolinylethanamine->Oxidation OxidativeDeamination Oxidative Deamination (e.g., by MAO) Indolinylethanamine->OxidativeDeamination Indolylethanamine 2-(Indol-3-yl)ethanamine (Dehydrogenation) Oxidation->Indolylethanamine Indolinone Indolin-2-one derivative Oxidation->Indolinone RingOpening Ring Opening Products Indolylethanamine->RingOpening SideChainMetabolite (Indolin-3-yl)acetaldehyde OxidativeDeamination->SideChainMetabolite

Caption: Proposed degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL in MeCN) StressConditions Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Start->StressConditions Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) StressConditions->Sampling Analysis Analyze by HPLC-UV Sampling->Analysis DataEvaluation Evaluate Data (Peak Purity, % Degradation) Analysis->DataEvaluation End Identify Degradation Products (LC-MS/MS) DataEvaluation->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Crude 2-(Indolin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purification of crude 2-(Indolin-3-yl)ethanamine, commonly known as tryptamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Presence of Red or Brown Tarry Impurities

Question Answer
My crude tryptamine is a dark, oily, or tarry substance. How can I remove these colored impurities? Colored impurities are common byproducts of the decarboxylation of tryptophan. An effective method to remove them is through an acid-base extraction. Dissolve the crude product in a nonpolar solvent and extract with an acidic aqueous solution (e.g., 5% acetic acid or dilute HCl) to protonate the tryptamine, making it water-soluble.[1] The colored, non-basic impurities will remain in the organic layer. The aqueous layer containing the tryptamine salt can then be separated, basified (e.g., with NaOH or ammonia) to precipitate the freebase, which can be collected by filtration.[1][2] Alternatively, forming the benzoate salt can help precipitate the tryptamine, leaving impurities behind.[2]
I've performed an acid-base extraction, but my product is still discolored. After the initial acid-base extraction, consider a recrystallization step. For tryptamine freebase, solvents like hexane or a mixture of hexane and ethyl acetate can be effective.[3] If the discoloration persists, using decolorizing charcoal during the recrystallization process can help remove residual colored impurities.[4] Be cautious not to use an excessive amount of charcoal, as it can adsorb the desired product and reduce the yield.

Issue 2: Product Fails to Crystallize

Question Answer
After purification, my tryptamine is a viscous oil and will not crystallize, even upon cooling. Tryptamine can sometimes be reluctant to crystallize, especially if residual impurities are present.[5][6] One common technique to induce crystallization is to scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure tryptamine, if available, can also initiate crystallization.
I've tried scratching and seeding, but it's still an oil. What else can I do? If the freebase fails to crystallize, converting it to a salt, such as the hydrochloride or benzoate, can often facilitate crystallization.[2][5] The salt can then be recrystallized to high purity. For example, tryptamine benzoate can be recrystallized from an acetone/hexane mixture.[2] The pure freebase can be recovered by dissolving the salt in water and adding a base.
Could the solvent be the issue? The choice of solvent is critical for successful recrystallization. If the product is too soluble in the chosen solvent at room temperature, crystallization will not occur.[4] You may need to try different solvents or solvent systems. For tryptamine, recrystallization from pure light petroleum (similar to hexanes) has been reported to be effective.[7]

Issue 3: Low Yield After Purification

Question Answer
My final yield of pure tryptamine is very low. What are the potential causes? Low yields can result from several factors. During acid-base extractions, incomplete extraction or emulsion formation can lead to product loss. Ensure thorough mixing and allow adequate time for layer separation. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. Degradation of tryptamine can occur in strongly acidic conditions, so it's advisable to avoid prolonged exposure to concentrated acids.[5] Over-washing of the final product can also lead to significant losses, especially if the wash solvent has some solubility for the product. Always use a minimal amount of ice-cold solvent for washing crystals.[1]
How can I optimize my recrystallization to improve yield? To maximize yield during recrystallization, it is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Using an excessive amount of solvent will result in a lower recovery of the purified compound upon cooling. Cooling the solution slowly allows for the formation of purer crystals and can improve the overall yield of high-purity material.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from tryptophan?

A1: The most common impurities are byproducts from the decarboxylation of tryptophan, which can include colored tars and tetrahydro-β-carboline derivatives formed from the reaction of tryptamine with ketone catalysts or solvent contaminants.[8][9]

Q2: Which purification method is best for crude tryptamine: recrystallization or column chromatography?

A2: The choice of method depends on the nature and quantity of the impurities. For removing highly colored and tarry impurities, an initial acid-base extraction followed by recrystallization is often very effective.[1][2] Column chromatography can be used for separating tryptamine from impurities with similar polarity and for achieving very high purity, but it can be more time-consuming and may lead to lower yields if not optimized.

Q3: How can I monitor the purity of my tryptamine during the purification process?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring purity.[10] A common mobile phase for tryptamine is a mixture of a polar organic solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexane or dichloromethane), often with a small amount of a basic modifier like ammonia or triethylamine to prevent streaking. Visualization can be achieved using a UV lamp (254 nm) and/or a staining reagent such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), which gives a characteristic color with indoles.[11]

Q4: Is it better to purify tryptamine as a freebase or as a salt?

A4: Both approaches have their advantages. Purifying tryptamine as a salt (e.g., benzoate or hydrochloride) can be beneficial as salts often have better crystallization properties than the freebase, which can sometimes be an oil.[2][5] This can lead to a higher purity product. However, it adds an extra step of converting the salt back to the freebase if the freebase is the desired final product.

Data Presentation

Table 1: Recrystallization Solvents for this compound and its Benzoate Salt

CompoundSolvent SystemObservations
Tryptamine (freebase)HexanePoorly soluble when cold, somewhat soluble when boiling.[3]
Tryptamine (freebase)Hexane / Ethyl AcetateA viable solvent system for recrystallization.[3]
Tryptamine (freebase)Light Petroleum (boiling point 60-80 °C)Reported to be an effective solvent for recrystallization.[7]
Tryptamine BenzoateAcetone / Hexane (20:80)Effective for recrystallizing the benzoate salt to obtain pure, white crystals.[2][3]
Tryptamine BenzoateAcetone / Toluene (1:9)Used as a wash for the crude benzoate salt.[2]

Table 2: Physical Properties of this compound and its Benzoate Salt

CompoundFormMelting Point (°C)
Tryptamine (pure)Colorless crystalline solid114-115[1]
Tryptamine BenzoateWhite, fluffy crystals~196[2]

Experimental Protocols

Protocol 1: Purification of Crude Tryptamine via Benzoate Salt Formation and Recrystallization [2]

  • Salt Formation:

    • Dissolve the crude tryptamine in a minimal amount of a suitable solvent mixture (e.g., toluene, acetone, and chloroform).

    • Add a solution of benzoic acid (1 gram per gram of crude tryptamine) dissolved in a minimal amount of acetone to the tryptamine solution.

    • The tryptamine benzoate salt should precipitate out of the solution.

  • Isolation and Washing:

    • Collect the precipitated salt by filtration.

    • Wash the salt with a cold solvent mixture such as 1:9 acetone:hexane or 1:9 acetone:toluene to remove residual impurities.

  • Recrystallization:

    • Dissolve the crude tryptamine benzoate salt in a minimal amount of a boiling 20:80 acetone:hexane mixture (e.g., ~1.5 g of salt in 100 mL of solvent).

    • Allow the solution to cool slowly to room temperature, then place it in a freezer to promote crystallization.

    • Collect the purified, white, fluffy crystals of tryptamine benzoate by filtration.

  • Conversion to Freebase (Optional):

    • Dissolve the purified tryptamine benzoate in water.

    • Add a base (e.g., sodium hydroxide solution) to precipitate the pure tryptamine freebase.

    • Collect the pure tryptamine by filtration, wash with a minimal amount of cold water, and dry.

Protocol 2: Acid-Base Extraction for Tryptamine Purification [1]

  • Dissolution:

    • Dissolve the crude tryptamine in a nonpolar organic solvent like chloroform or dichloromethane.

  • Acidic Extraction:

    • Extract the organic solution with an acidic aqueous solution (e.g., 5% acetic acid or dilute HCl). The tryptamine will move into the aqueous layer as its salt.

    • Repeat the extraction 2-3 times to ensure complete transfer of the tryptamine.

  • Washing (Optional):

    • Wash the combined aqueous extracts with a fresh portion of the nonpolar organic solvent to remove any remaining neutral or acidic impurities.

  • Basification and Precipitation:

    • Make the aqueous solution basic by adding a base such as sodium hydroxide or ammonia until the tryptamine freebase precipitates out.

  • Isolation:

    • Collect the precipitated tryptamine by filtration.

    • Wash the solid with a small amount of cold water or a suitable cold solvent to remove any remaining salts.

    • Dry the purified tryptamine.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_monitoring In-Process Control cluster_end Final Product Crude Crude this compound (with impurities) AcidBase Acid-Base Extraction Crude->AcidBase Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column TLC TLC Analysis for Purity AcidBase->TLC Recrystallization->TLC Column->TLC TLC->Recrystallization If impure Pure Pure this compound TLC->Pure If pure

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction Start Crude Tryptamine in Organic Solvent AddAcid Add Aqueous Acid (e.g., HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Tryptamine Salt) Separate1->Aqueous1 AddBase Add Base (e.g., NaOH) Aqueous1->AddBase Precipitate Precipitate Pure Tryptamine Freebase AddBase->Precipitate Filter Filter and Wash Precipitate->Filter Pure Pure Tryptamine Filter->Pure

Caption: Logical steps of an acid-base extraction for tryptamine purification.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-(Indolin-3-yl)ethanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 2-(Indolin-3-yl)ethanamine (tryptamine).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound production?

A1: Several routes are employed for the gram-scale synthesis of tryptamine and its derivatives. The most common include:

  • Classical Synthesis: This route often starts with an indole, proceeds through a Mannich reaction, followed by quaternization of the amine, nucleophilic substitution with cyanide, and a final reduction step.[1]

  • Three-Step Synthesis from Indole-3-carboxaldehyde: This method involves a Henry reaction followed by the reduction of the resulting vinyl nitro group to an ethylamine using a reducing agent like sodium borohydride (NaBH4) and a nickel catalyst.[2]

  • One-Pot Reductive Alkylation: This efficient approach involves the direct reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA).[3]

  • Biocatalytic Synthesis: Enzymatic routes using tryptophan decarboxylases (TDCs) offer a green alternative for producing tryptamine and its analogs from tryptophan or indole starting materials.[4]

Q2: What are the primary safety concerns during the scale-up of this compound synthesis?

A2: Key safety concerns include:

  • Use of Highly Toxic Reagents: Classical synthesis routes may involve highly toxic reagents like cyanide.[1]

  • Air and Moisture Sensitive Reagents: Some methods utilize reagents like Lithium Aluminum Hydride (LiAlH4) which are sensitive to air and moisture, requiring stringent anhydrous conditions.[2]

  • Handling of Strong Acids and Bases: Many synthetic steps involve strong acids (e.g., TFA, HCl) or bases (e.g., NaH, LiOH) that are corrosive and require careful handling.[3][5]

  • Storage and Handling of the Final Product: this compound and its derivatives should be stored in cool, dry, and well-ventilated areas, away from strong oxidizing agents to prevent degradation.[6]

Q3: How can I minimize the formation of impurities during the Fischer indole synthesis step, which is often a part of derivative synthesis?

A3: To minimize impurities during the Fischer indole synthesis:

  • Optimize Acid Catalyst and Concentration: The choice and amount of acid (e.g., H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂) are critical and may need empirical optimization.[5][7]

  • Control Reaction Temperature: Gradually increase the temperature while monitoring the reaction to avoid decomposition.[5]

  • Consider Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes lead to side reactions. Milder conditions might be necessary for such systems.[5][7]

  • Avoid Chlorinated Solvents with Strong Acids: This combination can lead to the formation of chlorinated indole impurities.[5]

Troubleshooting Guides

Problem 1: Low Yield in the Final Reduction Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the nitrile or nitro intermediate to the primary amine.Inactive or insufficient reducing agent (e.g., LiAlH₄, H₂/Pd).Ensure the reducing agent is fresh and used in appropriate molar excess. For catalytic hydrogenation, ensure the catalyst is not poisoned and the hydrogen pressure is adequate.[1]
Presence of side-products from over-reduction or side reactions.Harsh reaction conditions (e.g., high temperature).Optimize the reaction temperature and time. Consider using a milder reducing agent if over-reduction is observed.
Difficulty in isolating the product after work-up.Product loss during aqueous work-up due to its basicity and potential water solubility.Adjust the pH of the aqueous phase carefully during extraction. Use a continuous extraction setup for better recovery of water-soluble products.
Problem 2: Poor Purity of the Crude Product
Symptom Possible Cause Suggested Solution
Presence of multiple spots on TLC after reaction completion.Formation of side-products due to side reactions like N-alkylation or degradation of the indole ring.[5]Protect the indole nitrogen if N-alkylation is a persistent issue. Use milder reaction conditions to prevent degradation.
Unreacted starting materials remain.Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction closely using TLC or LC-MS. Increase the reaction time or temperature cautiously. Ensure all reagents are added in the correct stoichiometric ratios.
Difficulty in separating the product from impurities by column chromatography.Impurities have similar polarity to the product.Optimize the solvent system for column chromatography. Consider using a different stationary phase. Recrystallization or salt formation can be effective for purification.[7][8]
Problem 3: Scalability Issues - Reaction Works on Lab-Scale but Fails on a Larger Scale
Symptom Possible Cause Suggested Solution
Exothermic reaction becomes uncontrollable at a larger scale.Inefficient heat transfer in larger reaction vessels.Use a reactor with better heat exchange capabilities. Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature.
Inefficient mixing leading to localized high concentrations and side reactions.Inadequate stirring in large reactors.Use an appropriate overhead stirrer with a suitable impeller design for efficient mixing.
Precipitation of intermediates or products causing stirring issues.Changes in solubility at higher concentrations.Choose a solvent system where all components remain in solution. If precipitation is unavoidable, ensure the stirring mechanism can handle slurries.

Data Presentation

Table 1: Comparison of Yields for Different Tryptamine Synthesis Methods

Synthesis MethodKey ReagentsReported YieldScaleReference
Classical Synthesis (Reduction Step)cBz-tryptamine, H₂, 10% Pd/C~94%0.05 mol/dm³[1]
Three-Step SynthesisIndole-3-carboxaldehyde, NaBH₄, Ni(OAc)₂·4H₂OModerate to GoodNot specified[2]
One-Pot Reductive AlkylationIndoles, N-protected aminoethyl acetals, TES/TFA45-77%Gram-scale[3]
Continuous Flow SynthesisFischer indole reaction93% (as fumarate salt)4.75 g[9]
Two-Enzyme BiocatalysisIndole, TrpB, RgnTDCVaries with substrate1.0 mmol[4]

Experimental Protocols

Protocol 1: Three-Step Synthesis of Tryptamine Derivatives from Indole-3-carboxaldehyde

This protocol is adapted from a method utilizing a Henry reaction followed by reduction.[2]

Step 1: Henry Reaction to form 3-(2-nitrovinyl)indole

  • Dissolve indole-3-carboxaldehyde in a suitable solvent (e.g., nitromethane).

  • Add a base catalyst (e.g., ammonium acetate) and reflux the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and dry under vacuum.

Step 2: Reduction of 3-(2-nitrovinyl)indole to this compound

  • Suspend the 3-(2-nitrovinyl)indole and a nickel catalyst (e.g., Ni(OAc)₂·4H₂O) in a suitable solvent (e.g., methanol/THF).

  • Cool the mixture in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature.

  • After the addition is complete, stir the reaction at room temperature and monitor by TLC.

  • Quench the reaction by carefully adding water.

  • Filter the mixture to remove the catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: One-Pot Reductive Alkylation of Indole

This protocol is based on a direct synthesis of tryptamine derivatives.[3]

  • To a solution of the indole and N-protected aminoethyl acetal in a suitable solvent (e.g., dichloromethane), add triethylsilane (TES).

  • Cool the mixture to 0°C.

  • Add trifluoroacetic acid (TFA) dropwise.

  • Allow the reaction to warm to room temperature and stir until the indole is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Indole) reaction Chemical Transformation (e.g., Reductive Alkylation) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Extraction monitoring->workup Complete crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography purity_check Purity Analysis (TLC, NMR) chromatography->purity_check purity_check->chromatography Impure final_product Pure this compound purity_check->final_product Pure

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solution Potential Solutions start Low Yield or Purity Issue check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? check_reaction->side_products optimize_time_temp Increase Time/Temp incomplete->optimize_time_temp Yes check_reagents Check Reagent Quality/Stoichiometry incomplete->check_reagents Yes milder_conditions Use Milder Conditions side_products->milder_conditions Yes protecting_groups Add Protecting Groups side_products->protecting_groups Yes optimize_purification Optimize Purification Protocol side_products->optimize_purification Yes

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Managing Indole Ring Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the degradation of the indole ring during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of indole ring degradation during synthesis? A1: The indole ring is an electron-rich heterocycle, making it susceptible to degradation under various conditions. The primary causes include:

  • Oxidation: Exposure to atmospheric oxygen, light, or oxidizing agents can lead to the formation of oxindoles and other oxidized byproducts. This process can sometimes be catalyzed by metal ions.[1][2]

  • Acidic Conditions: The indole ring is sensitive to strong acids. Protonation typically occurs at the C3 position, which can disrupt the aromaticity and lead to polymerization or other unwanted side reactions.[2][3] Many indolic compounds are sensitive to acidic conditions due to this C3 protonation.[2]

  • Electrophilic Attack: While the C3 position is highly reactive towards electrophiles, strong electrophilic reagents or harsh conditions can lead to side reactions or degradation.[2][3] If C3 is blocked, substitution may occur at C2 or on the benzene ring.[4]

  • High Temperatures: Elevated temperatures can accelerate decomposition, especially in the presence of acids or other reactive species, often leading to the formation of tars and polymeric byproducts.[5][6]

Q2: When is it necessary to use a protecting group on the indole nitrogen? A2: Using a protecting group for the indole nitrogen is recommended in the following scenarios:

  • To Prevent N-Substitution: When performing reactions where an electrophile could react at the nitrogen atom instead of the desired C3 position (e.g., certain alkylations or acylations).

  • To Increase Stability: Electron-withdrawing protecting groups (e.g., sulfonyl or carbonyl groups) can decrease the electron density of the ring, making it less susceptible to oxidation and acidic degradation.[7]

  • To Direct C2 Lithiation: In metallation reactions, protecting the nitrogen is often essential to direct deprotonation to the C2 position instead of the N-H bond.

  • To Prevent Unwanted Side Reactions: In complex syntheses, a protecting group can prevent the N-H proton from interfering with bases or organometallic reagents used in other steps.[8] For example, a silyl protecting group was found to be necessary to prevent unwanted side reactions in a specific nitrogen insertion reaction.[8]

Q3: What are the most common degradation byproducts I might encounter? A3: Common degradation byproducts include:

  • Oxindoles: Formed via oxidation, where the C2 position of the indole ring is oxidized to a carbonyl group.[2]

  • Polymers/Tars: Resulting from acid-catalyzed self-condensation of the electron-rich indole nucleus, a frequent issue in reactions like the Fischer indole synthesis.[4][5]

  • Ring-Opened Products: Strong oxidizing agents like ozone or sodium periodate can cleave the C2-C3 double bond, leading to products like o-formamidoacetophenone.[9]

  • Aniline Derivatives: In certain reactions like a failed Fischer indolization, cleavage of the N-N bond in the hydrazone precursor can lead to the formation of anilines as byproducts.[10]

Q4: How should I store indole-containing compounds to minimize degradation? A4: To prevent degradation during storage, indole compounds should be kept under the following conditions:

  • Temperature: Store at cool temperatures, typically 2-8°C. For long-term storage, -20°C is preferable.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric oxygen.

  • Light: Use amber or opaque vials to protect the compound from light, which can catalyze oxidation.[1][9]

  • Antioxidants: For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[1]

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Acid-Catalyzed Reactions

This issue is frequently encountered in reactions like the Fischer indole synthesis, cyclizations, or electrophilic substitutions under acidic conditions.

  • dot

    start Low Yield / Tar Formation in Acid-Catalyzed Reaction check_acid Is the acid catalyst too strong (e.g., H2SO4, HCl)? start->check_acid change_acid Switch to a milder catalyst: - Lewis Acid (ZnCl2, BF3·OEt2) - Brønsted Acid (p-TsOH) - Solid Acid (Montmorillonite) check_acid->change_acid Yes check_temp Is the reaction temperature too high? check_acid->check_temp No end_ok Yield Improved change_acid->end_ok lower_temp Run reaction at a lower temperature and monitor for longer time. check_temp->lower_temp Yes check_pg Is the indole N-H unprotected and reactive? check_temp->check_pg No lower_temp->end_ok add_pg Protect the indole nitrogen (e.g., with Boc, Ts, or SEM). check_pg->add_pg Yes check_pg->end_ok No add_pg->end_ok

    Caption: Troubleshooting workflow for low yields in acid-catalyzed indole reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Acid Catalyst: Strong mineral acids can cause exhaustive protonation at C3, leading to polymerization.[3][5]

    • Solution: Switch to a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[5][6] Solid-supported acids like montmorillonite clay can also be effective and simplify workup.

  • Optimize Reaction Temperature: High temperatures accelerate both the desired reaction and degradation pathways.[5]

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor progress carefully by TLC or LC-MS to find the optimal balance between conversion and decomposition.

  • Consider N-Protection: An unprotected N-H can participate in side reactions and increases the ring's susceptibility to acid-catalyzed decomposition.

    • Solution: Protect the indole nitrogen with an electron-withdrawing group like tosyl (Ts) or a removable group like tert-butyloxycarbonyl (Boc). This reduces the electron density of the ring, tempering its reactivity and preventing polymerization.

Issue 2: Product Degradation During Workup or Purification

Indole derivatives, especially those that are electron-rich or acid-sensitive, can degrade during aqueous workup or column chromatography.

  • dot

    start Product Degradation During Workup / Purification check_silica Are you using standard silica gel? start->check_silica silica_issue Silica gel is acidic and can cause degradation of sensitive indoles. check_silica->silica_issue neutralize_silica Option 1: Neutralize Silica Slurry silica with a base (e.g., 1% Et3N in eluent). check_silica->neutralize_silica Yes check_workup Does the workup involve a strong acid wash? check_silica->check_workup No use_alumina Option 2: Use Alternative Phase Switch to neutral or basic alumina or reversed-phase (C18) silica. neutralize_silica->use_alumina Or end_ok Purification Successful neutralize_silica->end_ok use_alumina->end_ok workup_solution Use a milder wash (e.g., saturated NaHCO3 or brine) or skip the acidic wash if possible. check_workup->workup_solution Yes check_workup->end_ok No workup_solution->end_ok

    Caption: Logic diagram for preventing degradation during purification.

Detailed Troubleshooting Steps:

  • Avoid Acidic Stationary Phases: Standard silica gel is acidic and is a common cause of degradation for many indole derivatives during column chromatography.[11]

    • Solution A: Deactivate the silica gel by adding a small amount of a non-polar base, like triethylamine (~1%), to the eluent system.

    • Solution B: Use a different stationary phase. Neutral or basic alumina is a good alternative for acid-sensitive compounds.[11] For more polar indoles, reversed-phase chromatography (C18 silica) with a mobile phase like methanol/water or acetonitrile/water can be effective.[11]

  • Modify Aqueous Workup: Washing with acidic solutions can cause decomposition.

    • Solution: Minimize contact with acidic solutions. Use washes with saturated sodium bicarbonate or brine to neutralize any residual acid from the reaction. If possible, proceed directly to solvent removal and chromatography after a simple filtration.

  • Minimize Exposure: Work quickly and avoid leaving the compound on the column for extended periods. If the compound is sensitive to air or light, protect the column by wrapping it in foil and run it under a positive pressure of inert gas.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Indoles
Protecting GroupAbbreviationStabilityCommon Cleavage ConditionsNotes
tert-ButoxycarbonylBocStable to base, hydrogenolysis. Labile to acid.TFA in CH₂Cl₂; HCl in dioxane/ether.Can be cleaved under moderately acidic conditions.
PhenylsulfonylPhSO₂Stable to strong acids. Labile to strong base.Requires harsh basic conditions for cleavage.[12]Strongly electron-withdrawing, deactivates the ring.
p-ToluenesulfonylTsStable to strong acids. Labile to strong base.Reductive cleavage (e.g., Mg/MeOH, Na/NH₃).Similar to PhSO₂, deactivates the ring significantly.
2-(Trimethylsilyl)ethoxymethylSEMStable to bases, nucleophiles. Labile to fluoride ions, acids.Tetrabutylammonium fluoride (TBAF); strong acid.[13]Cleavage conditions are generally mild.
2-Phenylsulfonylethyl-Stable to base when on an aniline, but labile on an indole.Potassium tert-butoxide in DMF.[7]Designed for facile removal via base-mediated elimination.[7][14]

Key Experimental Protocols

Protocol 1: N-H Protection of Indole with Boc Anhydride

This protocol describes a general method for protecting the indole nitrogen, which can enhance stability and prevent N-substitution side reactions.

Materials:

  • Indole derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Dissolve the indole derivative in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add DMAP to the solution, followed by the dropwise addition of Boc₂O.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (often using a hexane/ethyl acetate gradient) to yield the N-Boc protected indole.

Protocol 2: Fischer Indole Synthesis with Zinc Chloride (Milder Lewis Acid)

This method is an alternative to using strong Brønsted acids, reducing the likelihood of tar formation with sensitive substrates.[5]

Materials:

  • Arylhydrazine hydrochloride (1.0 eq)

  • Ketone or aldehyde (1.1 eq)

  • Anhydrous Zinc Chloride (ZnCl₂, 1.5 - 2.0 eq)

  • High-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • Hydrazone Formation (can be done in situ): If not starting from a pre-formed hydrazone, combine the arylhydrazine hydrochloride and the carbonyl compound in a suitable solvent like ethanol. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or the solvent can be removed and replaced with the cyclization solvent.

  • Indolization: To a flask containing the hydrazone, add the high-boiling solvent and anhydrous zinc chloride under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent). Monitor the reaction for the formation of the indole product by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it onto a mixture of ice and water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Protocol 3: Purification of an Acid-Sensitive Indole using Neutral Alumina Chromatography

This protocol is designed to prevent on-column degradation of sensitive indole products.[11]

Materials:

  • Crude indole product

  • Neutral alumina (Activity Grade I, II, or III, depending on compound polarity)

  • Eluent system (e.g., hexane/ethyl acetate, dichloromethane)

  • Chromatography column and collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of neutral alumina in the least polar eluent to be used (e.g., hexane). Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane). Load the solution carefully onto the top of the alumina bed.

  • Elute the Column: Begin elution with the determined solvent system, starting with a low polarity and gradually increasing it as needed to move the product down the column.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole derivative.

References

Technical Support Center: Optimizing Catalyst Concentration for Indoleamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indoleamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing catalyst concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in indoleamine synthesis, and how does their concentration typically affect the reaction?

A1: The choice of catalyst is highly dependent on the specific indoleamine synthesis method.

  • Fischer Indole Synthesis: This method commonly employs Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). The concentration of the acid catalyst is crucial; insufficient amounts may lead to incomplete conversion, while excessively high concentrations or overly strong acids can cause decomposition of starting materials and the final product.[1][2] The optimal concentration must be determined experimentally for each specific substrate.[1][3]

  • Pictet-Spengler Reaction: This reaction is traditionally catalyzed by an acidic catalyst in a protic solvent with heating.[4] The driving force is the electrophilicity of the iminium ion formed under acidic conditions.[4] Therefore, the acid catalyst concentration is a critical parameter to optimize.

  • Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald-Hartwig): These methods utilize palladium complexes as catalysts. The catalyst loading is a key factor to optimize. While higher catalyst loading can increase the reaction rate, it also increases costs and can sometimes lead to side reactions. Therefore, minimizing the catalyst loading while maintaining a good yield and reaction rate is often a primary goal.[5]

Q2: How do I systematically optimize the catalyst concentration for my indoleamine synthesis?

A2: A systematic approach is recommended to find the optimal catalyst concentration:

  • Literature Review: Start by reviewing the literature for similar reactions to identify a suitable starting range for the catalyst concentration.

  • Screening: Perform a series of small-scale reactions varying the catalyst concentration (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) while keeping all other reaction parameters (temperature, reaction time, substrate concentration) constant.

  • Analysis: Analyze the yield and purity of the product for each reaction using techniques like TLC, LC-MS, or GC-MS.

  • Refinement: Based on the screening results, you can perform a more focused optimization with smaller increments in catalyst concentration around the most promising value.

Q3: What are the common signs of incorrect catalyst concentration?

A3:

  • Too Low:

    • Low or no product yield.[6]

    • Incomplete conversion of starting materials, even after extended reaction times.

    • The reaction may stall.[7]

  • Too High:

    • Formation of multiple byproducts, often appearing as extra spots on a TLC plate.[1][6]

    • Darkening or polymerization of the reaction mixture.[8]

    • Decreased yield due to degradation of the starting materials or product.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

  • The isolated yield of the desired indoleamine is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Catalyst Concentration Gradually increase the catalyst concentration in small increments (e.g., from 5 mol% to 10 mol%) and monitor the reaction progress.[1]
Inappropriate Catalyst Choice The chosen catalyst may not be active enough for your specific substrates. Screen a variety of catalysts of the same type (e.g., different Lewis acids) or a different class of catalysts.[1]
Catalyst Deactivation Impurities in the starting materials or solvent can poison the catalyst.[5] Ensure the purity of all reagents and consider using freshly purified or distilled materials. For heterogeneous catalysts, deactivation can also be due to thermal degradation or coking.
Suboptimal Reaction Temperature The reaction may require a higher temperature to overcome the activation energy. Cautiously increase the temperature while monitoring for any signs of decomposition.[1]
Issue 2: Formation of Multiple Byproducts

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.

  • Purification of the crude product is difficult due to the presence of closely related impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Catalyst Concentration Too much catalyst, especially strong acids, can promote side reactions such as polymerization or Friedel-Crafts alkylation.[9] Reduce the catalyst concentration.
Reaction Temperature is Too High High temperatures can lead to the formation of degradation products. Try running the reaction at a lower temperature for a longer period.[6]
Incorrect Catalyst Type Some catalysts are more prone to promoting side reactions than others. For example, in the Fischer indole synthesis, very strong acids can lead to polymerization.[1] Consider screening milder catalysts.
Presence of Impurities Impurities in the starting materials can lead to the formation of unexpected byproducts.[6] Purify the starting materials before use.

Data Presentation

Table 1: Effect of Different Acid Catalysts on the Yield of a Model Pictet-Spengler Reaction.

Catalyst (mol%)Yield (%)
Trifluoroacetic acid (TFA) (10)85
p-Toluenesulfonic acid (p-TSA) (10)78
Hydrochloric acid (HCl) (10)72
No Catalyst<5

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.[6]

Table 2: Comparison of Catalysts for Fischer Indole Synthesis.

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂Ethanol80485
p-TSAAcetic Acid100290
Polyphosphoric AcidNeat1500.592
BF₃·OEt₂Dichloromethane40675

Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.[2][10]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Lewis Acid Concentration in Fischer Indole Synthesis

This protocol provides a general guideline for optimizing the concentration of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), for the synthesis of a substituted indole.

Materials:

  • Substituted phenylhydrazine

  • Aldehyde or ketone

  • Lewis acid catalyst (e.g., ZnCl₂)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and purification equipment

Procedure:

  • Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen anhydrous solvent.

  • Catalyst Addition: To each flask, add a different molar percentage of the Lewis acid catalyst (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%).

  • Reaction: Heat the reaction mixtures to reflux.

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Note the time it takes for the starting material to be consumed and the relative intensity of the product spot versus any byproduct spots.

  • Work-up: Once the reactions are complete (as determined by TLC), cool the mixtures to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis and Purification: Remove the solvent under reduced pressure. Analyze the crude yield and purity of each reaction mixture (e.g., by ¹H NMR or LC-MS). Purify the product from the optimal reaction condition using column chromatography.

Visualizations

Experimental_Workflow_for_Catalyst_Optimization cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_outcome Outcome start Define Reaction Scope (Substrates, Solvent, Temperature) lit_review Literature Search for Initial Catalyst Concentration Range start->lit_review screen_catalyst Screen Catalyst Concentration (e.g., 1, 5, 10, 20 mol%) lit_review->screen_catalyst analyze_results Analyze Yield & Purity (TLC, LC-MS, NMR) screen_catalyst->analyze_results analyze_results->screen_catalyst Re-screen if necessary refine_concentration Refine Concentration Range (Narrower Increments) analyze_results->refine_concentration Identify Promising Range confirm_optimum Confirm Optimal Concentration refine_concentration->confirm_optimum final_protocol Finalized Protocol confirm_optimum->final_protocol

Caption: Experimental workflow for catalyst concentration optimization.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion start Low or No Product Yield check_conversion Is Starting Material Consumed? start->check_conversion increase_catalyst Increase Catalyst Concentration check_conversion->increase_catalyst No check_byproducts Are there significant byproducts? check_conversion->check_byproducts Yes increase_temp Increase Reaction Temperature increase_catalyst->increase_temp check_catalyst_activity Verify Catalyst Activity (Use fresh catalyst) increase_temp->check_catalyst_activity optimize_conditions Optimize Reaction Conditions (Lower Temp, Milder Catalyst) check_byproducts->optimize_conditions Yes purification_issue Product is unstable during workup/purification? check_byproducts->purification_issue No modify_workup Modify Workup/Purification (e.g., milder pH, different solvent) purification_issue->modify_workup

Caption: Troubleshooting decision tree for low reaction yield.

References

troubleshooting N-alkylation side reactions in 2-(Indolin-3-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to N-alkylation side reactions during the synthesis of 2-(Indolin-3-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-alkylation side reactions observed during the synthesis of this compound?

A1: The primary N-alkylation side reactions depend on the synthetic route. When starting from tryptamine or reducing indole-3-acetonitrile, the most common issue is over-alkylation of the primary ethylamine nitrogen, leading to the formation of secondary (N-alkyl) and tertiary (N,N-dialkyl) amine byproducts. If the synthesis involves alkylation steps on the indoline ring itself, competitive alkylation at the C3 position can occur, though this is less common for indoline compared to indole.

Q2: How can I prevent the formation of N,N-dialkylated byproducts on the ethylamine side chain?

A2: Controlling the stoichiometry of the alkylating agent is crucial. Using a slight excess (1.0-1.2 equivalents) of the alkylating agent is a common strategy.[1] Additionally, employing a bulky protecting group on the primary amine, such as a tert-butoxycarbonyl (Boc) group, can effectively prevent over-alkylation. The Boc group can be introduced before the alkylation step and subsequently removed under acidic conditions.[2][3][4][5] Reductive amination with a controlled amount of an aldehyde or ketone is another method to achieve mono-alkylation.[6]

Q3: What is the best way to protect the primary amine of 2-(indol-3-yl)ethanamine (tryptamine) before proceeding with other reactions?

A3: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the primary amine of tryptamine.[2][3] It is stable under a variety of reaction conditions and can be easily removed with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[5]

Q4: I am performing a reductive amination to introduce an alkyl group on the ethylamine nitrogen. How can I favor the formation of the mono-alkylated product?

A4: To favor mono-alkylation during reductive amination, you should carefully control the stoichiometry of the aldehyde or ketone used. A stepwise procedure, where the imine is formed first, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), can improve selectivity for the mono-alkylated product.[6][7] Using a bulky aldehyde or ketone can also sterically hinder the formation of the dialkylated product.

Q5: How can I effectively purify this compound from its N-alkylated byproducts?

A5: Purification can be achieved through several methods. Column chromatography on silica gel is a common laboratory technique for separating primary, secondary, and tertiary amines.[8][9] The elution order can sometimes be predicted based on the polarity of the compounds. Alternatively, buffer-based extraction procedures that exploit the differences in pKa values and solubility of the different amine species can be employed for larger-scale purifications.[10][11]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Primary Amine with Significant Amounts of Secondary and Tertiary Amine Byproducts

Possible Cause & Solution

Possible CauseRecommended Solution
Excess Alkylating Agent Carefully control the stoichiometry of the alkylating agent. Use no more than 1.0-1.2 equivalents.
Overly Reactive Alkylating Agent Consider using a less reactive alkylating agent (e.g., a bromide instead of an iodide).
High Reaction Temperature Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
Lack of Protecting Group Protect the primary amine with a suitable protecting group, such as Boc, before alkylation.[2][3]
Issue 2: Formation of Quaternary Ammonium Salts

Possible Cause & Solution

Possible CauseRecommended Solution
Excessive Alkylation This is an extreme case of over-alkylation. Strictly limit the amount of alkylating agent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
High Reaction Concentration Running the reaction at a lower concentration can sometimes disfavor the formation of quaternary salts.
Issue 3: N-Alkylation on the Indoline Ring Nitrogen

Possible Cause & Solution

Possible CauseRecommended Solution
Use of a Strong Base When performing reactions that could deprotonate the indoline nitrogen, a strong base might promote N-alkylation on the ring. If the side-chain amine is protected, this becomes more likely. Consider alternative synthetic routes that do not require strongly basic conditions if ring alkylation is a problem.
Unprotected Indoline Nitrogen If subsequent reactions require protection of the indoline nitrogen, common protecting groups include tosyl (Ts) or benzenesulfonyl (Bs).

Experimental Protocols

Protocol 1: Boc Protection of 2-(1H-indol-3-yl)ethanamine (Tryptamine)

This protocol describes the protection of the primary amine of tryptamine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 2-(1H-indol-3-yl)ethanamine (Tryptamine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend tryptamine (1.0 equiv) in anhydrous THF.[2]

  • Add triethylamine (1.5 equiv) to the suspension.[2]

  • To this mixture, add a solution of di-tert-butyl dicarbonate (1.2 equiv) in THF.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.[2]

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected tryptamine.[2]

Protocol 2: Reductive Amination for Mono-N-Alkylation of a Primary Amine

This is a general protocol for the mono-N-alkylation of a primary amine, which can be adapted for this compound.

Materials:

  • Primary amine (e.g., this compound)

  • Aldehyde or ketone (1.0-1.1 equiv)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial acetic acid

Procedure:

  • Dissolve the primary amine (1.0 equiv) in methanol.

  • Add the aldehyde or ketone (1.0-1.1 equiv) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 equiv) in methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting N-Alkylation start Indole-3-acetonitrile reduction1 Reduction (e.g., LiAlH4) start->reduction1 tryptamine 2-(Indol-3-yl)ethanamine (Tryptamine) reduction1->tryptamine reduction2 Reduction (e.g., NaBH4, H2/Pd-C) tryptamine->reduction2 product This compound reduction2->product side_reaction N-Alkylation Side Reaction Occurs product->side_reaction Undesired Alkylation protect Protect Primary Amine (e.g., Boc group) side_reaction->protect Solution 1 control_stoichiometry Control Stoichiometry of Alkylating Agent side_reaction->control_stoichiometry Solution 2 optimize_conditions Optimize Reaction Conditions (Temp, Conc.) side_reaction->optimize_conditions Solution 3

Caption: Synthetic pathway for this compound and key troubleshooting points for N-alkylation.

logical_relationship cluster_problem Problem: Over-alkylation of Primary Amine cluster_solutions Mitigation Strategies cluster_details1 Details cluster_details2 Details cluster_details3 Details cluster_details4 Details over_alkylation Formation of Secondary and Tertiary Amines strategy1 Stoichiometric Control over_alkylation->strategy1 strategy2 Use of Protecting Groups over_alkylation->strategy2 strategy3 Steric Hindrance over_alkylation->strategy3 strategy4 Reaction Condition Optimization over_alkylation->strategy4 detail1a 1.0-1.2 eq. Alkylating Agent strategy1->detail1a detail1b Slow Addition strategy1->detail1b detail2a Boc Protection strategy2->detail2a detail2b Cbz Protection strategy2->detail2b detail3a Bulky Alkylating Agent strategy3->detail3a detail4a Lower Temperature strategy4->detail4a detail4b Lower Concentration strategy4->detail4b

Caption: Logical relationships between the problem of over-alkylation and various mitigation strategies.

References

Technical Support Center: Enhancing the Solubility of 2-(Indolin-3-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing solubility challenges with 2-(Indolin-3-yl)ethanamine derivatives for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions? A1: The indole core, a key component of this derivative class, is a weakly basic, aromatic heterocyclic structure.[1] This, combined with other lipophilic moieties in the molecule, often results in high lipophilicity and poor aqueous solubility.[2] It is estimated that over 40% of marketed drug products and up to 90% of molecules in the discovery pipeline are poorly water-soluble, making this a common challenge in drug development.[2][3]

Q2: What are the critical first steps to assess and improve the solubility of my compound? A2: A preliminary solubility assessment is crucial. This involves determining the compound's solubility in a range of aqueous buffers at different pH values (e.g., 3, 5, 7.4, 9) and in common, biocompatible organic solvents like DMSO, ethanol, and PEG 400.[4] This baseline profile will help you select the most appropriate solubilization strategy.

Q3: What concentration of DMSO is considered safe for in vivo studies? A3: While Dimethyl sulfoxide (DMSO) is a powerful solvent, its concentration in the final formulation must be minimized for in vivo studies due to potential toxicity. For many cell-based assays, the final concentration should be below 0.5%.[4] For in vivo administration, the acceptable concentration depends on the animal model and route of administration, but it is critical to use the lowest possible concentration that maintains solubility. Always include a vehicle control group in your experiments to assess any effects of the formulation itself.

Q4: Can adjusting the pH of my formulation improve solubility? A4: Yes, for ionizable compounds, pH adjustment can be a simple and effective method.[4][5] Since the indole nitrogen is weakly acidic and the ethanamine side chain is basic, the overall molecule's charge state can be altered by changing the pH.[4] Creating a more ionized form of the compound generally increases its aqueous solubility. However, you must ensure the final pH of the formulation is physiologically tolerable for the chosen route of administration to avoid issues like injection site irritation.[5]

Q5: What are cyclodextrins and how can they help with solubility? A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble drug molecules, forming a water-soluble inclusion complex.[4][6] This effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its solubility.[7] Sulfobutylether-β-cyclodextrin (SBE-β-CD) or 2-hydroxypropyl-β-cyclodextrin (HPBC) are commonly used excipients for this purpose.[6][8]

Troubleshooting Guides

Issue 1: Compound Precipitates from Solution During Formulation or Upon Dilution

  • Possible Cause: The aqueous buffer being added exceeds the solubilizing capacity of the co-solvent system. Highly lipophilic compounds can precipitate even from DMSO stocks if the stock concentration is too high or if the DMSO absorbs water from the atmosphere.[9]

  • Recommended Solutions:

    • Increase Co-solvent Concentration: If tolerable for the experiment, slightly increase the percentage of the organic co-solvent (e.g., PEG 400, ethanol).

    • Use a Solubilizing Excipient: Incorporate a cyclodextrin (e.g., SBE-β-CD) into the aqueous phase before adding the compound stock. This can maintain solubility upon dilution.[6]

    • Prepare a Solid Dispersion: For oral formulations, creating a solid dispersion by dispersing the hydrophobic drug in a hydrophilic carrier matrix can enhance dissolution rates.[10]

    • Particle Size Reduction: If working with a suspension, reducing the particle size to the sub-micron (nanosuspension) or micron range increases the surface area, which can improve the dissolution rate.[7][11]

Issue 2: Inconsistent Efficacy or High Variability in in vivo Studies

  • Possible Cause: Poor solubility is leading to incomplete or variable drug absorption. If the compound is not fully dissolved in the dosing vehicle, the actual administered dose will be inconsistent between animals. This is a common consequence of poor compound solubility.[9]

  • Recommended Solutions:

    • Confirm Complete Dissolution: Before administration, visually inspect every dose to ensure there is no precipitate. If preparing a suspension, ensure it is homogenous and uniformly mixed before drawing each dose.

    • Switch Formulation Strategy: If a simple co-solvent system yields inconsistent results, a more robust formulation is needed. Consider lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve oral absorption by forming a fine emulsion in the GI tract.[10][12]

    • Evaluate a Different Route of Administration: If oral bioavailability is consistently low and variable, consider if an intraperitoneal (IP) or intravenous (IV) route is feasible for the study's goals, as this bypasses absorption issues. A study with the bisindole derivative URB1483 successfully used an IP injection.[8]

Quantitative Data on Solubility Enhancement

The following table summarizes potential solubility improvements using various techniques. The exact fold-increase is highly compound-dependent.

TechniqueExample ExcipientsTypical Fold Increase in SolubilityKey Considerations
Co-solvency PEG 400, Propylene Glycol, Ethanol10 - 100 fold[9]Potential for toxicity at high concentrations; must be optimized for the specific animal model and route.[5]
pH Adjustment Acidic/basic buffers (e.g., citrate, phosphate)> 100 fold (for ionizable compounds)Only applicable to ionizable compounds; risk of chemical degradation and physiological intolerance at extreme pH values.[4][5]
Cyclodextrin Complexation SBE-β-CD, HP-β-CD10 - 500 foldForms a true solution; can alter drug permeability and pharmacokinetics.[4]
Lipid-Based Formulations Corn oil, Cremophor EL, LabrasolVariable (formulation dependent)Excellent for highly lipophilic compounds, particularly for oral delivery (e.g., SEDDS).[6][12]
Nanosuspension N/A (particle size reduction)N/A (improves dissolution rate)Increases surface area to enhance dissolution speed rather than equilibrium solubility.[11]

Experimental Protocols

Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection (Adapted from a study on the 2,2-di(indol-3-yl)ethanamine derivative URB1483[8])

  • Objective: To prepare a 1.25 mg/mL solution suitable for a 5 mg/kg IP dose in mice.

  • Materials:

    • This compound derivative ("Compound X")

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 400 (PEG 400), sterile

    • Sterile water or saline

  • Procedure:

    • Calculate the required amount of Compound X for your study. For a 1.25 mg/mL solution, weigh the appropriate mass.

    • For every 1 mg of Compound X, add 40 µL of DMSO to dissolve the powder completely. Vortex briefly.

    • To this solution, add 480 mg of PEG 400.

    • Add sterile water or saline to reach a final volume of 800 µL for every 1 mg of Compound X.

    • Vortex thoroughly until a clear, homogenous solution is formed.

    • This formulation consists of 5% DMSO, 60% PEG 400, and 35% water (v/v/v). Prepare this solution fresh daily.[8]

Protocol 2: Cyclodextrin-Based Aqueous Formulation (Based on general principles and formulations for indole-related compounds[6])

  • Objective: To prepare an aqueous formulation using a solubilizing excipient.

  • Materials:

    • "Compound X"

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

    • DMSO, sterile

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Prepare a 20% (w/v) SBE-β-CD solution by dissolving 200 mg of SBE-β-CD in every 1 mL of sterile saline. Gentle warming or sonication may assist dissolution.

    • Prepare a high-concentration stock solution of Compound X in 100% DMSO (e.g., 50 mg/mL).

    • Slowly add the DMSO stock solution to the SBE-β-CD solution while vortexing. A typical ratio is 1 part DMSO stock to 9 parts cyclodextrin solution (e.g., 100 µL stock into 900 µL of 20% SBE-β-CD).

    • The final formulation will contain the target drug concentration in an aqueous vehicle with 10% DMSO and 18% SBE-β-CD. Visually inspect for clarity before use.

Protocol 3: Kinetic Solubility Screening Assay

  • Objective: To quickly assess the aqueous solubility of a compound in a specific buffer.

  • Materials:

    • "Compound X" in DMSO (e.g., 10 mM stock)

    • Aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • 96-well clear-bottom plate

    • Plate reader capable of measuring turbidity (nephelometer) or light scattering (e.g., at 620 nm).

  • Procedure:

    • Add 198 µL of the aqueous assay buffer to multiple wells of the 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution of Compound X to the wells. This results in a final nominal concentration of 100 µM with 1% DMSO. Mix well.

    • Prepare buffer-only and 1% DMSO-in-buffer control wells.

    • Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

    • Measure the turbidity of each well.

    • Analysis: A significant increase in turbidity or light scatter compared to the DMSO control well indicates that the compound has precipitated and its kinetic solubility is below 100 µM in that specific buffer.[9]

Visualizations

G cluster_0 cluster_1 Phase 1: Diagnosis cluster_2 Phase 2: Formulation Strategy Selection cluster_3 Phase 3: Validation & Execution start Poor in vivo Efficacy or High Data Variability check_sol Is compound fully dissolved in dosing vehicle? start->check_sol precip Precipitation observed in vehicle or upon dilution check_sol->precip No strategy Select Formulation Strategy check_sol->strategy Yes (consider permeability issues) precip->strategy cosolvent Co-solvent System (e.g., PEG400, DMSO) strategy->cosolvent cyclo Cyclodextrin Complex (e.g., SBE-β-CD) strategy->cyclo lipid Lipid-Based System (e.g., SEDDS for oral) strategy->lipid nano Particle Size Reduction (Nanosuspension) strategy->nano validate Validate new formulation: - Stability - Tolerability cosolvent->validate cyclo->validate lipid->validate nano->validate execute Execute in vivo Study with Vehicle Control validate->execute

Caption: Troubleshooting workflow for addressing solubility-related in vivo issues.

G cluster_0 Protocol: Co-solvent Formulation step1 1. Weigh Compound X step2 2. Dissolve in 100% DMSO (e.g., 40µL per mg) step1->step2 step3 3. Add PEG 400 (e.g., 480mg per mg) step2->step3 step4 4. Add aqueous vehicle (Saline) to final volume step3->step4 step5 5. Vortex until clear and homogenous step4->step5 result Final Formulation Ready for Dosing (e.g., 5% DMSO / 60% PEG 400 / 35% Saline) step5->result

Caption: Experimental workflow for preparing a co-solvent based formulation.

G cluster_0 Mechanism of Cyclodextrin Solubilization drug Poorly Soluble Drug Molecule complex Water-Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex complex->water Disperses in

Caption: Cyclodextrin encapsulates a hydrophobic drug to enhance solubility.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Tryptamine and 2-(Indolin-3-yl)ethanamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the bioactivity of tryptamine reveals a multifaceted pharmacological profile, primarily characterized by its interaction with serotonin and trace amine-associated receptors. In contrast, a significant data gap exists in the scientific literature regarding the specific bioactivity of its saturated analog, 2-(Indolin-3-yl)ethanamine, precluding a direct empirical comparison. This guide synthesizes the available experimental data for tryptamine and offers a structurally-based theoretical comparison for this compound to inform future research and drug development endeavors.

Introduction

Tryptamine, a naturally occurring monoamine alkaloid, serves as a foundational structure for a wide array of neuroactive compounds, including neurotransmitters and psychedelic agents. Its bioactivity is well-documented, making it a crucial reference compound in neuroscience and pharmacology. This compound, as the hydrogenated counterpart of tryptamine, presents a structural modification that is expected to alter its electronic and conformational properties, and consequently, its biological activity. This guide aims to provide a detailed comparison of the known bioactivity of tryptamine with the theoretical and inferred properties of this compound, highlighting the urgent need for experimental investigation into the latter.

Molecular Structure and Properties

Tryptamine possesses an indole nucleus, a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. This aromaticity and the presence of the nitrogen lone pair in the indole ring are key determinants of its chemical reactivity and biological interactions. In contrast, this compound features an indoline nucleus, where the pyrrole ring of the indole is saturated. This seemingly subtle change from a planar, aromatic indole to a non-planar, saturated indoline structure is anticipated to have profound effects on its receptor binding affinity and intrinsic activity.

Bioactivity Profile of Tryptamine

Tryptamine's bioactivity is predominantly mediated through its interaction with various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) receptors and the trace amine-associated receptor 1 (TAAR1).

Serotonin Receptor Interactions

Tryptamine exhibits a complex and varied affinity for different serotonin receptor subtypes. It is a known agonist at several 5-HT receptors, with its psychedelic and behavioral effects primarily attributed to its action on the 5-HT2A receptor.[1]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Tryptamine is an agonist of TAAR1, a receptor involved in the modulation of monoaminergic systems. This interaction contributes to its role as a neuromodulator, influencing the release of dopamine, norepinephrine, and serotonin.

Quantitative Bioactivity Data for Tryptamine

Receptor TargetLigandAssay TypeSpeciesKi (nM)EC50 (nM)Reference
5-HT2ATryptamineRadioligand BindingHuman138-[2]
5-HT2ATryptamineCalcium MobilizationHuman-1800[2]
TAAR1TryptaminecAMP AccumulationHuman-5800[3]

Ki: Inhibitory constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of functional potency.

Signaling Pathways of Tryptamine

Upon binding to the 5-HT2A receptor, tryptamine activates the Gq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Tryptamine Signaling Pathway Tryptamine Tryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor G_protein Gq/11 Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Tryptamine's 5-HT2A receptor signaling cascade.

Bioactivity of this compound: A Data Deficit

Despite its structural similarity to tryptamine, there is a conspicuous absence of publicly available experimental data on the bioactivity of this compound. Searches of prominent scientific databases have not yielded studies detailing its receptor binding affinities, functional activities at key neurological targets, or its physiological effects. The existing literature primarily focuses on its utility as a chemical intermediate in the synthesis of more complex molecules.

Theoretical Comparison and Inferred Bioactivity of this compound

The saturation of the indole ring to an indoline ring in this compound introduces significant structural and electronic changes that are expected to modulate its bioactivity relative to tryptamine.

  • Loss of Aromaticity and Planarity: The indole ring in tryptamine is planar and aromatic, which is often a critical feature for π-π stacking interactions within receptor binding pockets. The non-planar, puckered conformation of the indoline ring in this compound would disrupt these potential interactions, likely leading to a different binding mode and affinity for tryptamine's primary targets.

  • Increased Conformational Flexibility: The saturated five-membered ring of the indoline nucleus imparts greater conformational flexibility compared to the rigid indole ring. This could allow this compound to adopt different conformations to fit into binding sites that are inaccessible to tryptamine, potentially leading to a novel pharmacological profile.

  • Altered Electronic Properties: The electron-rich nature of the indole ring in tryptamine influences its ability to act as a hydrogen bond donor and its overall electrostatic interactions with receptors. The altered electronic distribution in the indoline ring would change these properties, likely affecting its binding affinity and intrinsic efficacy.

Based on these structural differences, it is plausible to hypothesize that this compound will exhibit a significantly different bioactivity profile compared to tryptamine. It may have a reduced affinity for serotonin receptors, particularly the 5-HT2A subtype, due to the loss of the planar aromatic system. However, its increased flexibility could potentially lead to interactions with other, currently unidentified, receptor targets.

Experimental Protocols

To address the current data gap, the following experimental protocols are recommended for the characterization of this compound's bioactivity.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of relevant GPCRs, including serotonin, dopamine, and adrenergic receptors.

Methodology:

  • Cell membranes expressing the receptor of interest are prepared.

  • A constant concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Following incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The data are analyzed to determine the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Target Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Quantify Quantify Bound Radioactivity Filter->Quantify Analyze Analyze Data to Determine Ki Quantify->Analyze End End Analyze->End

Workflow for a radioligand binding assay.
Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at receptors where it shows significant binding affinity.

Methodology (Example: Calcium Mobilization Assay for Gq-coupled receptors):

  • Cells stably expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive fluorescent dye.

  • A baseline fluorescence measurement is taken.

  • Varying concentrations of this compound are added to the cells.

  • Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity over time.

  • The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Conclusion

Tryptamine's well-characterized bioactivity, particularly its interactions with serotonin receptors and TAAR1, establishes it as a cornerstone for understanding the pharmacology of indole-based compounds. In stark contrast, this compound remains a pharmacological enigma. The structural transition from an indole to an indoline nucleus strongly suggests a significantly altered bioactivity profile. The lack of empirical data for this compound represents a critical knowledge gap. The experimental protocols outlined in this guide provide a clear roadmap for future research to elucidate the pharmacological properties of this compound. Such studies are essential for a comprehensive understanding of the structure-activity relationships within this chemical class and for the potential discovery of novel therapeutic agents.

References

A Comparative Guide to the Bioassay Validation of Tryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioassay results for 2-(Indolin-3-yl)ethanamine, commonly known as tryptamine. Tryptamine and its derivatives are of significant interest in neuroscience and pharmacology due to their interaction with serotonin receptors, particularly the 5-HT₂A receptor, which mediates their psychoactive effects. This document summarizes key in vitro and in vivo bioassay data, details the experimental protocols used to obtain this data, and visualizes the underlying biological and experimental workflows.

Quantitative Bioassay Data Comparison

The following tables summarize the quantitative data from key bioassays used to characterize the interaction of tryptamine and its analogs with the 5-HT₂A receptor.

CompoundBioassay TypeSpeciesReceptorKey ParameterValueReference
Tryptamine Radioligand Binding-5-HT₂AKᵢ (nM) >10,000[1][2]
Calcium MobilizationHuman5-HT₂AEC₅₀ (nM) 7.36 ± 0.56[3]
Head-Twitch ResponseMouse5-HT₂AED₅₀ (mg/kg) Data not available
N,N-Dimethyltryptamine (DMT)Radioligand Binding-5-HT₂AKᵢ (nM) 108[1][2]
Calcium MobilizationHuman5-HT₂AEC₅₀ (nM) 2,239[4]
Head-Twitch ResponseMouse5-HT₂AED₅₀ (mg/kg) ~3.0[5][6]
Psilocin (4-HO-DMT)Radioligand Binding-5-HT₂AKᵢ (nM) 40[1][2]
Calcium MobilizationHuman5-HT₂AEC₅₀ (nM) Data not available
Head-Twitch ResponseMouse5-HT₂AED₅₀ (mg/kg) ~1.0-3.0
5-MeO-DMTRadioligand Binding-5-HT₂AKᵢ (nM) 61.5[1][2]
Calcium MobilizationHuman5-HT₂AEC₅₀ (nM) 741[4]
Head-Twitch ResponseMouse5-HT₂AED₅₀ (mg/kg) ~3.0[7]

Note: Kᵢ (inhibitory constant) from radioligand binding assays indicates the affinity of a compound for a receptor; a lower Kᵢ value signifies a higher affinity. EC₅₀ (half-maximal effective concentration) from functional assays like calcium mobilization indicates the potency of a compound to elicit a response; a lower EC₅₀ value signifies higher potency. ED₅₀ (median effective dose) from in vivo assays like the head-twitch response indicates the dose required to produce an effect in 50% of the population.

Signaling Pathway and Experimental Workflows

To understand the context of these bioassays, the following diagrams illustrate the key signaling pathway and general experimental workflows.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tryptamine Tryptamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Tryptamine->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Downstream Cellular Effects PKC->CellularResponse Phosphorylates Targets

5-HT₂A Receptor Gq Signaling Pathway.

Experimental_Workflows cluster_invitro In Vitro Bioassays cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay cluster_invivo In Vivo Bioassay cluster_htr Head-Twitch Response (HTR) ReceptorPrep Receptor Preparation (e.g., cell membranes) Incubation1 Incubation: Receptor + Radioligand + Test Compound ReceptorPrep->Incubation1 Separation Separation of Bound/Free Ligand (Filtration) Incubation1->Separation Detection1 Detection (Scintillation Counting) Separation->Detection1 Analysis1 Data Analysis (IC₅₀, Kᵢ) Detection1->Analysis1 CellCulture Cell Culture (e.g., HEK-293 expressing 5-HT2A Receptor) DyeLoading Loading with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) CellCulture->DyeLoading Incubation2 Incubation with Test Compound DyeLoading->Incubation2 Detection2 Detection (Fluorescence Measurement) Incubation2->Detection2 Analysis2 Data Analysis (EC₅₀, Emax) Detection2->Analysis2 AnimalModel Animal Model (e.g., C57BL/6J Mouse) DrugAdmin Drug Administration (i.p. or s.c.) AnimalModel->DrugAdmin Observation Behavioral Observation (Video Recording) DrugAdmin->Observation Scoring Quantification of Head Twitches Observation->Scoring Analysis3 Data Analysis (Dose-Response Curve, ED₅₀) Scoring->Analysis3

References

Comparative Efficacy of 2-(Indolin-3-yl)ethanamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of 2-(Indolin-3-yl)ethanamine derivatives reveals a broad spectrum of activity, including antileishmanial, anticancer, and antiviral effects. This guide provides a comparative overview of the efficacy of various derivatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals.

This document synthesizes findings from recent studies to offer a clear comparison of the performance of different this compound derivatives. The quantitative data on their biological activities are summarized in structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility.

Data Presentation: Comparative Efficacy of Derivatives

The following tables summarize the in vitro efficacy of various this compound and related indole derivatives against different targets.

Table 1: Antileishmanial Activity of Bisindole Derivatives against Leishmania infantum

Compound IDActivity against Promastigotes (IC50 in µM)Activity against Amastigotes (IC50 in µM)Cytotoxicity (CC50 in µM on THP-1 cells)Selectivity Index (CC50/IC50 Amastigote)Reference
URB1483 3.7 ± 0.5-> 200> 55[1]
1h < 1011.1> 10010.1[2]
2c 2.76.8> 20> 2.9[2]
Miltefosine (Control) ----[2]
Pentamidine (Control) ----[1]

Table 2: Anticancer Activity of Indole Derivatives against Various Cancer Cell Lines

Compound IDMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)Target/MechanismReference
Compound 16 --Strong CytotoxicityStrong CytotoxicityDual EGFR/SRC Kinase Inhibitor[3]
Indole-vinyl sulfone 9 ----Tubulin Inhibitor[4]
28-indole-betulin (EB355A) 67---G1 phase arrest, Apoptosis induction[5]
Sunitinib (Control) ----FLT3 Inhibitor[5]
Osimertinib (Control) > 50% cell death> 50% cell death> 50% cell death> 50% cell deathEGFR Inhibitor[3]
Dasatinib (Control) > 50% cell death> 50% cell death> 50% cell death> 50% cell deathSRC Kinase Inhibitor[3]

Table 3: Antiviral Activity of Indole Derivatives

Compound IDVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 8e Influenza A/FM/1/478.13> 100> 12.3[6]
Compound 8f Influenza A/FM/1/479.43> 100> 10.6[6]
Compound 14f Influenza A/FM/1/477.53> 100> 13.3[6]
Compound 8f Coxsackie B3--17.1[6]
Strychnine sulfate Influenza A/H5N111.85 µg/ml--[7]
Harmalol Influenza A/H5N10.02 µg/ml--[7]
Harmane Influenza A/H5N10.023 µg/ml--[7]
Oseltamivir (Control) Influenza A/FM/1/476.43> 100> 15.6[6]
Ribavirin (RBV) (Control) Influenza A/FM/1/472.58> 100> 38.8[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antileishmanial Activity Assays

1. Leishmania infantum Promastigote Viability Assay:

  • Cell Culture: L. infantum promastigotes are cultured in a suitable medium (e.g., RPMI-PY) at 26°C.

  • Assay Procedure: Late log/stationary phase promastigotes are resuspended in a 96-well plate at a density of 2.5×10^6 parasites/mL.

  • Compound Treatment: Compounds are initially screened at a single dose (e.g., 20 µM) for 72 hours. For dose-response analysis, serial dilutions of the compounds are tested.

  • Viability Measurement: Parasite viability is assessed using a colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or by direct counting using a hemocytometer.

  • Data Analysis: IC50 values are calculated by regression analysis of the dose-response curves.[2]

2. Anti-amastigote Assay on Infected Macrophages:

  • Cell Culture and Differentiation: Human monocytic cell line THP-1 is cultured and differentiated into macrophage-like cells using phorbol myristate acetate (PMA).

  • Infection: Differentiated macrophages are infected with L. infantum promastigotes.

  • Compound Treatment: After infection, the cells are treated with various concentrations of the test compounds for 72 hours.

  • Efficacy Evaluation: The number of intracellular amastigotes is determined by microscopic examination after staining or by using fluorescently labeled parasites.

  • Data Analysis: The IC50 value, representing the concentration that reduces the number of intracellular amastigotes by 50%, is calculated.

Anticancer Activity Assays

1. MTT Cytotoxicity Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are treated with serial dilutions of the indole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.[10]

Antiviral Activity Assays

1. Cytopathic Effect (CPE) Inhibition Assay:

  • Cell Culture: Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) are seeded in 96-well plates and grown to confluency.[7]

  • Virus Infection and Compound Treatment: The cell monolayers are infected with the virus in the presence of various concentrations of the test compounds.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the control wells (e.g., 72 hours).

  • CPE Evaluation: The inhibition of CPE is determined by microscopic observation and can be quantified using a crystal violet staining method.[7]

  • Data Analysis: The IC50 value is the concentration of the compound that inhibits the viral CPE by 50%.[7]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the activity of this compound derivatives.

experimental_workflow_mtt_assay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Indole Derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Workflow of the in vitro MTT cytotoxicity assay.

pi3k_akt_mTOR_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole_Derivatives This compound Derivatives Indole_Derivatives->PI3K Inhibition Indole_Derivatives->Akt Inhibition Indole_Derivatives->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

antileishmanial_moa cluster_parasite Leishmania Parasite DNA Parasite DNA TopoIB Topoisomerase IB DNA->TopoIB Binds to Replication DNA Replication & Transcription TopoIB->Replication Enables Cell_Death Parasite Cell Death TopoIB->Cell_Death Leads to Replication->DNA Bisindole Bisindole Derivatives Bisindole->TopoIB Inhibition

Proposed mechanism of action for antileishmanial bisindole derivatives.

References

A Comparative Analysis of 2,2-di(indol-3-yl)ethanamine Derivatives and Miltefosine in Anti-leishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for more effective and less toxic treatments for leishmaniasis, a neglected tropical disease affecting millions worldwide, novel chemical scaffolds are continuously being explored. This guide provides a comparative overview of the anti-leishmanial activity of recently investigated 2,2-di(indol-3-yl)ethanamine derivatives against the established oral drug, miltefosine. The data presented is derived from a 2024 study by Centanni et al., which explored hydrophilic analogues of this bisindole structure to improve upon a lead compound that had previously failed in vivo testing.[1][2][3] This comparison focuses on in vitro efficacy against Leishmania infantum, the causative agent of visceral leishmaniasis, and cytotoxicity against human cells.

Quantitative Comparison of In Vitro Anti-leishmanial Activity

The following table summarizes the key quantitative data from the study, comparing the most potent and selective 2,2-di(indol-3-yl)ethanamine derivatives with the reference drug, miltefosine. The half-maximal inhibitory concentration (IC50) against the amastigote stage of the parasite is a critical indicator of a compound's potential efficacy, as this is the clinically relevant form within the human host. The half-maximal cytotoxic concentration (CC50) against human macrophage-like THP-1 cells provides insight into the compound's safety profile. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for identifying promising drug candidates with a favorable therapeutic window.

CompoundIC50 on L. infantum Promastigotes (µM)IC50 on L. infantum Amastigotes (µM)CC50 on THP-1 cells (µM)Selectivity Index (SI = CC50/IC50)
Miltefosine 10.9Not Reported112.5>10.3
Compound 1h 10.011.1112.510.1
Compound 2c 2.76.829.34.3

Data sourced from Centanni et al., 2024.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

In Vitro Anti-promastigote Assay

Leishmania infantum (MHOM/TN/80/IPT1 strain) promastigotes were cultured in Evans's Modified Tobie Medium (EMTM) at 26–28°C and maintained in RPMI-PY medium during the experiment.[1] The anti-parasitic activity was evaluated by resuspending late log/stationary phase promastigotes in 96-well plates at a density of 2.5×10^6 parasites/mL.[1] Compounds were initially tested at a single dose of 20 μM for 72 hours at 26°C.[1] For compounds showing greater than 50% activity, a dose-response analysis was performed using serial dilutions (from 20 to 0.31 μM) to determine the IC50 value.[1] Miltefosine was used as the positive control.[1]

In Vitro Anti-amastigote Assay

The anti-amastigote activity was assessed using infected THP-1-derived macrophages.[1] THP-1 human monocytic cells were differentiated into macrophage-like cells by treatment with 20 ng/mL of phorbol myristic acid (PMA) for 48 hours.[1] These macrophages were then infected with L. infantum promastigotes (previously stained with CFSE) at a parasite-to-cell ratio of 10:1 for 24 hours.[1] After infection, the cells were treated with the test compounds for 72 hours.[2] The efficacy of the compounds on intracellular amastigotes was then determined to calculate the IC50 values.[2]

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated on the human monocytic cell line THP-1.[1] Cells were seeded in 96-well plates at a density of 5×10^6 cells/mL and differentiated into macrophage-like cells with 20 ng/mL PMA for 48 hours.[1] The differentiated cells were then exposed to the test compounds at various concentrations (initially at 4, 20, and 100 μM) for 72 hours at 37°C.[1] For compounds showing cytotoxicity, further testing with serial dilutions (from 100 to 3.12 μM) was conducted to determine the CC50 value.[1] Miltefosine was included as a reference drug in each experiment.[1]

Visualizing Experimental Workflow and Drug Action

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis promastigote L. infantum Promastigotes ic50_pro IC50 Determination (Promastigote) promastigote->ic50_pro Compound Treatment (72h) amastigote Intracellular Amastigotes (in THP-1 Macrophages) ic50_ama IC50 Determination (Amastigote) amastigote->ic50_ama Compound Treatment (72h) thp1 THP-1 Macrophages cc50 CC50 Determination (Cytotoxicity) thp1->cc50 Compound Treatment (72h) si Selectivity Index (SI) Calculation (CC50 / IC50) ic50_ama->si cc50->si

Caption: Workflow for in vitro anti-leishmanial drug screening.

miltefosine_moa cluster_parasite Leishmania Parasite miltefosine Miltefosine membrane Membrane Integrity Disruption miltefosine->membrane apoptosis Apoptosis-like Cell Death miltefosine->apoptosis mitochondria Mitochondrial Dysfunction (Cytochrome c oxidase inhibition) miltefosine->mitochondria calcium Disruption of Ca2+ Homeostasis miltefosine->calcium lipid Inhibition of Phosphatidylcholine Synthesis miltefosine->lipid parasite_death Parasite Death membrane->parasite_death leads to apoptosis->parasite_death leads to mitochondria->parasite_death leads to calcium->parasite_death leads to lipid->parasite_death leads to

Caption: Multifaceted mechanism of action of miltefosine.

Discussion and Future Directions

The data indicates that while miltefosine remains a potent anti-leishmanial agent, novel compounds such as the 2,2-di(indol-3-yl)ethanamine derivatives show promise. Compound 2c, for instance, exhibited a lower IC50 against L. infantum promastigotes than miltefosine, suggesting high intrinsic activity.[1][2] However, its lower selectivity index highlights the critical balance between efficacy and toxicity.[2]

Conversely, compound 1h demonstrated a selectivity index comparable to that of miltefosine, with a better toxicity profile.[1][2][3] This makes it a particularly interesting candidate for further investigation, despite its slightly higher IC50 against amastigotes compared to compound 2c.[2]

The mechanism of action for miltefosine is known to be multifaceted, involving the disruption of lipid metabolism, induction of apoptosis-like cell death, and interference with mitochondrial function and calcium homeostasis.[4][5][6][7][8] The precise mechanisms by which the 2,2-di(indol-3-yl)ethanamine derivatives exert their anti-leishmanial effects have yet to be fully elucidated and represent a key area for future research.

References

The Dance of Structure and Activity: A Comparative Guide to 2-(Indolin-3-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(Indolin-3-yl)ethanamine scaffold, a core component of many biologically active molecules, has garnered significant attention in medicinal chemistry. Its structural resemblance to key neurotransmitters like serotonin and dopamine has made it a fertile ground for the development of novel therapeutics targeting the central nervous system (CNS) and other systems. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted this compound analogs, with a primary focus on their interactions with dopamine and serotonin receptors. While much of the available research centers on the closely related indole-based analogs (tryptamines), the insights gleaned are invaluable for the rational design of novel indoline-based drug candidates.

I. Comparative Analysis of Receptor Binding Affinities

The affinity of this compound analogs for their biological targets is exquisitely sensitive to their substitution patterns. Modifications on the indole/indoline ring, the ethylamine side chain, and the terminal amino group can dramatically alter binding potency and selectivity.

Dopamine Receptor Ligands

The dopamine D2 and D3 receptors are key targets for antipsychotic and anti-addiction therapies. Several studies have explored the SAR of indole derivatives as D2/D3 receptor ligands.

A series of substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity for human dopamine D2, D3, and D4 receptors. Two compounds, 14a and 14b , demonstrated high binding affinity for the D3 receptor (Ki = 0.18 and 0.4 nM, respectively) and significant selectivity over the D2 receptor (87-fold and 60-fold, respectively)[1][2]. These compounds showed low affinity for D4 and sigma receptor sites[1][2]. The intrinsic activity of these compounds was determined to be that of partial agonists at both D2 and D3 receptors[1][2]. Furthermore, compound 14a exhibited a log D value of 2.85, suggesting good potential for blood-brain barrier penetration[1][2].

CompoundR1 (Indole-5-position)R2 (Phenylpiperazine-2'-position)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
14a -OH-OCH315.60.1887
14b -OH-OCH2CH2F24.00.460
14c -OCH2CH2F-OCH329.81.127
14d -OCH2CH2F-OCH2CH2F20.31.514

Data synthesized from multiple sources[1][2].

Key SAR Insights for Dopamine Receptor Ligands:

  • Indole C5-Substitution: The nature of the substituent at the 5-position of the indole ring significantly impacts D3 receptor affinity and selectivity. A hydroxyl group appears to be beneficial for high affinity.

  • Phenylpiperazine Substitution: The substituent on the phenyl ring of the piperazine moiety also plays a crucial role. A methoxy or a fluoroethoxy group at the 2'-position contributes to high D3 affinity.

  • Linker Modifications: Replacing a single bond linker with a double bond between the carboxylic group and the 4-phenylpiperazyl moiety generally increased selectivity for D3 versus D2 receptors[3].

Serotonin Transporter (SERT) and Receptor Ligands

The serotonin system is a primary target for antidepressants and anxiolytics. The 2-(Indol-3-yl)ethanamine (tryptamine) scaffold is a classic template for serotonin receptor ligands.

A series of N-pyridinyl-(indol-3-yl)alkylamines were synthesized and evaluated as potential 5-HT uptake inhibitors[4]. Among these, compounds 23 and 24 showed high inhibitory activity at 0.1 µM and demonstrated excellent selectivity for the 5-HT uptake site over dopamine (DA) and noradrenaline (NA) uptake sites[4]. Optimal activity was observed in the 4-pyridinyl subseries, and the length of the alkylamino chain (n=1 or 2) was found to be compatible with high affinity[4].

Compoundn (Alkyl Chain Length)Pyridinyl Position% Inhibition of 5-HT Uptake (at 0.1 µM)
23 14High
24 24High

Qualitative data from referenced study[4].

Key SAR Insights for Serotonin Uptake Inhibitors:

  • Amine vs. Amide: Alkylamines were found to be significantly more potent as 5-HT uptake inhibitors compared to their corresponding alkylamide precursors[4].

  • Pyridinyl Substitution: The position of the nitrogen in the pyridinyl ring influences activity, with the 4-pyridinyl analogs showing the most promise[4].

  • Alkyl Chain Length: Variation in the length of the alkyl chain between the indole and the pyridinylamine was well-tolerated[4].

II. Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of structure-activity relationship studies. Below are summaries of key experimental protocols cited in the literature for evaluating this compound analogs.

Dopamine Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably transfected with human D2 or D3 dopamine receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Radioligand Binding: The cell membranes are incubated with a specific radioligand ([³H]spiperone for D2 receptors or [³H]-(+)-PHNO for D3 receptors) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Forskolin-Induced cAMP Accumulation Assay (Functional Assay)

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of test compounds at D2 and D3 dopamine receptors.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing human D2 or D3 receptors are cultured in appropriate media.

  • Assay Procedure: The cells are pre-incubated with the test compound at various concentrations. Subsequently, forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified. The results are normalized to the response produced by a known full agonist (e.g., quinpirole) to determine the intrinsic activity and potency (EC50) of the test compound. Stimulation of D2-like receptors results in an inhibition of adenylyl cyclase activity[3][5].

III. Visualization of Signaling Pathways and Workflows

Understanding the molecular context in which these analogs act is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G Dopamine D2-like Receptor Signaling Pathway D2R D2-like Receptor G_protein Gi/o Protein D2R->G_protein Activates Agonist Dopamine / Agonist Agonist->D2R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response GIRK->Cellular_Response PLC->Cellular_Response

Caption: Simplified signaling cascade initiated by the activation of D2-like dopamine receptors.

G Workflow for In Vitro Evaluation of Analogs cluster_synthesis Chemical Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis SAR Analysis Synthesis Analog Synthesis & Purification Membrane_Prep Receptor Membrane Preparation Synthesis->Membrane_Prep Cell_Culture Transfected Cell Culture Synthesis->Cell_Culture Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Ki_Calc Ki Determination Binding_Assay->Ki_Calc SAR_Analysis Structure-Activity Relationship Analysis Ki_Calc->SAR_Analysis Functional_Assay cAMP / Ca2+ Flux Assay Cell_Culture->Functional_Assay EC50_Emax_Calc EC50 & Emax Determination Functional_Assay->EC50_Emax_Calc EC50_Emax_Calc->SAR_Analysis

Caption: A typical workflow for the in vitro characterization of novel this compound analogs.

IV. Conclusion and Future Directions

The structure-activity relationships of this compound and its indole-based cousins are rich and complex, offering numerous avenues for the development of potent and selective ligands for a variety of biological targets. The data presented herein highlights the critical role of specific substitutions in dictating affinity and functional activity at dopamine and serotonin receptors.

Future research in this area should aim to:

  • Systematically explore the SAR of true indoline analogs to delineate the effects of pyrrole ring saturation.

  • Employ computational modeling and structural biology to gain a deeper understanding of the molecular interactions driving ligand binding and receptor activation.

  • Investigate the in vivo pharmacokinetic and pharmacodynamic properties of promising lead compounds to assess their therapeutic potential.

By leveraging the foundational SAR knowledge and employing modern drug discovery tools, the this compound scaffold will undoubtedly continue to be a source of innovative drug candidates for years to come.

References

A Comparative Guide to HPLC Methods for 2-(Indolin-3-yl)ethanamine (Tryptamine) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 2-(Indolin-3-yl)ethanamine, commonly known as tryptamine, is essential for applications ranging from neuroscience and pharmacology to quality control and metabolic profiling.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. The choice of the specific HPLC method is critical and depends on factors such as the sample matrix, required sensitivity, and the presence of other related compounds.[2]

This guide provides an objective comparison of prevalent HPLC-based methods for tryptamine analysis, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and tandem Mass Spectrometry (LC-MS/MS) approaches. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for your analytical needs.

Data Presentation: Comparison of HPLC Methods

The selection of an appropriate HPLC method is often a trade-off between retention, selectivity, and compatibility with the detection system. Tryptamine is a polar compound, which can make its retention on traditional reversed-phase columns challenging.[3] The following table summarizes the key parameters and performance characteristics of different HPLC methods used for tryptamine analysis.

HPLC MethodStationary Phase (Column)Mobile Phase ExampleKey Performance Characteristics & Notes
Reversed-Phase (RP-HPLC) C18 or C8 (e.g., 4.6 x 250 mm, 5 µm)[4]A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)[3]Advantages: Well-established, good for separating tryptamine derivatives with different hydrophobicities.[3]Challenges: Poor retention for the highly polar tryptamine, often eluting near the solvent front. Peak tailing can occur due to interactions with residual silanols.[3]Linearity: 0.05 µg - 5 µg[4]Detection: UV at 280 nm[4] or Fluorescence (Ex: 280 nm, Em: 350 nm).[5][6]
Hydrophilic Interaction (HILIC) Amide, Diol, or bare Silica (e.g., 2.1-4.6 mm ID, 100-150 mm length, <3 µm)[3]A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:WaterB: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water (Gradient)[3]Advantages: Excellent retention and resolution for very polar compounds like tryptamine and its metabolites.[3][7]Challenges: Sensitive to water content in the mobile phase and sample solvent; may require longer equilibration times.[3][8]Note: A general reversal in elution order is observed compared to RP-HPLC.[8]
Ion-Pair Chromatography (IPC) Reversed-Phase (e.g., C18)[3]RP mobile phase with an added ion-pairing reagent (e.g., heptafluorobutyric acid).Advantages: Significantly increases retention of charged analytes like tryptamine on standard RP columns.[3]Challenges: Reagents can be aggressive to the column and LC system; may cause signal suppression in MS detection.[3]
LC-Tandem Mass Spectrometry (LC-MS/MS) Synergi Polar RP[9] or C18[2]A: 1 mM Ammonium FormateB: Methanol/0.1% Formic Acid (Gradient)[9]Advantages: Offers the highest sensitivity and selectivity, making it the gold standard for bioanalysis.[1] Distinguishes structurally similar compounds.[10]Detection: Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[9]LOD: 1.0 to 5.0 ng/mL in serum.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of tryptamine using common HPLC techniques.

1. Reversed-Phase HPLC (RP-HPLC) with UV Detection

This protocol is a general method suitable for the quantification of tryptamine in samples where high sensitivity is not the primary requirement.

  • Instrumentation: An HPLC system equipped with a UV-detector.[4]

  • Column: C18 reversed-phase column (e.g., Thermo C18, 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and 0.025 mol/L Ammonium Acetate solution in a ratio of 5:30:65 (v/v/v).[4] For MS-compatibility, a volatile modifier like formic acid should be used instead of non-volatile buffers.[11]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV at 280 nm.[4]

  • Injection Volume: 5-20 µL.[2]

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. For complex matrices like plasma or urine, a protein precipitation or solid-phase extraction (SPE) step is necessary.[12][13]

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is ideal for achieving better retention and separation of tryptamine and other highly polar related metabolites.

  • Instrumentation: An HPLC or UHPLC system, preferably coupled to a mass spectrometer.

  • Column: HILIC stationary phase (e.g., Amide, Diol).[3]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.[3]

    • Solvent B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.[3]

  • Gradient Elution: Start at a high concentration of organic solvent (e.g., 95% A) to retain the polar analytes. Gradually increase the percentage of Solvent B to elute the compounds.[3]

  • Flow Rate: A typical flow rate suitable for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions between runs, which can take longer than in RP-HPLC.[3]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for quantifying tryptamine in complex biological matrices like plasma.[1]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Separation: Either RP-HPLC or HILIC can be used. A common approach is a fast gradient on a C18 column.

    • Column: C18 column (e.g., 2.1 x 50 mm, <3 µm).

    • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.[3]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., tryptamine-d4).[12]

    • Vortex vigorously to precipitate proteins.[12]

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to an LC-MS vial for analysis.[12][13]

  • Mass Spectrometry:

    • Ionization: Positive Ion Electrospray (ESI+).[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for tryptamine and its internal standard, ensuring high selectivity and sensitivity.[9][14]

Mandatory Visualization: Cross-Validation Workflow

To ensure analytical results are accurate and reliable, especially when transferring methods or comparing alternatives, a cross-validation process is essential. The following diagram illustrates a logical workflow for the cross-validation of two different HPLC methods for tryptamine analysis.

HPLC_Cross_Validation start Define Analytical Requirements (Sensitivity, Matrix, Throughput) method1 Develop/Optimize Method A (e.g., RP-HPLC-UV) start->method1 method2 Develop/Optimize Method B (e.g., HILIC-MS/MS) start->method2 validation1 Single-Method Validation (Method A) (Linearity, Accuracy, Precision) method1->validation1 validation2 Single-Method Validation (Method B) (Linearity, Accuracy, Precision) method2->validation2 analysis Analyze Identical Set of Samples (N > 20) with Both Methods validation1->analysis validation2->analysis comparison Statistical Comparison of Results (e.g., Bland-Altman Plot, Paired t-test) analysis->comparison conclusion Determine Method Concordance & Assess Bias comparison->conclusion

References

A Comparative Guide to the Neuroprotective Effects of Indoleamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of three key indoleamine compounds: melatonin, serotonin, and tryptamine. The information presented is based on available experimental data and is intended to assist researchers in evaluating their therapeutic potential.

Introduction to Indoleamines and Neuroprotection

Indoleamine compounds, characterized by an indole nucleus, are a class of molecules with diverse biological functions. Several of these compounds, including the well-known neurohormone melatonin and the neurotransmitter serotonin, along with their precursor tryptamine, have demonstrated significant neuroprotective properties. Their ability to mitigate neuronal damage through various mechanisms, such as antioxidant activity, anti-inflammatory effects, and modulation of specific signaling pathways, makes them promising candidates for the development of therapies for neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the antioxidant and neuroprotective effects of melatonin, serotonin, and tryptamine. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Antioxidant Capacity
CompoundAssayAntioxidant Capacity (Trolox Equivalent)Source
Melatonin DMPD radical scavenging73.5 µg/mL[1]
CUPRAC14.41 µg/mL[1]
Serotonin DMPD radical scavenging127.4 µg/mL[1]
CUPRAC116.09 µg/mL[1]
Tryptophan ORACSignificant antioxidant capacity at 1.25-10.00 µM[2]
Serotonin FRAP162.9 µM TE (at 100 µM)[2]
ABTS•+182.6 µM TE (at 100 µM)[2]
ORACSignificant antioxidant capacity at 1.25-10.00 µM[2]
Melatonin ORACSignificant antioxidant capacity at 1.25-10.00 µM[2]

Note: TEAC (Trolox Equivalent Antioxidant Capacity) values represent the concentration of Trolox with the same antioxidant capacity as a 100 µg/mL solution of the tested compound. FRAP, ABTS, and ORAC are other common antioxidant assays.

Inhibition of Oxidative Damage
CompoundParameterIC50 ValueModel SystemSource
Melatonin Lipid Peroxidation13.8 ± 1.2 µMRat brain synaptosomes[3]
Protein Carbonylation18.5 ± 2.1 µMRat brain synaptosomes[3]
N-acetylserotonin Lipid Peroxidation21.3 ± 2.5 µMRat brain synaptosomes[3]
Protein Carbonylation15.4 ± 1.8 µMRat brain synaptosomes[3]
5-Methoxytryptamine Lipid Peroxidation9.8 ± 1.1 µMRat brain synaptosomes[3]
Protein Carbonylation20.1 ± 2.3 µMRat brain synaptosomes[3]
Tryptamine Lipid Peroxidation> 100 µMRat brain synaptosomes[3]
Protein Carbonylation> 100 µMRat brain synaptosomes[3]

Note: IC50 is the concentration of a compound that inhibits a specific biological or biochemical function by 50%.

Cellular Neuroprotection
CompoundCell LineInsultConcentrationObserved EffectSource
Melatonin SH-SY5YOxaliplatin (50 µM)10 µMSignificantly restored cell viability[4][5]
SH-SY5YCobaltPre-treatmentPrevented cell cytotoxicity and oxidative stress[6]
SH-SY5YMethamphetaminePre-treatmentAttenuated ER stress and apoptosis[7]
N-acetylserotonin HT-22Glutamate (5 mM)250 µMAlmost restored cell viability[8]
Tryptamine-4,5-dione SH-SY5Y-25 µMIncreased cell viability to ~117%
SH-SY5YHydrogen Peroxide100 µM (pre-treatment)Prevented cell death and suppressed ROS generation

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of indoleamines are mediated through distinct and sometimes overlapping signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Melatonin's Neuroprotective Signaling

Melatonin exerts its neuroprotective effects through both receptor-dependent and receptor-independent mechanisms. It is a potent antioxidant that directly scavenges free radicals and stimulates antioxidant enzymes.[9] Its receptor-mediated actions involve the MT1 and MT2 receptors, which are coupled to G-proteins and modulate various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the inhibition of apoptosis and promotion of cell survival.[10]

Melatonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 ROS ROS Melatonin->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes Melatonin->Antioxidant_Enzymes Upregulates Gi Gi MT1_MT2->Gi Activates PI3K PI3K Gi->PI3K Activates ERK ERK Gi->ERK Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Cell_Survival Cell Survival ERK->Cell_Survival Promotes Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Antioxidant_Enzymes->ROS Neutralizes

Melatonin's neuroprotective signaling pathways.

Serotonin's Neuroprotective Signaling

Serotonin's neuroprotective effects are primarily mediated by its receptors, particularly the 5-HT1A receptor.[11] Activation of 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to the modulation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[11][12] This cascade of events can inhibit apoptosis and promote neuronal survival.

Serotonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Gio Gi/o HT1A->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits MAPK_ERK MAPK/ERK Pathway Gio->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway Gio->PI3K_Akt Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activation Neuronal_Survival Neuronal Survival MAPK_ERK->Neuronal_Survival Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

Serotonin's 5-HT1A receptor-mediated neuroprotective signaling.

Tryptamine's Neuroprotective Signaling

Tryptamine's neuroprotective actions are, in part, mediated through its interaction with the Sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[13] As an endogenous agonist, tryptamine can activate S1R, leading to the modulation of calcium signaling, reduction of oxidative stress, and inhibition of apoptotic pathways, thereby promoting cell survival.[13][14]

Tryptamine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Tryptamine Tryptamine S1R Sigma-1 Receptor (S1R) (ER-Mitochondria) Tryptamine->S1R Activates Ca_Signaling Ca2+ Signaling Modulation S1R->Ca_Signaling Modulates ROS_Reduction ROS Reduction S1R->ROS_Reduction Promotes Bcl2 Bcl-2 Upregulation S1R->Bcl2 Promotes Cell_Survival Cell Survival Ca_Signaling->Cell_Survival Contributes to Apoptosis_Inhibition Apoptosis Inhibition ROS_Reduction->Apoptosis_Inhibition Leads to Bcl2->Apoptosis_Inhibition Contributes to Apoptosis_Inhibition->Cell_Survival Promotes

Tryptamine's Sigma-1 receptor-mediated neuroprotective pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indoleamine compounds (melatonin, serotonin, or tryptamine) for a predetermined duration (e.g., 24 hours). Include untreated control wells.

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or Aβ peptide) to the appropriate wells and incubate for the desired period.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes a common method using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • SH-SY5Y cells

  • 24-well plates

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed SH-SY5Y cells in a 24-well plate.

  • Pre-treat cells with the indoleamine compounds for a specified time.

  • Induce oxidative stress by adding an ROS-generating agent.

  • Wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Assessment of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates as described for the cell viability assay.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and then resuspend them in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

The available evidence strongly suggests that melatonin, serotonin, and tryptamine all possess neuroprotective properties, albeit through different primary mechanisms and with varying potencies in different experimental models. Melatonin stands out as a potent broad-spectrum antioxidant. Serotonin's neuroprotection is intricately linked to its receptor signaling, particularly through the 5-HT1A receptor. Tryptamine shows promise through its interaction with the Sigma-1 receptor.

Direct comparative studies are needed to fully elucidate the relative efficacy of these compounds and to identify the most promising candidates for further therapeutic development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this important area.

References

Comparative Validation of 2-(Indolin-3-yl)ethanamine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action for 2-(Indolin-3-yl)ethanamine, commonly known as tryptamine, against alternative compounds. Tryptamine, an endogenous monoamine alkaloid, serves as a structural backbone for numerous biologically active compounds. Understanding its complex pharmacology through detailed experimental validation is critical for the development of novel therapeutics. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.

Section 1: The Multifaceted Mechanism of Tryptamine

Tryptamine exhibits a complex mechanism of action characterized by its interaction with multiple target systems. Unlike highly selective drugs, its pharmacological profile is the result of several simultaneous biological activities.

The primary mechanisms include:

  • Serotonin Receptor Agonism : Tryptamine is a known agonist at various serotonin (5-HT) receptors. It acts as a full agonist of the serotonin 5-HT₂A receptor, which is central to the effects of many psychedelic tryptamines.[1][2]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism : It is a potent agonist of TAAR1, a receptor involved in modulating monoaminergic systems.[1] This action may contribute to its role as a neuromodulator.[3]

  • Monoaminergic Activity Enhancement : Tryptamine can enhance the release of serotonin, norepinephrine, and dopamine, adding another layer to its neuropharmacological effects.[1]

  • Rapid Metabolism : A key factor limiting tryptamine's potency and duration of action is its rapid metabolism by monoamine oxidase (MAO) enzymes, primarily MAO-A and MAO-B.[2]

G cluster_membrane Postsynaptic Membrane Receptor 5-HT2A Receptor Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Tryptamine Tryptamine Tryptamine->Receptor Binds

Canonical 5-HT2A receptor Gq/11 signaling pathway.

Section 2: Comparison with Alternative Mechanisms

To validate tryptamine's mechanism, it is essential to compare it with compounds that modulate the serotonergic system through different pathways. The primary alternatives include other serotonergic agonists, serotonin reuptake inhibitors (SSRIs), and monoamine oxidase inhibitors (MAOIs).

  • Alternative Serotonergic Agonists (e.g., Psilocin, DMT) : These compounds, like tryptamine, directly activate serotonin receptors. However, they differ in their binding affinities for various receptor subtypes and their "functional selectivity," meaning they may activate different downstream signaling pathways even at the same receptor.[2][4]

  • Serotonin Reuptake Inhibitors (SSRIs; e.g., Fluoxetine) : SSRIs work indirectly by blocking the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[5]

  • Monoamine Oxidase Inhibitors (MAOIs; e.g., Phenelzine) : MAOIs also act indirectly by inhibiting the MAO enzyme that degrades monoamines like serotonin and tryptamine.[6] This increases the intracellular concentration of these neurotransmitters, leading to greater availability for release.[6]

G Comparison of Synaptic Serotonin Modulation Mechanisms cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Serotonin Vesicle Receptor 5-HT Receptor Vesicle->Receptor Release & Bind SERT SERT (Reuptake) Vesicle->SERT Reuptake MAO MAO Enzyme Tryptamine Tryptamine (Direct Agonist) Tryptamine->Receptor Directly Activates SSRI SSRI (Reuptake Inhibitor) SSRI->SERT Blocks MAOI MAOI (Enzyme Inhibitor) MAOI->MAO Inhibits

Comparison of synaptic serotonin modulation mechanisms.

Section 3: Quantitative Data for Comparison

Quantitative analysis of receptor binding and functional potency is crucial for differentiating the pharmacological profiles of tryptamine and its analogs.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

This table summarizes the in vitro binding affinities of tryptamine and related psychoactive compounds at several key serotonin receptors and the serotonin transporter (SERT). A lower Kᵢ value indicates a higher binding affinity.

Compound5-HT₁A5-HT₂A5-HT₂B5-HT₂CSERT
Tryptamine>10,000---1,600
N,N-Dimethyltryptamine (DMT)1,070108491,8601,210
Psilocin (4-HO-DMT)129404.6224,300
5-MeO-DMT1661.511.5115470

Data aggregated from BenchChem (2025).[7] Note: '-' indicates data was not available in the cited source. Experimental conditions may vary between studies.

Table 2: Functional Potency of Tryptamine at the Human 5-HT₂A Receptor

This table shows tryptamine's functional activity, highlighting its biased agonism. It is significantly more potent at activating the G-protein signaling pathway compared to the β-arrestin pathway.

PathwayEC₅₀ (nM)Eₘₐₓ (%)
G-Protein Activation7.36 ± 0.56104 ± 4
β-Arrestin Recruitment3,485 ± 234108 ± 16

Data from Wikipedia, citing relevant primary literature.[1]

Section 4: Experimental Protocols for Mechanism Validation

Validating the mechanism of action requires a combination of in vitro and in vivo experimental assays.

Protocol 1: Competitive Radioligand Binding Assay

This in vitro assay quantifies the binding affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound (e.g., tryptamine) to displace a radiolabeled ligand with a known high affinity for the target receptor.

Methodology:

  • Materials : Cell membranes from cell lines expressing the human receptor of interest (e.g., 5-HT₂A), a high-affinity radioligand (e.g., [³H]ketanserin), test compounds, and binding buffer.[7]

  • Procedure :

    • A constant concentration of cell membranes and radioligand are incubated in the binding buffer.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding sites.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated via rapid filtration.

    • The amount of bound radioactivity on the filter is quantified using liquid scintillation counting.

  • Data Analysis : The data are used to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), from which the Kᵢ (inhibition constant) is derived.

G A Prepare Receptor Membranes B Add Radioligand & Test Compound A->B C Incubate to Equilibrium B->C D Separate Bound from Free Ligand (Filtration) C->D E Quantify Bound Radioactivity D->E F Calculate IC50 and Ki E->F

Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is commonly used to screen for potential hallucinogenic properties.

Methodology:

  • Subjects : Male mice are commonly used for this assay.

  • Procedure :

    • Animals are habituated to the testing environment.

    • The test compound (e.g., tryptamine analog) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[8]

    • Following administration, mice are placed in an observation chamber.

    • The number of head twitches (rapid, involuntary side-to-side head movements) is counted by a trained observer over a defined period (e.g., 30-60 minutes).

  • Data Analysis : The frequency of head twitches in the drug-treated group is compared to the vehicle control group. A dose-dependent increase in HTR is indicative of 5-HT₂A receptor agonism.[8][9] To confirm specificity, a separate group of animals can be pre-treated with a 5-HT₂A antagonist, which should block the HTR induced by the test compound.

Conclusion

The mechanism of action of this compound is not defined by a single interaction but by a concert of activities, including direct agonism at serotonin and TAAR1 receptors, and enhancement of monoamine release.[1] This profile stands in contrast to the more targeted mechanisms of alternatives like SSRIs, which block neurotransmitter reuptake, and MAOIs, which prevent neurotransmitter degradation.[5][6] A comprehensive validation of tryptamine or its derivatives requires quantitative in vitro assays, such as radioligand binding, to determine receptor affinity and functional assays to assess signaling bias, complemented by in vivo behavioral studies like the head-twitch response assay to confirm physiological effects mediated by specific receptors.[7][8] This multi-assay approach provides the robust data necessary for modern drug discovery and development.

References

comparative study of the ADME properties of 2-(Indolin-3-yl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(Indolin-3-yl)ethanamine (Tryptamine) derivatives is crucial for the development of new therapeutics. Understanding these pharmacokinetic parameters helps in predicting a drug's efficacy, safety, and dosing regimen. This guide provides a comparative analysis based on available experimental data, details common experimental protocols, and illustrates key metabolic pathways and workflows.

Comparative ADME Properties

The ADME profile of tryptamine derivatives can vary significantly based on their structural modifications. The following tables summarize key experimental findings for different classes of these compounds.

Table 1: Physicochemical Properties and Distribution

This table outlines key physicochemical parameters that influence the absorption and distribution of selected indole and indazole derivatives. High lipophilicity (Log D7.4) and extensive plasma protein binding are common characteristics of these compounds.

Compound ClassDerivativeLog D7.4 (Experimental)Plasma Protein Binding (%) (Experimental)Reference
Indole-3-Carboxamide(S)-AB-FUBINACA2.8197.9 ± 0.17[1]
Indazole-3-Carboxamide(S)-5F-AMB-PINACA3.2598.7 ± 0.05[1]
Indazole-3-Carboxamide(S)-MDMB-FUBINACA3.5299.5 ± 0.08[1]
Indole-3-Carboxamide5F-MDMB-PICA4.1398.8 ± 0.02[1][2]
Indazole-3-CarboxamideMDMB-4en-PINACA4.9599.3 ± 0.02[1]
Table 2: In Vitro Metabolism and Clearance

Metabolic stability is a critical factor in determining a drug's half-life and bioavailability. The following data from studies using pooled human liver microsomes (pHLM) and hepatocytes (pHHeps) show that many tryptamine derivatives are rapidly metabolized.

Compound ClassDerivativeSystemIntrinsic Clearance (CLint, mL·min⁻¹·kg⁻¹)Predicted Human Hepatic Clearance (CLH, mL·min⁻¹·kg⁻¹)Reference
Indole-3-Carboxamide(S)-AB-FUBINACApHLM13.7 ± 4.060.34 ± 0.09[1]
Indole-3-Carboxamide(S)-AB-FUBINACApHHeps110 ± 34.5-[1]
Indazole-3-Carboxamide(S)-AMB-FUBINACApHLM2944 ± 95.9-[1]
Indazole-3-Carboxamide(S)-AMB-FUBINACApHHeps3216 ± 607-[1]
Indazole-3-Carboxamide(S)-5F-AMB-PINACApHLM-17.79 ± 0.20[1]
Indazole-3-Carboxamide(S)-5F-AMB-PINACApHHeps-18.25 ± 0.12[1]
Indazole-3-Carboxamide(S)-MDMB-FUBINACApHHeps-1.39 ± 0.27[1]
Table 3: Cytochrome P450 (CYP) Inhibition

Many tryptamine derivatives interact with CYP enzymes, which can lead to drug-drug interactions. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a specific enzyme. Lower values indicate stronger inhibition.

Compound ClassDerivativeCYP IsoformIC₅₀ (µM)Reference
Alpha-methyltryptaminesAMTCYP2A63.2[3][4]
Alpha-methyltryptamines6-F-AMTCYP2A62.7[3][4]
Diallyltryptamines5-MeO-DALTCYP1A2Comparable to Fluvoxamine[3][4]
DiallyltryptaminesDALTs (class)CYP2D6Comparable to Paroxetine[3][4]
DimethyltryptaminesDMTCYP2D6> 100[3][5]

Experimental Protocols

The data presented above are derived from established in vitro and in vivo experimental procedures designed to assess the ADME properties of drug candidates.

Absorption: Caco-2 Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.

  • Cell Culture : Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for approximately 21 days. During this time, they differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

  • Permeability Measurement : The test compound is added to the apical (AP) side of the monolayer, simulating the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the blood, at various time points.

  • Analysis : The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated. Compounds with high Papp values are predicted to have good intestinal absorption.[6][7]

Distribution: Plasma Protein Binding (PPB)

This assay determines the extent to which a drug binds to proteins in the blood, which affects its distribution and availability to target tissues.

  • Method : Rapid Equilibrium Dialysis (RED) is a common method. A device with two chambers separated by a semi-permeable membrane is used. Plasma containing the test compound is added to one chamber, and buffer is added to the other.

  • Equilibration : The device is incubated until the concentration of the unbound drug reaches equilibrium between the two chambers.

  • Quantification : The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS. The percentage of protein binding is then calculated.[1][8]

Metabolism: Metabolic Stability in Human Liver Microsomes (HLMs)

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

  • Incubation : The test compound is incubated with pooled HLMs, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH.[9]

  • Sampling : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a solvent like cold acetonitrile.

  • Analysis : The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Calculation : The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint), a measure of how quickly the liver can metabolize the drug.[1]

Excretion: In Vivo Pharmacokinetic Studies

Animal models are used to understand the complete ADME profile of a compound in a living system.

  • Administration : The compound is administered to animals (e.g., rats, mice) via oral (PO) and intravenous (IV) routes.[6][10]

  • Sample Collection : Blood, urine, and feces are collected at predetermined intervals over a period (e.g., 24 or 48 hours).

  • Analysis : The concentration of the parent drug and its metabolites in plasma and excreta is determined using LC-MS/MS.

  • Parameter Calculation : Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability (F%) are calculated to describe the drug's absorption and elimination profile.[6][11]

Visualizations

Experimental Workflow for ADME Profiling

The following diagram illustrates a typical workflow for evaluating the ADME properties of new chemical entities, from initial computational screening to definitive in vivo studies.

ADME_Workflow cluster_invitro In Vitro Assays in_silico In Silico Screening (ADME Prediction) physchem Physicochemical Properties (Solubility, LogP) in_silico->physchem Prioritize Compounds in_vitro_abs In Vitro Absorption (Caco-2, PAMPA) physchem->in_vitro_abs in_vitro_dist In Vitro Distribution (Plasma Protein Binding) physchem->in_vitro_dist in_vitro_met In Vitro Metabolism (Microsomes, Hepatocytes) physchem->in_vitro_met in_vivo_pk In Vivo PK Studies (Rodent Models) in_vitro_abs->in_vivo_pk Promising Profile in_vitro_dist->in_vivo_pk Promising Profile in_vitro_tox In Vitro Toxicity (hERG, Cytotoxicity) in_vitro_met->in_vitro_tox in_vitro_met->in_vivo_pk Promising Profile in_vitro_tox->in_vivo_pk Promising Profile candidate Lead Candidate Selection in_vivo_pk->candidate

Caption: General workflow for ADME profiling in drug discovery.

Metabolic Pathways of Tryptamine

This diagram shows the primary metabolic pathways for the parent compound, tryptamine, involving oxidative deamination by Monoamine Oxidase A (MAO-A) and potential secondary pathways catalyzed by Cytochrome P450 (CYP) enzymes.

Metabolism_Pathway tryptamine Tryptamine (this compound) aldehyde Indole-3-acetaldehyde tryptamine->aldehyde cyp_metabolites Hydroxylated Metabolites (e.g., 6-OH-Tryptamine) tryptamine->cyp_metabolites alcohol Tryptophol (Indole-3-ethanol) aldehyde->alcohol excretion Excretion alcohol->excretion cyp_metabolites->excretion mao_node MAO-A (Primary Pathway) mao_node->tryptamine:e reductase_node Aldehyde Reductase reductase_node->aldehyde:e cyp_node CYP450 Enzymes (e.g., CYP2D6 for some derivatives) cyp_node->tryptamine:s

Caption: Key metabolic pathways of Tryptamine.[9]

References

A Comparative Benchmarking of Synthetic Routes to 2-(Indolin-3-yl)ethanamine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-(Indolin-3-yl)ethanamine, a crucial scaffold in numerous pharmacologically active compounds, can be synthesized through various routes. This guide provides an objective comparison of two prominent synthetic pathways: a multi-step synthesis commencing from indole-3-carboxaldehyde and the classic Fischer indole synthesis. The comparison is supported by experimental data to inform the selection of the most suitable route based on factors such as overall yield, reaction conditions, and reagent accessibility.

Executive Summary of Synthetic Pathways

This guide evaluates two distinct and reliable methods for the synthesis of this compound:

  • Route 1: Multi-step Synthesis from Indole-3-Carboxaldehyde. This pathway involves a three-step conversion of commercially available indole-3-carboxaldehyde to tryptamine, followed by the catalytic hydrogenation of the indole ring to the desired indoline.

  • Route 2: Fischer Indole Synthesis. This classic approach constructs the indole nucleus from phenylhydrazine and a suitable aldehyde or ketone precursor, in this case, 4-aminobutanal diethyl acetal, to form tryptamine, which is subsequently reduced to this compound.

The following sections provide a detailed breakdown of each route, including quantitative data, experimental protocols, and visual representations of the synthetic workflows.

Data Presentation: A Head-to-Head Comparison

The synthetic efficiency of each route is summarized in the tables below, offering a clear comparison of key performance indicators.

Route 1: Synthesis from Indole-3-Carboxaldehyde

StepReactionReagentsSolventTemperatureTimeYield (%)
1aHenry ReactionNitromethane, Ammonium AcetateAcetic AcidReflux2h~90
1bReduction to NitroethylSodium Borohydride (NaBH₄)Acetonitrile/WaterRoom Temp.30 minGood
1cReduction to AmineSodium Borohydride (NaBH₄), Nickel(II) Acetate (Ni(OAc)₂·4H₂O)Acetonitrile/WaterRoom Temp.20 minModerate to Good
1dOverall (1a-1c) to Tryptamine ~50-60 (estimated)
2Catalytic HydrogenationPlatinum on Carbon (Pt/C), p-Toluenesulfonic acid (p-TSA)WaterRoom Temp.-68[1]
Overall (Route 1) Indole-3-carboxaldehyde to this compound ~34-41 (calculated)

Route 2: Fischer Indole Synthesis

StepReactionReagentsSolventTemperatureTimeYield (%)
1Fischer Indole SynthesisPhenylhydrazine hydrochloride, 4-Aminobutanal diethyl acetal4% aq. Sulfuric AcidReflux2hGood (estimated)
2Catalytic HydrogenationPlatinum on Carbon (Pt/C), p-Toluenesulfonic acid (p-TSA)WaterRoom Temp.-68[1]
Overall (Route 2) Phenylhydrazine to this compound Dependent on Step 1 Yield

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Multi-step Synthesis from Indole-3-Carboxaldehyde

Step 1a: Henry Reaction to form 3-(2-Nitrovinyl)indole

A mixture of indole-3-carboxaldehyde and ammonium acetate in acetic acid is heated to reflux. Nitromethane is then added, and the reaction is maintained at reflux for approximately 2 hours. The reaction mixture is cooled, and the product is isolated by filtration.

Step 1b & 1c: Reduction to Tryptamine [2]

The 3-(2-nitrovinyl)indole derivative is first reduced with sodium borohydride (NaBH₄) in a mixed solvent system of acetonitrile and water at room temperature for 30 minutes to yield the 3-(2-nitroethyl)indole intermediate. Subsequently, a combination of NaBH₄ (4 equivalents) and Ni(OAc)₂·4H₂O (1 equivalent) is added to the reaction mixture. The reduction to tryptamine is typically complete within 20 minutes at room temperature.[2]

Step 2: Catalytic Hydrogenation of Tryptamine to this compound [1]

Tryptamine is dissolved in water, and p-toluenesulfonic acid (2.2 equivalents) is added, followed by a catalytic amount of platinum on carbon (Pt/C). The mixture is subjected to hydrogenation at room temperature. The product, 2,3-dihydrotryptamine (this compound), is isolated in a 68% yield.[1]

Route 2: Fischer Indole Synthesis

Step 1: Synthesis of Tryptamine [3]

Under a nitrogen atmosphere, a mixture of phenylhydrazine hydrochloride (1.0 equivalent) and 4-aminobutanal diethyl acetal (1.2 equivalents) in 4% aqueous sulfuric acid is heated at reflux for 2 hours. After cooling, the reaction mixture is basified with 30% aqueous ammonium hydroxide. The aqueous layer is then extracted with an organic solvent such as isopropyl acetate or dichloromethane. The combined organic layers are dried and concentrated to yield tryptamine.[3]

Step 2: Catalytic Hydrogenation of Tryptamine to this compound [1]

The protocol for the catalytic hydrogenation of tryptamine is identical to Step 2 in Route 1, affording this compound in a 68% yield.[1]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: From Indole-3-Carboxaldehyde Indole-3-carboxaldehyde Indole-3-carboxaldehyde 3-(2-Nitrovinyl)indole 3-(2-Nitrovinyl)indole Indole-3-carboxaldehyde->3-(2-Nitrovinyl)indole Henry Reaction 3-(2-Nitroethyl)indole 3-(2-Nitroethyl)indole 3-(2-Nitrovinyl)indole->3-(2-Nitroethyl)indole NaBH4 Tryptamine Tryptamine 3-(2-Nitroethyl)indole->Tryptamine NaBH4 / Ni(OAc)2 This compound This compound Tryptamine->this compound Catalytic Hydrogenation (Pt/C)

Figure 1. Synthetic workflow for Route 1.

G cluster_1 Route 2: Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Tryptamine Tryptamine Phenylhydrazine->Tryptamine Fischer Indole Synthesis This compound This compound Tryptamine->this compound Catalytic Hydrogenation (Pt/C) 4-Aminobutanal diethyl acetal 4-Aminobutanal diethyl acetal 4-Aminobutanal diethyl acetal->Tryptamine

Figure 2. Synthetic workflow for Route 2.

Concluding Remarks

Both presented routes offer viable pathways to this compound.

Route 1 is a well-defined, multi-step synthesis with reported yields for each transformation, allowing for a more predictable overall yield. The reagents used are common and relatively inexpensive. However, the four-step sequence may be more time-consuming.

Route 2 , the Fischer indole synthesis, provides a more convergent approach to tryptamine in a single step from readily available starting materials. This could potentially be a more efficient route in terms of step economy. However, the yield for the synthesis of the parent, unsubstituted tryptamine using this specific method would need to be optimized.

The choice between these routes will ultimately depend on the specific needs of the research or development project, including the desired scale of synthesis, time constraints, and the availability and cost of starting materials and reagents. The data and protocols provided in this guide serve as a valuable resource for making an informed decision.

References

Safety Operating Guide

Safe Disposal of 2-(Indolin-3-yl)ethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(Indolin-3-yl)ethanamine (also known as tryptamine), a crucial aspect of laboratory safety and environmental responsibility. Adherence to these procedures is vital for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound waste with the same level of caution as the pure substance. Always consult the Safety Data Sheet (SDS) for the specific formulation in use.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • In case of inhalation: Move the person to fresh air and ensure they are comfortable for breathing.

  • In case of a spill: Evacuate the area. For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal. For major spills, alert emergency responders.[1]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are the first steps in compliant disposal.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Container Selection: Use only chemically compatible and properly sealed containers for waste collection. High-density polyethylene (HDPE) or polypropylene containers are recommended.[2][3][4] Check that containers are free from leaks and clearly labeled.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound Waste." Include the date when the waste was first added to the container.

  • Storage: Store waste containers in a designated, cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) away from incompatible materials such as strong oxidizing agents.[1]

Quantitative Data for Disposal Planning

While specific quantitative limits for the disposal of this compound are subject to institutional policies and local, state, and federal regulations, the following table provides general guidance. Researchers must consult their institution's Environmental Health and Safety (EHS) office for precise limits.

ParameterGuideline
Drain Disposal Prohibited. Do not dispose of this compound or its waste down the drain.[5]
Solid Waste (Trash) Disposal Prohibited. This chemical waste must not be disposed of in regular solid waste.
Waste Container Material High-Density Polyethylene (HDPE), Polypropylene (PP).[2][3][4]
Waste Storage Temperature Store in a cool, dry, well-ventilated area.[1] Some sources recommend refrigeration for the pure compound, which should be considered for long-term storage of waste.[6]
Maximum Quantity in SAA Varies by jurisdiction. Consult your EHS office for specific limits on the volume of hazardous waste that can be stored in a Satellite Accumulation Area.
Permissible Wastewater Concentration Not applicable, as drain disposal is prohibited. Permissible limits for amines in industrial wastewater can vary widely based on local wastewater treatment capabilities and regulations.[7][8][9][10][11]

Experimental Protocol: Neutralization of Acidic Tryptamine Waste

For acidic solutions of this compound (e.g., tryptamine hydrochloride), a neutralization step can be performed to reduce its corrosivity before collection by a licensed hazardous waste contractor. This procedure should be carried out in a fume hood with appropriate PPE.

Materials:

  • Acidic this compound waste solution

  • Sodium carbonate (Na₂CO₃) or a weak base like triethylamine (TEA)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriately labeled hazardous waste container

Procedure:

  • Place the container with the acidic tryptamine waste on a stir plate in a fume hood and begin gentle stirring.

  • Slowly and incrementally add small portions of sodium carbonate or an equimolar amount of triethylamine to the waste solution.[12] Be cautious of any potential effervescence or heat generation.

  • After each addition, allow the reaction to subside and check the pH of the solution.

  • Continue adding the base until the pH of the solution is neutral (pH ~7).[12]

  • Once neutralized, securely cap the container.

  • Ensure the container is properly labeled as "Neutralized this compound Waste" and includes the chemical composition.

  • Store the neutralized waste in the SAA for pickup by a licensed hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Optional On-site Treatment cluster_3 Storage & Disposal Generate Generate this compound Waste Segregate Segregate as Hazardous Waste Generate->Segregate Container Select Compatible Container (HDPE or PP) Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label Neutralize Neutralize Acidic Waste? Label->Neutralize PerformNeutralization Perform Neutralization Protocol (See Section 4) Neutralize->PerformNeutralization Yes Store Store in Satellite Accumulation Area (Cool, Dry, Ventilated) Neutralize->Store No PerformNeutralization->Store Pickup Arrange for Pickup by Licensed Waste Contractor Store->Pickup

Caption: Disposal workflow for this compound waste.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste management company.[5] This ensures that the waste is treated and disposed of in an environmentally sound manner and in compliance with all relevant regulations. Provide the disposal company with a copy of the Safety Data Sheet for the waste.

By adhering to these procedures, laboratory professionals can significantly mitigate the risks associated with the handling and disposal of this compound, fostering a safer research environment and ensuring environmental stewardship.

References

Personal protective equipment for handling 2-(Indolin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Indolin-3-yl)ethanamine. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profile of related indole compounds, this compound should be handled with caution. Potential hazards include skin and eye irritation, and possible toxicity if ingested or inhaled.[1][2] The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A properly fastened laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2]

Operational Plan: Safe Handling Procedures

Strict adherence to the following operational procedures will minimize exposure and ensure a safe working environment.

2.1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Categorization:

  • Treat all solid waste, contaminated consumables (e.g., gloves, bench paper, pipette tips), and solutions containing this compound as hazardous chemical waste.[1]

3.2. Disposal Procedure:

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed containers in accordance with institutional and local regulations.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.[2][3]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: Hierarchy of safety controls for handling hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.